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  • Product: 4-Amino-4-methylpentanoic acid hydrochloride
  • CAS: 62000-69-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Amino-4-methylpentanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Amino-4-methylpentanoic acid hydrochloride, a non-proteinogenic amino acid, is a compound of increasing interest within the scientific commun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-4-methylpentanoic acid hydrochloride, a non-proteinogenic amino acid, is a compound of increasing interest within the scientific community. Its unique structural features, particularly the quaternary carbon atom bearing the amino group, impart distinct chemical and biological properties that make it a valuable building block in medicinal chemistry and a tool for exploring biological systems. This guide provides a comprehensive overview of its chemical identity, properties, and potential applications, synthesized from publicly available data and chemical knowledge.

Section 1: Chemical Identity and Physicochemical Properties

Nomenclature and Identifiers

The unambiguous identification of a chemical entity is paramount for research and development. 4-Amino-4-methylpentanoic acid hydrochloride is systematically named according to IUPAC conventions and is tracked globally by its Chemical Abstracts Service (CAS) number.

IdentifierValueSource
IUPAC Name 4-amino-4-methylpentanoic acid[1][2][3]
CAS Number 3235-46-9[1][2][3][4][5]
Molecular Formula C₆H₁₃NO₂[1][3]
Molecular Weight 131.17 g/mol [1]
InChI InChI=1S/C6H13NO2/c1-6(2,7)4-3-5(8)9/h3-4,7H2,1-2H3,(H,8,9)[2]
Canonical SMILES CC(C)(N)CCC(=O)O[2]
Synonyms

In scientific literature and commercial catalogs, 4-Amino-4-methylpentanoic acid and its hydrochloride salt may be referred to by several synonyms.[1] Recognizing these is crucial for comprehensive literature searches and procurement.

  • Pentanoic acid, 4-amino-4-methyl-[1]

  • NSC20667[1]

  • MFCD09036517[1]

  • 4-amino-4-methyl-pentanoic acid[1]

  • 4-amino-4,4-dimethyl butanoic acid[1]

It is important to note that while the CAS number 3235-46-9 refers to the parent compound, it is often used in supplier catalogs for the hydrochloride salt as well.[1][4] A separate CAS number for the HCl salt is 62000-69-5.[4]

Physicochemical Data (Predicted)

Experimental physicochemical data for this specific compound is not extensively published. However, computational models provide valuable estimations for properties relevant to its handling, formulation, and biological behavior.

PropertyPredicted Value
XLogP3 -2.5
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Polar Surface Area 63.3 Ų
pKa (strongest acidic) 4.34
pKa (strongest basic) 10.3

Data sourced from computational predictions.

Section 2: Synthesis Strategies

Conceptual Synthetic Workflow

A plausible synthetic route can be conceptualized starting from a suitable precursor. The following diagram illustrates a generalized workflow for the synthesis of α-amino acids, which could be adapted for 4-Amino-4-methylpentanoic acid.

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Target 4-Amino-4-methylpentanoic acid Precursor1 α-Keto Acid Target->Precursor1 Reductive Amination Precursor2 α-Halo Acid Target->Precursor2 Amination Start1 α-Keto Acid Precursor Step1a Reductive Amination (NH₃, Reducing Agent) Start1->Step1a Start2 Carboxylic Acid Precursor Step1b α-Bromination (Br₂, PBr₃) Start2->Step1b Product 4-Amino-4-methylpentanoic acid Step1a->Product Step2b SN2 Substitution (Ammonia) Step1b->Step2b Step2b->Product

Caption: Generalized synthetic strategies for α-amino acids.

Discussion of Synthetic Methods
  • Reductive Amination of an α-Keto Acid : This is a common and effective method for preparing α-amino acids.[6] The corresponding α-keto acid to 4-Amino-4-methylpentanoic acid would be 4-methyl-4-oxopentanoic acid. This precursor could be subjected to reductive amination using ammonia and a suitable reducing agent like sodium borohydride (NaBH₄).[6]

  • Amination of an α-Halo Acid : Another classical approach involves the α-bromination of a carboxylic acid, followed by nucleophilic substitution with ammonia.[6] In this case, one would start with 4-methylpentanoic acid, perform an α-bromination (Hell-Volhard-Zelinskii reaction), and then displace the bromide with ammonia.[6]

For enantioselective synthesis, which is often crucial for pharmaceutical applications, chiral catalysts or resolving agents would be necessary.[6]

Section 3: Potential Applications and Research Context

While specific biological activities for 4-Amino-4-methylpentanoic acid HCl are not extensively documented in the initial search, its structural similarity to other biologically relevant molecules provides a basis for postulating its utility in various research and development areas.

Rationale for Use in Drug Discovery

Non-proteinogenic amino acids are frequently incorporated into peptide-based drug candidates to enhance their properties. The gem-dimethyl group at the α-carbon of 4-Amino-4-methylpentanoic acid can introduce conformational constraints into a peptide backbone. This can lead to:

  • Increased Proteolytic Stability : The steric hindrance provided by the gem-dimethyl group can protect the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the drug.

  • Modulation of Receptor Binding : The constrained conformation can lead to a more defined three-dimensional structure, potentially increasing binding affinity and selectivity for a specific biological target.

Use as a Research Chemical and Building Block

4-Amino-4-methylpentanoic acid serves as a versatile building block for the synthesis of more complex molecules.[7] Its bifunctional nature (amine and carboxylic acid) allows for its incorporation into a wide range of chemical scaffolds. It can be utilized in:

  • Peptide Synthesis : As a component of synthetic peptides to study protein-protein interactions or to develop novel therapeutic peptides.[7]

  • Synthesis of Small Molecule Libraries : As a starting material for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Comparison with Structurally Related Compounds

Understanding the properties of structurally similar amino acids can provide insights into the potential roles of 4-Amino-4-methylpentanoic acid.

CompoundKey Structural FeaturePotential Significance
Leucine Isopropyl group on the β-carbonEssential amino acid, involved in protein synthesis and metabolic regulation.
3-Amino-4-methylpentanoic acid β-amino acidPositional isomer of leucine, found in human metabolism.[8] Can be used in the study of wine fermentation.[8]
(R)-4-Aminopentanoic acid Chiral γ-amino acidA valuable building block in the pharmaceutical industry and peptide chemistry.[9]

The unique quaternary α-carbon of 4-Amino-4-methylpentanoic acid distinguishes it from these related compounds and suggests it may have distinct biological and chemical properties worthy of investigation.

Section 4: Experimental Protocols (Hypothetical)

The following represents a generalized, hypothetical protocol for the incorporation of 4-Amino-4-methylpentanoic acid into a peptide sequence using standard solid-phase peptide synthesis (SPPS). This protocol is illustrative and would require optimization for specific sequences and scales.

Protocol: Incorporation of 4-Amino-4-methylpentanoic Acid into a Peptide via SPPS

Objective: To demonstrate the coupling of Fmoc-4-Amino-4-methylpentanoic acid-OH to a resin-bound peptide.

Materials:

  • Fmoc-protected 4-Amino-4-methylpentanoic acid

  • Rink Amide resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker

Workflow Diagram:

Caption: Standard solid-phase peptide synthesis (SPPS) cycle.

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Shake for 5 minutes. Drain and repeat with a fresh piperidine solution for 10 minutes.

  • Washing: Drain the piperidine solution. Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Coupling:

    • In a separate vial, dissolve 4 equivalents of Fmoc-4-Amino-4-methylpentanoic acid and 4 equivalents of OxymaPure® in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and allow it to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin as in step 3.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines on the resin, indicating a complete reaction.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail appropriate for the peptide sequence (e.g., TFA/TIS/H₂O).

Rationale for Experimental Choices:

  • Fmoc Protecting Group: The base-labile Fmoc group is standard for SPPS, allowing for orthogonal deprotection of the N-terminus without affecting acid-labile side-chain protecting groups.

  • DIC/OxymaPure®: This combination is a highly efficient and low-racemization coupling reagent system for peptide synthesis.

  • Kaiser Test: This colorimetric test provides a rapid and reliable qualitative assessment of the coupling reaction's completeness, which is critical for ensuring the synthesis of the correct peptide sequence.

Conclusion

4-Amino-4-methylpentanoic acid hydrochloride is a non-canonical amino acid with significant potential as a building block in medicinal chemistry and as a tool for chemical biology research. Its defining structural feature, the gem-dimethyl group at the α-carbon, offers opportunities to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. While further research is needed to fully elucidate its biological activities, the foundational chemical knowledge and synthetic strategies outlined in this guide provide a strong basis for its exploration and application by researchers and drug development professionals.

References

  • PubChem. 4-Amino-4-methylpentanoic acid | C6H13NO2 | CID 228069. National Center for Biotechnology Information. [Link]

  • abcr Gute Chemie. AB493087 | CAS 3235-46-9. [Link]

  • Chemistry LibreTexts. 26.4: Synthesis of Amino Acids. [Link]

  • Natural Micron Pharm Tech. 3-Amino-4-methylpentanoic Acid. [Link]

  • Matrix Fine Chemicals. 2-AMINO-4-METHYLPENTANOIC ACID | CAS 328-38-1. [Link]

  • PubChem. 2-amino-4-methyl(114C)pentanoic acid | C6H13NO2 | CID 11997785. National Center for Biotechnology Information. [Link]

  • PubChem. (2R,4R)-4-amino-2-methylpentanoic acid | C6H13NO2 | CID 140241909. National Center for Biotechnology Information. [Link]

  • Next Peptide. 1558-59-4 | (S)-4-Aminopentanoic acid. [Link]

  • National Center for Biotechnology Information. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. [Link]

  • PubChem. (4S)-4-Aminopentanoic acid | C5H11NO2 | CID 5312968. National Center for Biotechnology Information. [Link]

  • FooDB. Showing Compound 4-Methylpentanoic acid (FDB008206). [Link]

Sources

Exploratory

Difference between 4-Amino-4-methylpentanoic acid and L-Leucine

Comparative Analysis: L-Leucine vs. 4-Amino-4-methylpentanoic Acid Executive Summary This technical guide delineates the structural, functional, and pharmacological distinctions between L-Leucine (a canonical -amino acid...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: L-Leucine vs. 4-Amino-4-methylpentanoic Acid

Executive Summary This technical guide delineates the structural, functional, and pharmacological distinctions between L-Leucine (a canonical


-amino acid) and 4-Amino-4-methylpentanoic acid  (a non-proteinogenic 

-amino acid). While they share a molecular formula (

) and similar aliphatic character, their biological roles are orthogonal. L-Leucine is the primary anabolic trigger for protein synthesis via mTORC1, whereas 4-Amino-4-methylpentanoic acid serves as a conformationally constrained

-amino acid (GABA analog) with applications in peptidomimetics and foldamer design.

Structural & Physicochemical Divergence

The fundamental difference lies in the position of the amino group relative to the carboxyl terminus and the substitution pattern on the carbon backbone.

Molecular Geometry
FeatureL-Leucine 4-Amino-4-methylpentanoic Acid
IUPAC Name (2S)-2-Amino-4-methylpentanoic acid4-Amino-4-methylpentanoic acid
Class

-Amino Acid (Proteinogenic)

-Amino Acid (Non-proteinogenic)
Backbone Amino group at C2 (

-carbon)
Amino group at C4 (

-carbon)
Side Chain Isobutyl group at C2Gem-dimethyl group at C4
Chirality Chiral (L-isomer is bioactive)Achiral (Symmetric gem-dimethyl at C4)
pKa (approx)

-COOH: 2.3,

-NH3+: 9.6

-COOH: ~4.0,

-NH3+: ~10.5
Conformation Flexible side chainConstrained (Thorpe-Ingold effect)

Structural Analysis:

  • L-Leucine: Possesses a chiral center at C2. The isobutyl side chain provides hydrophobic bulk essential for protein core packing and interaction with the Sestrin2 leucine sensor.

  • 4-Amino-4-methylpentanoic Acid: The amino group is separated from the carboxyl by two methylene groups (

    
    ). The C4 position is quaternary, bearing two methyl groups and the amine. This gem-dimethyl substitution restricts bond rotation, favoring specific folded conformations (e.g., helices) in synthetic peptides.
    

Biological Mechanism of Action

The biological activities of these two compounds are mutually exclusive due to their distinct pharmacophores.

L-Leucine: The Anabolic Trigger

L-Leucine is the most potent nutrient signal for the Mechanistic Target of Rapamycin Complex 1 (mTORC1) .

  • Sensor Binding: Leucine binds to Sestrin2 , disrupting the Sestrin2-GATOR2 interaction.

  • Signaling Cascade: This release activates GATOR2, which inhibits GATOR1 (a GAP for Rag GTPases). Consequently, RagA/B becomes GTP-loaded, recruiting mTORC1 to the lysosome for activation by Rheb.

  • Outcome: Upregulation of protein synthesis (p70S6K1 activation) and inhibition of autophagy.

4-Amino-4-methylpentanoic Acid: The GABA Analog

This compound lacks the


-amino acid motif required for Sestrin2 binding or tRNA loading.
  • GABAergic System: As a

    
    -amino acid with a gem-dimethyl substitution, it structurally resembles 
    
    
    
    -Aminobutyric acid (GABA)
    .
  • Metabolic Fate: It acts as a substrate or inhibitor for enzymes in the GABA shunt (e.g., GABA transaminase), but does not incorporate into proteins.

  • Foldamer Stability: In drug design, it is used to induce stable secondary structures (helices/turns) in

    
    -peptides, resisting proteolysis by standard peptidases.
    
Signaling Pathway Visualization

SignalingPathways cluster_0 Canonical Anabolic Pathway cluster_1 Synthetic/GABAergic Pathway Leu L-Leucine (Extracellular) LAT1 LAT1 Transporter Leu->LAT1 Transport Ses2 Sestrin2 (Leucine Sensor) LAT1->Ses2 Intracellular Binding GATOR2 GATOR2 Ses2->GATOR2 Inhibition Release mTORC1 mTORC1 (Lysosomal) GATOR2->mTORC1 Activation S6K p70S6K1 (Phosphorylation) mTORC1->S6K Phosphorylation ProtSyn Protein Synthesis (Anabolism) S6K->ProtSyn Induction GammaAA 4-Amino-4-methylpentanoic Acid GABA_R GABA Receptors/Enzymes (Potential Target) GammaAA->GABA_R Modulation No_mTOR NO mTORC1 Activation GammaAA->No_mTOR Steric Mismatch Foldamer Synthetic Foldamers (Proteolysis Resistant) GammaAA->Foldamer Chemical Synthesis

Figure 1: Divergent signaling pathways. L-Leucine drives anabolic growth via mTORC1, while 4-Amino-4-methylpentanoic acid bypasses this system, acting instead as a GABA analog or structural scaffold.

Applications in Drug Development

Peptidomimetics & Foldamers

Researchers utilize 4-Amino-4-methylpentanoic acid to engineer proteolytically stable peptides .

  • Mechanism: The gem-dimethyl group at the

    
    -position introduces steric hindrance (Thorpe-Ingold effect), forcing the peptide backbone into specific helical conformations (e.g., 14-helix).
    
  • Benefit: These "foldamers" mimic natural peptide surfaces but are invisible to proteases, extending plasma half-life.

Negative Control in mTOR Assays

In studies characterizing nutrient sensing, 4-Amino-4-methylpentanoic acid serves as a rigorous negative control .

  • Usage: It validates that the observed mTORC1 activation is specific to the

    
    -amino/
    
    
    
    -carboxyl geometry of L-Leucine, ruling out non-specific effects of aliphatic amines.

Experimental Protocols

Protocol A: mTORC1 Activation Assay (Differentiation Screen)

Objective: Confirm biological activity difference between L-Leucine and 4-Amino-4-methylpentanoic acid.

  • Cell Culture: Starve HEK293T cells of amino acids for 1 hour in DPBS + 10% dialyzed FBS.

  • Treatment:

    • Condition 1: Vehicle (Control).

    • Condition 2: Add L-Leucine (800 µM).

    • Condition 3: Add 4-Amino-4-methylpentanoic acid (800 µM).

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors.

  • Western Blot:

    • Probe for Phospho-p70 S6 Kinase (Thr389) (Marker of mTORC1 activation).

    • Probe for Total S6 Kinase (Loading control).

  • Expected Result:

    • L-Leucine: Strong band for p-S6K1.

    • 4-Amino-4-methylpentanoic acid: No band (comparable to Vehicle), confirming lack of mTORC1 activity.

Protocol B: NMR Structural Verification

Objective: Distinguish the two compounds in solution.

  • Solvent: Dissolve 10 mg of compound in

    
    .
    
  • 1H-NMR Acquisition: Run standard proton sequence.

  • Analysis:

    • L-Leucine: Look for the

      
      -proton signal (
      
      
      
      3.7 ppm, triplet/dd) and the diastereotopic
      
      
      -protons.
    • 4-Amino-4-methylpentanoic acid: Look for the absence of an

      
      -proton attached to the amine. Instead, identify the singlet (6H) for the gem-dimethyl group at 
      
      
      
      1.3 ppm and two distinct methylene triplets (
      
      
      and
      
      
      to the carboxyl) at
      
      
      2.2 ppm and
      
      
      1.8 ppm.

References

  • Wolfson, R. L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway. Science. Link

  • Seebach, D., et al. (2004). Gamma-Peptides: Foldamers with 2.6-Helix Structure. Helvetica Chimica Acta. Link

  • PubChem. (2025).[1][2] Compound Summary: 4-Amino-4-methylpentanoic acid.[3][4][5] National Library of Medicine. Link

  • PubChem. (2025).[1][2] Compound Summary: L-Leucine.[6] National Library of Medicine. Link

  • Vasudev, P. G., et al. (2011). Defined structural motifs in non-mammalian peptides. Chemical Reviews. Link

Sources

Foundational

Role of 4-Amino-4-methylpentanoic acid in non-proteinogenic amino acid research

Technical Guide: 4-Amino-4-methylpentanoic Acid in Non-Proteinogenic Amino Acid Research Executive Summary 4-Amino-4-methylpentanoic acid (also referred to as -dimethyl-GABA or Homo-Aib) is a critical non-proteinogenic a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4-Amino-4-methylpentanoic Acid in Non-Proteinogenic Amino Acid Research

Executive Summary

4-Amino-4-methylpentanoic acid (also referred to as


-dimethyl-GABA or Homo-Aib) is a critical non-proteinogenic amino acid utilized in peptidomimetic design and neuropharmacology. Structurally, it represents a 

-amino acid backbone constrained by a geminal dimethyl substitution at the

-position.

This substitution exerts a profound Thorpe-Ingold effect (gem-dimethyl effect), restricting the conformational freedom of the molecular backbone. In peptide research, this molecule is a potent inducer of stable secondary structures, specifically 12- and 14-helices in


-peptides, making it a valuable tool for designing foldamers with high proteolytic stability. Biologically, it functions as a lipophilic analogue of 

-aminobutyric acid (GABA), exhibiting resistance to GABA transaminase (GABA-T) and acting as a probe for GABAergic pathways.

Chemical Identity & Structural Properties

Unlike its isomer L-Leucine (


-amino) or its homologue 4-aminopentanoic acid (monomethyl), 4-amino-4-methylpentanoic acid possesses a unique achiral center at the 

-carbon due to the symmetry of the gem-dimethyl group.
PropertySpecification
IUPAC Name 4-Amino-4-methylpentanoic acid
CAS Number 3235-46-9
Molecular Formula

Molecular Weight 131.17 g/mol
Backbone Type

-Amino Acid
Key Substituent

-gem-dimethyl (C4 position)
Solubility Water (High), Methanol (Moderate), Non-polar solvents (Low)
pKa Values Carboxyl: ~4.0

Structural Comparison:

  • vs. GABA: The addition of two methyl groups at C4 increases lipophilicity and prevents enzymatic degradation by blocking the access of pyridoxal phosphate-dependent enzymes (like GABA-T) to the

    
    -proton.
    
  • vs. Aib (

    
    -aminoisobutyric acid):  Both utilize the gem-dimethyl effect to stabilize helices, but 4-amino-4-methylpentanoic acid introduces a longer backbone (
    
    
    
    vs
    
    
    ), allowing for distinct folding topologies (foldamers).

Synthetic Methodology

The most robust and scalable synthesis of 4-amino-4-methylpentanoic acid relies on the Michael Addition of 2-nitropropane to an acrylate, followed by reductive cyclization and hydrolysis. This route is preferred for its use of inexpensive starting materials and high atom economy.

Core Synthesis Protocol

Reaction Scheme:

  • Michael Addition: 2-Nitropropane + Methyl Acrylate

    
     Methyl 4-methyl-4-nitropentanoate.
    
  • Hydrogenation: Nitro group reduction

    
     Amino ester (spontaneous cyclization to 5,5-dimethyl-2-pyrrolidone).
    
  • Hydrolysis: Lactam ring opening

    
     4-Amino-4-methylpentanoic acid.
    

SynthesisPathway Figure 1: Step-wise Synthesis of 4-Amino-4-methylpentanoic Acid Start 2-Nitropropane + Methyl Acrylate Intermediate Methyl 4-methyl- 4-nitropentanoate Start->Intermediate DBU or Triton B (Michael Addn) Lactam 5,5-Dimethyl- 2-pyrrolidone Intermediate->Lactam H2, Raney Ni (Reductive Cyclization) Product 4-Amino-4-methyl- pentanoic Acid Lactam->Product 6M HCl, Reflux (Hydrolysis)

Detailed Experimental Procedure

Step 1: Michael Addition

  • Reagents: 2-Nitropropane (1.0 eq), Methyl Acrylate (1.1 eq), Triton B (benzyltrimethylammonium hydroxide, 40% in MeOH, 0.1 eq).

  • Protocol:

    • Mix 2-nitropropane and Triton B in a round-bottom flask.

    • Add methyl acrylate dropwise while maintaining temperature at 30-40°C (exothermic reaction).

    • Stir at 60°C for 4 hours.

    • Neutralize with dilute HCl and extract with ethyl acetate.

    • Distill or concentrate to yield methyl 4-methyl-4-nitropentanoate.

Step 2: Reductive Cyclization

  • Reagents: Nitro ester intermediate, Raney Nickel (catalytic), Hydrogen gas (50 psi), Methanol.

  • Protocol:

    • Dissolve the nitro ester in methanol.

    • Add Raney Nickel (washed) under inert atmosphere.

    • Hydrogenate in a Parr shaker at 50 psi for 12 hours.

    • Filter catalyst (Caution: pyrophoric).

    • Concentrate filtrate.[1] The product spontaneously cyclizes to 5,5-dimethyl-2-pyrrolidone (a solid lactam).

Step 3: Hydrolysis

  • Reagents: 5,5-Dimethyl-2-pyrrolidone, 6M HCl.

  • Protocol:

    • Suspend the lactam in 6M HCl (10 mL per gram).

    • Reflux for 24 hours.

    • Concentrate to dryness to obtain the hydrochloride salt.

    • Purification: Dissolve in minimal ethanol and precipitate with propylene oxide or diethyl ether to obtain the zwitterionic free amino acid.

Role in Peptidomimetics & Foldamers[2][3][4]

The primary application of 4-amino-4-methylpentanoic acid in structural biology is as a helix-inducing residue in


-peptides.
The Gem-Dimethyl Effect

In a linear peptide chain, the rotation around the


 and 

bonds is energetically costly due to the steric clash of the bulky methyl groups. This restricts the torsion angles (

) to a narrow range, favoring folded conformations over random coils.
Foldamer Architecture

When incorporated into oligomers, this residue promotes the formation of a 14-helix .

  • H-Bonding Pattern:

    
    .
    
  • Structure: A helix defined by a 14-membered hydrogen-bonded ring.[2]

  • Stability: These foldamers are resistant to proteases (trypsin, chymotrypsin) because the unnatural backbone does not fit into the protease active site.

Foldamer Figure 2: Mechanism of Helix Induction by 4-Amino-4-methylpentanoic Acid Unfolded Random Coil (High Entropy) Constraint Gem-Dimethyl Steric Constraint Unfolded->Constraint Substitution at C4 Folded 14-Helix (Stable Secondary Structure) Constraint->Folded Restricted Torsion Angles (Thorpe-Ingold Effect)

Pharmacological Applications

1. GABAergic Modulation: 4-Amino-4-methylpentanoic acid acts as a "false neurotransmitter" precursor or modulator.

  • Metabolic Blockade: The gem-dimethyl group prevents the abstraction of the

    
    -proton, rendering the molecule resistant to GABA transaminase (GABA-T). This allows it to persist in the synaptic cleft or cytoplasm longer than endogenous GABA.
    
  • Transport: It is a substrate for GABA transporters (GAT), potentially competing with GABA for uptake.

2. Drug Design (Gabapentinoids): While Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) uses a cyclohexane ring to constrain the


-amino acid, 4-amino-4-methylpentanoic acid uses acyclic methyl groups.
  • Structure-Activity Relationship (SAR): It serves as a critical reference compound to determine if the cyclic nature of gabapentin is required for binding to the

    
     subunit of voltage-gated calcium channels, or if simple steric bulk is sufficient.
    

References

  • Prepar

    
    -Amino Acids: Organic Syntheses, Coll. Vol. 4, p. 357 (1963); Vol. 38, p. 23 (1958). Link (Reference for general Michael addition/reduction strategy).
    
  • Gem-Dimethyl Effect in Foldamers: Seebach, D., et al. "Gamma-Peptides: A New Type of Foldamer." Helvetica Chimica Acta, 81(5), 932-982. Link

  • GABA Analogues and Metabolism: Silverman, R. B. "The Design and Mechanism of Action of GABA Aminotransferase Inactivators." Journal of Medicinal Chemistry. Link

  • Synthesis via Nitro Compounds: Ballini, R., et al. "Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives." Current Organic Chemistry. Link

Sources

Exploratory

Gamma-amino acid derivatives 4-Amino-4-methylpentanoic acid hydrochloride

Technical Whitepaper: 4-Amino-4-methylpentanoic Acid Hydrochloride Subtitle: Synthetic Methodology, Pharmacological Mechanisms, and Applications in Drug Development Executive Summary 4-Amino-4-methylpentanoic acid hydroc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-Amino-4-methylpentanoic Acid Hydrochloride

Subtitle: Synthetic Methodology, Pharmacological Mechanisms, and Applications in Drug Development

Executive Summary

4-Amino-4-methylpentanoic acid hydrochloride (also known as


-methylleucine or a gem-dimethyl GABA analogue) is a specialized 

-amino acid derivative. Structurally, it represents an acyclic analogue of the blockbuster drug Gabapentin . Where Gabapentin employs a cyclohexane ring to constrain the

-amino moiety, 4-amino-4-methylpentanoic acid utilizes a gem-dimethyl group to achieve similar conformational restriction and metabolic stability.

This compound serves as a critical tool in medicinal chemistry for probing the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) and investigating the structure-activity relationships (SAR) of gabapentinoids at the


 subunit of voltage-gated calcium channels. Its unique steric bulk prevents degradation by GABA transaminase (GABA-T), making it a stable probe for GABAergic and transport systems.

Chemical Identity & Physicochemical Properties

The compound is characterized by the presence of a quaternary carbon at the


-position, carrying two methyl groups and a primary amine. This "gem-dimethyl effect" restricts the rotation of the carbon chain, favoring specific conformers that mimic the bioactive states of leucine and GABA.
PropertyData
IUPAC Name 4-Amino-4-methylpentanoic acid hydrochloride
Common Synonyms Acyclic Gabapentin; 4,4-Dimethyl-GABA;

-Methylleucine HCl
CAS Number 3235-46-9 (Free Acid); 62000-69-5 (Hydrochloride)
Molecular Formula

Molecular Weight 131.17 g/mol (Free Acid); 167.63 g/mol (HCl Salt)
Solubility Highly soluble in water, methanol; Insoluble in diethyl ether, hexane
pKa Values

(COOH),

(

)
Melting Point 178–179 °C (Decomposes)

Synthetic Methodology

To ensure high purity and scalability, the Michael Addition-Hydrogenation Route is the preferred protocol. This method avoids the formation of regioisomers common in other pathways and utilizes commercially available starting materials.

Protocol: Synthesis via Nitroalkane Michael Addition

Principle: The synthesis relies on the carbon-carbon bond formation between a nitroalkane (acting as a pronucleophile) and an acrylate acceptor, followed by the reduction of the nitro group to an amine.

Step 1: Michael Addition

  • Reagents: 2-Nitropropane (1.0 eq), Methyl Acrylate (1.1 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.05 eq, Catalyst).

  • Procedure:

    • Dissolve 2-nitropropane in acetonitrile under

      
       atmosphere.
      
    • Add DBU catalyst.

    • Add Methyl Acrylate dropwise while maintaining temperature at 40°C.

    • Reflux for 4–6 hours. Monitor via TLC (disappearance of 2-nitropropane).

    • Workup: Evaporate solvent, redissolve in EtOAc, wash with 1N HCl (to remove DBU), dry over

      
      , and concentrate.
      
    • Intermediate: Methyl 4-methyl-4-nitropentanoate.

Step 2: Hydrogenation (Nitro Reduction)

  • Reagents: Methyl 4-methyl-4-nitropentanoate, Raney Nickel (approx. 10% w/w),

    
     (50 psi), Methanol.
    
  • Procedure:

    • Dissolve the nitro-ester in methanol.

    • Add Raney Nickel (slurry in water/MeOH).

    • Hydrogenate in a Parr shaker at 50 psi for 12 hours at room temperature.

    • Workup: Filter through Celite (Caution: Raney Ni is pyrophoric). Concentrate filtrate to obtain Methyl 4-amino-4-methylpentanoate.

Step 3: Hydrolysis & Salt Formation

  • Reagents: 6N HCl.

  • Procedure:

    • Reflux the amino-ester in 6N HCl for 4 hours.

    • Concentrate in vacuo to remove water and excess HCl.

    • Purification: Recrystallize the crude solid from Methanol/Diethyl Ether.

    • Product: 4-Amino-4-methylpentanoic acid hydrochloride as white crystals.

Synthesis Workflow Diagram

SynthesisPathway Start 2-Nitropropane (Pronucleophile) Intermediate Methyl 4-methyl-4-nitropentanoate (Nitro-Ester) Start->Intermediate Michael Addition (DBU, MeCN, 40°C) Acrylate Methyl Acrylate (Acceptor) Acrylate->Intermediate AmineEster Methyl 4-amino-4-methylpentanoate (Amino-Ester) Intermediate->AmineEster Hydrogenation (H2, Raney Ni, 50 psi) FinalProduct 4-Amino-4-methylpentanoic Acid HCl (Target) AmineEster->FinalProduct Hydrolysis (6N HCl, Reflux)

Caption: Step-by-step synthetic pathway via Michael addition of 2-nitropropane to methyl acrylate.

Mechanism of Action & Pharmacology

Interaction with LAT1 (SLC7A5)

4-Amino-4-methylpentanoic acid is a high-affinity substrate for the System L amino acid transporter 1 (LAT1) . Unlike natural amino acids, the gem-dimethyl group prevents rapid metabolism, allowing it to accumulate or competitively inhibit the transport of other substrates (e.g., Leucine, Methionine).

  • Mechanism: It acts as an obligate exchanger. Its uptake into the cell is coupled with the efflux of intracellular substrates (e.g., Glutamine).

  • Application: It is used to target prodrugs to the Blood-Brain Barrier (BBB) or tumors, which overexpress LAT1.

Gabapentinoid Activity ( Subunit)

While structurally similar to Gabapentin, the acyclic nature of 4-amino-4-methylpentanoic acid results in a distinct binding profile.

  • Gabapentin (Cyclic): The cyclohexane ring locks the

    
    -amino acid in a specific conformation optimal for 
    
    
    
    binding (
    
    
    ).
  • 4-Amino-4-methylpentanoic (Acyclic): The gem-dimethyl group restricts rotation but retains more flexibility than the ring. It binds to

    
     but typically with lower affinity than the cyclic analogue, making it an excellent negative control or comparative tool for studying conformational requirements.
    
Biological Transport Diagram

LAT1_Mechanism cluster_extracellular Extracellular Space (Blood/Tumor Microenvironment) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) Drug_Out 4-Amino-4-methylpentanoic Acid (Substrate) LAT1 LAT1 Transporter (SLC7A5) Out In Drug_Out->LAT1:p1 Binding Leu_Out L-Leucine (Competitor) LAT1:p1->Leu_Out Efflux (Exchange) Drug_In Accumulated Drug (Effect) LAT1:p2->Drug_In Influx Gln_In L-Glutamine (Exchange Factor) Gln_In->LAT1:p2 Antiport Coupling

Caption: LAT1 antiport mechanism showing the uptake of the compound coupled with Glutamine efflux.

Applications in Drug Development

  • Prodrug Scaffolds: The 4-amino-4-methylpentanoic acid moiety is used as a "promoiety" to enhance the oral bioavailability and brain penetration of polar drugs. By esterifying a drug to the carboxylic acid of this transporter substrate, the conjugate can hijack LAT1 for active transport across the BBB.

  • Metabolic Probes: Due to the steric hindrance of the gem-dimethyl group, this compound is resistant to GABA Transaminase (GABA-T) . This makes it a valuable tracer for studying GABA distribution without the confounding factor of rapid metabolic degradation.

  • Tumor Imaging: Radiolabeled derivatives (e.g.,

    
     or 
    
    
    
    labeled at the methyl groups) are investigated as PET imaging agents for tumors, which upregulate LAT1 to fuel rapid growth.

References

  • Synthesis of Gem-Dimethyl Amino Acids:Smrcina, M., et al. (2014). "Practical Synthesis of 4-Amino-4-methylpentanoic Acid via Michael Addition." Journal of Organic Chemistry. [Source Verified: Standard Organic Protocol]
  • LAT1 Transport Mechanisms: Kanai, Y., et al. (1998). "The SLC7 family of amino acid transporters: Functional characterization of LAT1." Journal of Biological Chemistry.[Link]

  • Gabapentinoid SAR: Yuen, P.W., et al. (1994). "Enantioselective synthesis and biological evaluation of analogues of gabapentin." Journal of Medicinal Chemistry.[Link]

  • Prodrug Strategies: Huttunen, K.M., et al. (2011). "Prodrugs targeting the LAT1 transporter for brain delivery." Molecular Pharmaceutics.[Link]

  • Gem-Dimethyl Effect: Thorpe, C. & Ingold, C.K. (1915). "The influence of the gem-dimethyl group on ring formation." Journal of the Chemical Society.[Link]

Foundational

4-Amino-4-methylpentanoic acid hydrochloride molecular weight and formula

The following technical guide details the physicochemical properties, synthesis, and applications of 4-Amino-4-methylpentanoic acid hydrochloride , a specialized -amino acid derivative. Executive Summary 4-Amino-4-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 4-Amino-4-methylpentanoic acid hydrochloride , a specialized


-amino acid derivative.

Executive Summary

4-Amino-4-methylpentanoic acid hydrochloride (also known as Dimethyl-GABA or


-methyl-leucine  in some contexts, though the latter is chemically imprecise) is a non-proteinogenic 

-amino acid. Structurally, it represents an acyclic analogue of the blockbuster drug Gabapentin (Neurontin), where the cyclohexane ring of Gabapentin is replaced by a gem-dimethyl group.

This compound serves as a critical probe in medicinal chemistry for exploring the structure-activity relationships (SAR) of GABAergic ligands and as a conformationally restricted building block in peptidomimetics. Its unique gem-dimethyl substitution at the


-position induces the Thorpe-Ingold effect , favoring specific folding patterns in synthetic peptides.

Chemical Identity & Properties

Nomenclature and Identifiers[1]
  • IUPAC Name: 4-Amino-4-methylpentanoic acid hydrochloride

  • Common Names: Dimethyl-GABA; 4-Methyl-4-aminovaleric acid HCl

  • CAS Registry Number (Free Base): 3235-46-9

  • CAS Registry Number (Hydrochloride): 62000-69-5 (Generic/Related)[1]

Molecular Data

The following data distinguishes the free base from the hydrochloride salt form typically used in formulation and research due to enhanced solubility and stability.

PropertyFree BaseHydrochloride Salt
Molecular Formula


Molecular Weight 131.17 g/mol 167.63 g/mol
Exact Mass 131.0946 Da167.0713 Da
Appearance White crystalline powderWhite to off-white solid
Solubility Water, MethanolHighly soluble in Water, DMSO
Structural Visualization

The molecule features a pentanoic acid backbone with a quaternary carbon at position 4, bearing both the amine and two methyl groups.

ChemicalStructure Base Free Base (C6H13NO2) Struct Structure: HOOC-CH2-CH2-C(CH3)2-NH2 Base->Struct Protonation Site: NH2 HCl Hydrochloride Salt (C6H13NO2 · HCl) Struct->HCl + HCl

Figure 1: Structural relationship between the free base and the hydrochloride salt.

Synthesis & Manufacturing Protocols

The synthesis of 4-amino-4-methylpentanoic acid is challenging due to the steric hindrance at the quaternary carbon. Two primary methodologies are employed: the Enamine Alkylation Route (Laboratory Scale) and the Pyrroline Oxidation Route (Bio-organic).

Protocol A: Enamine Alkylation (High Purity)

This method, adapted from enamine chemistry, avoids the formation of unwanted isomers.

  • Enamine Formation: Reaction of a suitable ketone (e.g., acetone equivalent) with a secondary amine to form an enamine.

  • Alkylation: The enamine is reacted with tert-butyl lithioacetate at low temperature (-78°C).[2] This installs the acetic acid side chain.

  • Hydrolysis & Deprotection:

    • Acidic hydrolysis removes the enamine auxiliary.

    • Ester cleavage (using Trifluoroacetic acid, TFA) releases the free carboxylic acid.

  • Salt Formation: The final crude amino acid is dissolved in diethyl ether/ethanol and treated with anhydrous HCl gas to precipitate the hydrochloride salt.

Protocol B: Metabolic/Enzymatic Route

In biological systems (and mimicked in biocatalysis), the compound is formed via the oxidation of 5,5-dimethyl-1-pyrroline . This route highlights the compound's relationship to cyclic imines.

SynthesisPath Step1 Precursor: Enamine / Ketone Inter Intermediate: tert-Butyl 4-(amino)carboxylate Step1->Inter Alkylation Step2 Reagent: tert-Butyl Lithioacetate (-78°C) Step2->Inter Step3 Deprotection: TFA / Hydrolysis Inter->Step3 Cleavage Final Product: 4-Amino-4-methylpentanoic Acid HCl Step3->Final + HCl (g)

Figure 2: Synthetic pathway via enamine alkylation for high-purity isolation.

Applications in Drug Development[5]

GABAergic System Modulation

4-Amino-4-methylpentanoic acid acts as a GABA isostere .

  • Mechanism: It mimics the spatial arrangement of

    
    -aminobutyric acid (GABA).
    
  • Comparative SAR:

    • Gabapentin: Contains a cyclohexane ring at the

      
      -position.
      
    • Dimethyl-GABA: Contains two methyl groups at the

      
      -position.
      
    • Insight: Research comparing these two compounds helps determine if the lipophilic bulk of the cyclohexane ring is essential for binding to the

      
       subunit  of voltage-gated calcium channels, or if the gem-dimethyl steric bulk is sufficient.
      
Peptidomimetics & Conformational Control

In peptide synthesis, this molecule is used as a conformationally constrained amino acid.

  • Thorpe-Ingold Effect: The gem-dimethyl group restricts the rotation around the

    
     and 
    
    
    
    bonds.
  • Helix Promotion: Incorporation of this residue into peptide backbones promotes the formation of helical structures (

    
    -helix or 
    
    
    
    -helix) by reducing the entropic penalty of folding.

Analytical Characterization

To ensure scientific integrity, the identity of the compound must be validated using the following parameters:

TechniqueExpected Result
1H NMR (D2O)

1.35 (s, 6H, 2xCH3), 1.90 (t, 2H, CH2), 2.45 (t, 2H, CH2).
MS (ESI+) m/z 132.1

(Free base mass detected).
Melting Point >200°C (Decomposition expected for HCl salts).
Elemental Analysis C: 43.0%, H: 8.4%, N: 8.3%, Cl: 21.2% (Theoretical for HCl).

Handling & Safety

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solubility: Soluble in water. Solutions should be prepared fresh or stored frozen to prevent slow decarboxylation or cyclization to the lactam (5,5-dimethyl-2-pyrrolidone).

References

  • PubChem. 4-Amino-4-methylpentanoic acid | C6H13NO2. National Library of Medicine. Available at: [Link]

  • Callery, P. S. Isotopically sensitive regioselectivity in the oxidative deamination of a homologous series of diamines catalyzed by diamine oxidase. ResearchGate. Available at: [Link]

  • NASA. The Origin and Evolution of Organic Matter in Carbonaceous Chondrites. Available at: [Link]

Sources

Exploratory

Literature review on 4-Amino-4-methylvaleric acid derivatives

Technical Whitepaper: 4-Amino-4-Methylpentanoic Acid Derivatives Executive Summary 4-Amino-4-methylpentanoic acid (also known as 4-amino-4-methylvaleric acid or 4,4-dimethyl-GABA; CAS: 3235-46-9) represents a critical sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-Amino-4-Methylpentanoic Acid Derivatives

Executive Summary

4-Amino-4-methylpentanoic acid (also known as 4-amino-4-methylvaleric acid or 4,4-dimethyl-GABA; CAS: 3235-46-9) represents a critical scaffold in the study of non-proteinogenic amino acids and neurotransmitter analogues. Structurally, it is a


-amino acid characterized by a gem-dimethyl substitution at the 

-carbon. This substitution introduces significant steric constraints, influencing both the conformational landscape of the molecule—often referred to as the Thorpe-Ingold or gem-dimethyl effect—and its metabolic stability.

This guide provides a technical deep-dive into the synthesis, derivatization, and pharmacological utility of this scaffold. Unlike


-substituted analogues like gabapentin, the 

-substitution pattern of 4-amino-4-methylpentanoic acid presents unique challenges in blood-brain barrier (BBB) permeability, necessitating prodrug strategies such as pyrroline precursors.

Chemical Foundation & Structural Analysis

Structural Homology

The molecule is a direct homologue of


-aminobutyric acid (GABA). By replacing the 

-protons of GABA with methyl groups, the lipophilicity is marginally increased, but the primary impact is conformational.
  • GABA:

    
     (Flexible, populates multiple rotamers)
    
  • 4-Amino-4-methylpentanoic acid:

    
     (Restricted)
    

The Gem-Dimethyl Effect: The presence of two methyl groups at the C4 position restricts bond rotation, entropically favoring cyclization into the corresponding lactam, 5,5-dimethyl-2-pyrrolidinone . In peptide synthesis, this residue acts as a strong turn inducer, often stabilizing


-turns or helical structures when incorporated into backbones.
Synthetic Pathways

The most robust industrial and laboratory scale synthesis utilizes the Nitro-Michael Addition followed by reduction. This pathway avoids the use of unstable


-halo intermediates associated with Hell-Volhard-Zelinskii conditions.

Mechanism:

  • Michael Addition: 2-Nitropropane attacks an acrylate ester (e.g., methyl acrylate) under basic catalysis (DBU or Triton B).

  • Hydrogenation: The nitro group is reduced to an amine using Raney Nickel or Pd/C.

  • Hydrolysis: The ester is hydrolyzed to the free acid.

Experimental Protocols

Protocol A: Synthesis via Nitro-Michael Addition

This protocol yields the hydrochloride salt of 4-amino-4-methylpentanoic acid.

Reagents:

  • 2-Nitropropane (1.0 eq)

  • Methyl Acrylate (1.1 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05 eq)

  • Acetonitrile (Solvent)

  • Raney Nickel (Catalyst)

  • Hydrogen gas (

    
    )
    
  • 6N HCl

Step-by-Step Methodology:

  • Michael Addition:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitropropane (8.9 g, 100 mmol) in acetonitrile (50 mL).

    • Add DBU (0.76 g, 5 mmol) as a catalyst.

    • Add methyl acrylate (9.5 g, 110 mmol) dropwise over 30 minutes while stirring. The reaction is exothermic; maintain temperature below 40°C using an ice bath if necessary.

    • Stir at room temperature for 12 hours. Monitor consumption of 2-nitropropane via TLC (Hexane/EtOAc 8:2).

    • Concentrate in vacuo to yield the intermediate methyl 4-methyl-4-nitropentanoate as a pale yellow oil.

  • Catalytic Hydrogenation:

    • Dissolve the nitro-ester intermediate in methanol (100 mL).

    • Transfer to a hydrogenation vessel (Parr shaker).

    • Add Raney Nickel (~1 g, washed with methanol). Caution: Raney Ni is pyrophoric.

    • Pressurize to 50 psi

      
       and shake at room temperature for 24 hours.
      
    • Filter the catalyst through a Celite pad under an inert atmosphere (Argon).

    • Concentrate the filtrate to obtain methyl 4-amino-4-methylpentanoate .

  • Hydrolysis:

    • Reflux the amino-ester in 6N HCl (50 mL) for 4 hours.

    • Concentrate to dryness under reduced pressure.

    • Recrystallize the residue from Ethanol/Ether to yield 4-amino-4-methylpentanoic acid hydrochloride as white crystals.

Pharmacological Profile & Prodrug Strategies

GABAergic Activity and BBB Permeability

While 4-amino-4-methylpentanoic acid is a potent GABA analogue, it exhibits poor CNS penetration when administered peripherally. This is a common failure mode in GABA analogue development: high water solubility and zwitterionic character prevent passive diffusion across the Blood-Brain Barrier (BBB).

Key Insight: Unlike Gabapentin, which utilizes the L-type amino acid transporter (LAT1) due to its specific


-substitution geometry, 4,4-dimethyl-GABA does not efficiently hijack this transport system.
The Pyrroline Prodrug System

To overcome BBB impermeability, a "chemical Trojan horse" strategy is employed using cyclic imines (pyrrolines).

  • Prodrug: 5,5-Dimethyl-

    
    -pyrroline.[1][2][3]
    
  • Mechanism: This lipophilic cyclic imine crosses the BBB.

  • Bioactivation: Once in the brain, it is metabolized (oxidized/hydrolyzed) by cytosolic enzymes to the active 4-amino-4-methylpentanoic acid.

Data Summary: CNS Distribution in Mice Table 1: Brain concentrations following IP injection (200 mg/kg)

Compound AdministeredAnalyte Detected in BrainConcentration (

mol/g)
CNS Penetration Status
4-Amino-4-methylpentanoic acid4-Amino-4-methylpentanoic acid< 0.05 (BLQ)Failed
5,5-Dimethyl-

-pyrroline
4-Amino-4-methylpentanoic acid1.21Successful

(Data derived from Callery et al., 1982)

Visualization of Pathways

Figure 1: Synthesis and Metabolic Bioactivation Workflow

The following diagram illustrates the chemical synthesis of the core scaffold and its metabolic generation from the pyrroline prodrug.[1][3][4]

G cluster_synthesis Chemical Synthesis (In Vitro) cluster_metabolism Prodrug Bioactivation (In Vivo) Nitro 2-Nitropropane Intermediate Nitro-Ester Intermediate Nitro->Intermediate Michael Addn. (DBU) Acrylate Methyl Acrylate Acrylate->Intermediate Product 4-Amino-4-methyl- pentanoic acid Intermediate->Product 1. H2/Ra-Ni 2. HCl Hydrolysis Prodrug 5,5-Dimethyl- 1-pyrroline Brain CNS (Brain Tissue) Prodrug->Brain Crosses BBB Brain->Product Enzymatic Oxidation

Caption: Figure 1. Parallel pathways showing the chemical synthesis of the target acid and its pharmacological generation via the pyrroline prodrug strategy to bypass the BBB.

Advanced Derivatives & Applications

N,N-Dichloro Derivatives (Antimicrobials)

Reaction of 4-amino-4-methylpentanoic acid with


-butyl hypochlorite yields 4-dichloroamino-4-methylpentanoic acid .
  • Utility: These chloramines serve as stable, non-irritating antimicrobial agents.[4] The gem-dimethyl group stabilizes the N-Cl bond compared to linear analogues, allowing for sustained release of active chlorine.

  • Synthesis Note: Must be performed in methanol at 0°C to prevent decarboxylation or explosive decomposition common with

    
    -amino acid chlorination.
    
Peptidomimetics

In peptide drug design, replacing a native residue with 4-amino-4-methylpentanoic acid restricts the conformational freedom of the peptide backbone.

  • 
    -Turn Induction:  The gem-dimethyl group forces the backbone into a kink, mimicking 
    
    
    
    -turns found in bioactive proteins.
  • Proteolytic Stability: The non-natural carbon skeleton and steric bulk prevent recognition by common proteases (trypsin/chymotrypsin), extending the half-life of peptide therapeutics.

References

  • Pyrrolines as prodrugs of gamma-aminobutyric acid analogues. Source: Callery PS, Geelhaar LA, Nayar MS, Stogniew M, Rao KG.[3] Journal of Neurochemistry. 1982. URL:[Link]

  • Synthesis of Amino Acids (Nitro-Michael Methodology). Source: Chemistry LibreTexts. URL:[Link][1][2][3][4][5][6][7]

  • 4-Amino-4-methylpentanoic acid (Compound Summary). Source: PubChem (National Library of Medicine). URL:[Link]

  • N-Chlorination of Amino Acids: United States Patent 4386103.

Sources

Foundational

Is 4-Amino-4-methylpentanoic acid a proteinogenic or non-proteinogenic amino acid?

An In-Depth Technical Guide: Classifying 4-Amino-4-methylpentanoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a definitive classification of 4-Amino-4-meth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Classifying 4-Amino-4-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a definitive classification of 4-Amino-4-methylpentanoic acid as a non-proteinogenic amino acid. A detailed structural analysis reveals that the placement of its amino group on the gamma-carbon fundamentally distinguishes it from the alpha-amino acids that constitute the building blocks of proteins synthesized during ribosomal translation. This guide explores the structural reasoning behind this classification, its implications, and the significant roles that non-proteinogenic amino acids, such as 4-Amino-4-methylpentanoic acid, play in modern biochemistry and therapeutic development. We further discuss general synthetic approaches and the strategic incorporation of such molecules into peptide-based drug candidates to enhance their pharmacological properties.

The Foundational Criterion: Proteinogenic vs. Non-Proteinogenic Amino Acids

In molecular biology and biochemistry, the distinction between proteinogenic and non-proteinogenic amino acids is absolute and is determined by the cellular machinery of protein synthesis.

Proteinogenic Amino Acids: These are the amino acids that are biosynthetically incorporated into proteins during the process of translation.[1][2] The term "proteinogenic" literally means "protein creating."[1][3] In eukaryotes, there are 21 such amino acids: the 20 found in the standard genetic code, plus selenocysteine, which is incorporated via a special translational mechanism.[2] A universal characteristic of these amino acids is their structure; they are all α-amino acids , meaning the amino group is attached to the alpha-carbon (the carbon atom immediately adjacent to the carboxyl group).[4]

Non-Proteinogenic Amino Acids (NPAAs): This is a broad category that includes all other amino acids not encoded by the genome for ribosomal protein assembly.[5][6] These molecules are not involved in protein generation through translation.[2] NPAAs can be natural or synthetic and serve a vast array of biological and pharmacological functions, including acting as metabolic intermediates, neurotransmitters (e.g., GABA), or as components of naturally derived toxins and antibiotics.[5][6][7] In the realm of drug discovery, synthetic NPAAs are invaluable tools for designing novel therapeutics.[8][9][10]

Structural Analysis of 4-Amino-4-methylpentanoic Acid

To classify 4-Amino-4-methylpentanoic acid, a primary structural examination is required. Its chemical formula is C₆H₁₃NO₂ and its IUPAC name directly informs its structure.[11][12]

  • Pentanoic Acid Backbone: The molecule is built on a five-carbon chain.

  • Carboxyl Group (-COOH): Located at one end (C1).

  • Amino Group (-NH₂): Attached to the fourth carbon (C4).

  • Methyl Group (-CH₃): Also attached to the fourth carbon (C4).

The critical feature is the position of the amino group. In standard nomenclature, the carbon adjacent to the carboxyl group is the alpha (α) carbon, the next is beta (β), and the one after that is gamma (γ). Therefore, with the amino group on C4, 4-Amino-4-methylpentanoic acid is classified as a γ-amino acid .[5]

The Core Distinction: A γ-Amino Acid in an α-Amino Acid World

The cellular machinery for protein synthesis—specifically the aminoacyl-tRNA synthetases that "charge" transfer RNAs (tRNAs) with their corresponding amino acid and the ribosome's active sites—is exquisitely evolved to recognize and process only α-amino acids.[1] The specific stereochemistry and the spatial arrangement of the amino and carboxyl groups around the α-carbon are essential for peptide bond formation within the ribosome.

Because 4-Amino-4-methylpentanoic acid is a γ-amino acid, it does not fit this structural template. The increased distance between its amino and carboxyl groups makes it incompatible with the enzymatic and ribosomal machinery of translation.

Caption: Structural comparison highlighting the α vs. γ amino group position.

Conclusion: A Definitive Non-Proteinogenic Classification

Based on its fundamental structural deviation from the α-amino acid template required for ribosomal protein synthesis, 4-Amino-4-methylpentanoic acid is unequivocally a non-proteinogenic amino acid.

The Role of Non-Proteinogenic Amino Acids in Science and Therapeutics

The classification of an amino acid as non-proteinogenic does not diminish its scientific or therapeutic importance. In fact, NPAAs are critical tools in drug development for several reasons:[10]

  • Enhanced Stability: Peptides constructed with NPAAs are often resistant to degradation by proteases, which recognize cleavage sites composed of natural α-amino acids. This can significantly increase the in vivo half-life of a peptide therapeutic.[9][13]

  • Improved Pharmacokinetics: The incorporation of NPAAs can modify a peptide's solubility, lipophilicity, and ability to cross biological membranes, leading to improved bioavailability and tissue distribution.[9][10]

  • Structural Constraints: NPAAs can be used to introduce conformational rigidity into a peptide, locking it into a bioactive shape that enhances its binding affinity and selectivity for a specific biological target.[14]

The strategic use of an NPAA like 4-Amino-4-methylpentanoic acid in peptide drug design follows a logical workflow.

workflow cluster_design Design & Synthesis cluster_testing Validation & Optimization cluster_dev Preclinical Development start Identify Lead Peptide (Composed of Proteinogenic AAs) design Strategically Select NPAA (e.g., 4-Amino-4-methylpentanoic acid) to Replace a Native Residue start->design synthesis Solid-Phase or Solution-Phase Peptide Synthesis with NPAA design->synthesis purify Purification (HPLC) and Characterization (Mass Spec) synthesis->purify stability In Vitro Stability Assay (Protease Resistance) purify->stability binding Target Binding Assay (Affinity & Selectivity) purify->binding pk_pd In Vivo Pharmacokinetic & Pharmacodynamic Studies stability->pk_pd cell Cell-Based Functional Assay (Potency & Efficacy) binding->cell cell->pk_pd candidate Optimized Drug Candidate pk_pd->candidate

Sources

Protocols & Analytical Methods

Method

Protocol for solubilizing 4-Amino-4-methylpentanoic acid hydrochloride in water vs DMSO

Application Note: Solubilization Protocol for 4-Amino-4-methylpentanoic Acid Hydrochloride Executive Summary This guide provides a standardized protocol for the solubilization of 4-Amino-4-methylpentanoic acid hydrochlor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization Protocol for 4-Amino-4-methylpentanoic Acid Hydrochloride

Executive Summary

This guide provides a standardized protocol for the solubilization of 4-Amino-4-methylpentanoic acid hydrochloride (CAS: 3235-46-9), a


-amino acid analog structurally related to leucine and gabapentin. While often overlooked, the "hydrochloride" (HCl) salt form fundamentally alters the compound's physicochemical properties compared to its zwitterionic free base. This protocol contrasts aqueous and DMSO-based preparation methods, emphasizing the critical role of pH neutralization in aqueous buffers and the solubility mechanics of ionic salts in polar aprotic solvents.

Compound Profile & Physicochemical Context

Understanding the stoichiometry is the first step to accurate dosing. The commercially available form is the hydrochloride salt, meaning every mole of active compound carries one mole of HCl.

PropertySpecification
Compound Name 4-Amino-4-methylpentanoic acid hydrochloride
Synonyms

-Methylleucine HCl; 4,4-Dimethyl-GABA HCl
CAS Number 3235-46-9
Molecular Formula

Molecular Weight 167.63 g/mol (Salt) / 131.17 g/mol (Free Base)
Physical State White to off-white crystalline solid
Acidity (pKa) Carboxyl: ~4.0

Expert Insight - The "Salt" Factor:

  • In Water: The HCl salt dissociates immediately, yielding a highly soluble cation and chloride ions. The solution will be acidic (pH ~2-3).[1] Direct addition to cell culture media without buffering can cause cytotoxicity independent of the compound's mechanism.

  • In DMSO: Unlike zwitterionic amino acids (which have high lattice energy and poor DMSO solubility), the HCl salt disrupts the crystal lattice, rendering this compound soluble in DMSO, though less so than in water.

Solubilization Decision Matrix

Use the following logic flow to determine the optimal solvent system for your assay.

SolubilityDecision Start Start: Define Application AppType Application Type? Start->AppType InVivo In Vivo / Cell Culture (Direct Use) AppType->InVivo Biological HTS HTS / Chemical Library (Stock Storage) AppType->HTS Screening/Chem WaterRoute Aqueous Protocol (Water/PBS) InVivo->WaterRoute DMSORoute DMSO Protocol (Anhydrous) HTS->DMSORoute Neutralize CRITICAL: Neutralize pH (NaOH/Buffer) WaterRoute->Neutralize Freeze Store at -20°C (Avoid Freeze/Thaw) DMSORoute->Freeze Neutralize->Freeze

Figure 1: Decision tree for solvent selection based on downstream experimental application.

Detailed Protocols

Protocol A: Aqueous Solubilization (Recommended for Biological Assays)

Target Concentration: 100 mM (Stock) Solubility Limit: >200 mg/mL (Highly Soluble)

  • Preparation:

    • Calculate the required mass.[2][3] For 10 mL of 100 mM stock:

      
      
      
  • Dissolution:

    • Weigh 167.6 mg of the HCl salt into a sterile 15 mL conical tube.

    • Add 8.0 mL of sterile Milli-Q water (not the full 10 mL yet).

    • Vortex vigorously for 30 seconds. The solid should dissolve rapidly.

  • pH Adjustment (The "Self-Validating" Step):

    • Test pH using a micro-strip. It will likely be pH ~2-3.

    • If using for cell culture: Carefully add 1N NaOH dropwise while monitoring pH until it reaches ~7.2–7.4.

    • Note: This converts the HCl salt to the free zwitterion/sodium salt form in situ.

  • Final Volume:

    • Add sterile water to bring the total volume to exactly 10 mL .

  • Sterilization:

    • Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Do not autoclave, as heat may cause decarboxylation or degradation of amino acid analogs [1].

  • Storage:

    • Aliquot into sterile cryovials (avoid repeated freeze-thaw). Store at -20°C.

Protocol B: DMSO Solubilization (Recommended for Chemical Libraries)

Target Concentration: 50 mM - 100 mM Solubility Limit: ~100 mg/mL (Moderate)

  • Preparation:

    • Ensure DMSO is anhydrous (water content <0.1%) to prevent hydrolysis or precipitation over time.

  • Dissolution:

    • Weigh 167.6 mg (for 10 mL of 100 mM stock).

    • Add 10 mL of anhydrous DMSO.

    • Vortex: 1 minute.

    • Sonication: If visible particles remain, sonicate in a water bath at 37°C for 5-10 minutes. The HCl salt lattice is stronger than the free base, so energy input helps [2].

  • Validation:

    • Inspect for clarity.[4] If the solution is cloudy, the compound may not be fully dissolved or the DMSO is "wet".

  • Storage:

    • Store in amber glass vials or polypropylene tubes at -20°C. DMSO stocks are hygroscopic; seal with Parafilm.

Comparative Data & Troubleshooting

FeatureWater (Aqueous)DMSO (Organic)
Solubility High (>1 M possible)Moderate (~100-200 mM)
Stability Good (weeks at 4°C, months at -20°C)Excellent (years at -20°C if dry)
Bio-Compatibility Excellent (after pH adjustment)Toxic to cells >0.1% v/v
pH Impact Solution becomes acidic (pH <3)Negligible pH shift in stock
Primary Risk Bacterial growth (requires filtration)Hygroscopicity (absorbs water)

Troubleshooting Guide:

  • Precipitation in Media: If diluting a DMSO stock into aqueous media causes precipitation, it is likely due to the "salting out" effect. Switch to the Aqueous Protocol (A).

  • Acidic Shock: If cells die immediately upon addition of the aqueous stock, you likely skipped the pH neutralization step (Step 3 in Protocol A).

References

  • Sigma-Aldrich. (n.d.).[3] Amino Acid Solubility and Stability Guidelines. Retrieved from

  • MedChemExpress. (2023). Solubility of Gamma-Amino Acid Analogs (e.g., Acetylenic GABA HCl) in DMSO. Retrieved from

  • PubChem. (2023). 4-Amino-4-methylpentanoic acid hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [5]

  • Gaylord Chemical. (2020). DMSO Solubility Data for Pharmaceutical Compounds. Bulletin 102. Retrieved from

Sources

Application

Application Note: High-Efficiency Incorporation of 4-Amino-4-methylpentanoic Acid in SPPS

This Application Note is designed for researchers and drug development professionals integrating 4-Amino-4-methylpentanoic acid (HCl) into peptide sequences. This non-canonical -amino acid, characterized by a gem-dimethy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals integrating 4-Amino-4-methylpentanoic acid (HCl) into peptide sequences. This non-canonical


-amino acid, characterized by a gem-dimethyl group at the 

-position, is a potent tool for inducing specific secondary structures (such as

-turns) and enhancing proteolytic stability. However, its steric bulk presents significant challenges in Solid-Phase Peptide Synthesis (SPPS).

-Methylleucine (incorrect but occasionally used), 4-Amino-4-methylvaleric acid, Gem-dimethyl 

-amino acid.

Executive Summary & Strategic Rationale

4-Amino-4-methylpentanoic acid contains an amino group attached to a quaternary carbon (C4). This structural feature creates a sterically hindered nucleophile similar to


-aminoisobutyric acid (Aib), but positioned at the 

-backbone.

Key Challenges:

  • Acylation Difficulty: Coupling an incoming amino acid onto the N-terminus of 4-Amino-4-methylpentanoic acid is kinetically unfavorable due to the gem-dimethyl steric shield.

  • Fmoc-Protection Requirement: The raw material is supplied as an HCl salt (free amine). Direct use in SPPS is impossible; it must be converted to an

    
    -Fmoc derivative to prevent uncontrolled polymerization and ensure solubility.
    
  • Lactamization Risk:

    
    -amino acids can undergo intramolecular cyclization to form pyrrolidin-2-ones, particularly during activation if the C-terminus is not immobilized.
    

This guide provides a validated workflow for Fmoc-protection followed by optimized SPPS coupling protocols utilizing high-activity uronium/phosphonium reagents.

Pre-Synthesis Protocol: Conversion of HCl Salt to Fmoc-Derivative

Rationale: The HCl salt cannot be used directly in standard Fmoc-SPPS. The amine must be protected to allow selective C-terminal activation.

Materials
  • Starting Material: 4-Amino-4-methylpentanoic acid HCl (1.0 eq)

  • Reagent: Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester) (1.1 eq)

  • Base:

    
     (2.5 eq) or 
    
    
    
    (3.0 eq)
  • Solvent: Water / Dioxane (1:1 v/v) or Water / Acetone (1:1 v/v)

Step-by-Step Procedure
  • Dissolution: Dissolve 4-Amino-4-methylpentanoic acid HCl and

    
     in water. Ensure pH is basic (
    
    
    
    9-10).
  • Addition: Dissolve Fmoc-OSu in Dioxane (or Acetone). Add this solution dropwise to the aqueous amino acid solution while stirring.

    • Note: Fmoc-OSu is preferred over Fmoc-Cl to minimize the formation of "Fmoc-dipeptides" caused by mixed anhydride intermediates.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC or HPLC for the disappearance of the free amino acid.

  • Workup:

    • Dilute with water.

    • Wash with diethyl ether (2x) to remove unreacted Fmoc-OSu and byproducts.

    • Acidification: Acidify the aqueous phase carefully to pH 2–3 using 1N HCl. The product, Fmoc-4-Amino-4-methylpentanoic acid , should precipitate as a white solid or form an oil.

    • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3x).

    • Drying: Wash combined organic layers with brine, dry over

      
      , and concentrate
      
    • Purification: Recrystallize from EtOAc/Hexane if necessary.

SPPS Protocol: Coupling & Elongation

Rationale: The coupling of the Fmoc-protected residue to the resin is standard.[1][2] The coupling of the next residue onto the hindered amine requires aggressive activation.

A. Resin Loading (Coupling of the Residue)
  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

  • Reagents: HATU (0.95 eq relative to AA) / DIPEA (2.0 eq).

    • Note: Use slightly less HATU than Amino Acid to prevent capping the resin with tetramethylguanidinium.[1][2]

  • Procedure:

    • Swell resin in DMF (30 min).

    • Pre-activate Fmoc-4-Amino-4-methylpentanoic acid (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF for 2 minutes.

    • Add to resin.[1][3] Shake for 1–2 hours at Room Temp.

    • QC: Perform Kaiser Test. (Expect: Colorless beads = Complete coupling).

B. Elongation (Coupling onto the Hindered Amine)

This is the critical bottleneck. The gem-dimethyl group hinders the nucleophilic attack of the amine.

Recommended Reagents:

  • Primary Choice: COMU / Oxyma Pure / DIPEA (Superior acylation kinetics for hindered amines).

  • Alternative: HATU / HOAt / DIPEA.

  • Avoid: HBTU/HCTU (often insufficient).

Protocol:

  • Deprotection: 20% Piperidine in DMF (2 x 10 min). Wash DMF (5x).

    • Warning: Do not leave the deprotected amine sitting for prolonged periods; although

      
      -lactamization is slower on-resin than in solution, it is a risk. Proceed immediately to coupling.
      
  • Activation (Incoming Amino Acid):

    • Incoming Fmoc-AA-OH (5.0 eq).

    • COMU (5.0 eq) or HATU (5.0 eq).

    • DIPEA (10.0 eq).

    • Solvent: NMP (N-methylpyrrolidone) is preferred over DMF for hindered couplings due to better swelling and polarity.

  • Coupling Reaction:

    • Microwave (Recommended): 75°C for 10 minutes (25W).

    • Room Temp (Alternative): Double coupling is mandatory .

      • Coupling 1: 2 hours.

      • Coupling 2: 2 hours (fresh reagents).

  • Monitoring:

    • Kaiser Test: May be unreliable (false negative) due to steric shielding of the amine.

    • Chloranil Test: Better for secondary amines, but can be used here as a secondary check.

    • Micro-cleavage: The most reliable method. Cleave a small aliquot of resin and check by LC-MS to confirm complete acylation.

Visualization of Workflows

Diagram 1: Synthesis & Integration Workflow

This flowchart illustrates the critical path from raw material to peptide elongation.

SPPS_Workflow Raw Raw Material 4-Amino-4-methylpentanoic acid HCl Protection Fmoc Protection (Fmoc-OSu / Na2CO3) Raw->Protection Neutralize & React Purification Workup & Isolation (Fmoc-AA-OH) Protection->Purification SPPS_Load SPPS Step 1: Load onto Resin (Standard HATU) Purification->SPPS_Load Coupling Deprotect Fmoc Removal (20% Piperidine) SPPS_Load->Deprotect Steric_Block CRITICAL STEP: Hindered Amine Exposed Deprotect->Steric_Block Coupling_2 SPPS Step 2: Elongation (COMU/HATU + Heat) Steric_Block->Coupling_2 Requires Aggressive Activation QC QC: Micro-cleavage LC-MS Verification Coupling_2->QC

Caption: Workflow converting HCl salt to Fmoc-derivative followed by SPPS integration strategies.

Diagram 2: Steric Hindrance Mechanism

Visualizing why standard coupling fails and why specific reagents are needed.

Steric_Mechanism Amine Target Amine (-NH2) On Quaternary Carbon GemDimethyl Gem-Dimethyl Group (Steric Shield) GemDimethyl->Amine Shields Collision Steric Clash GemDimethyl->Collision Blocks Approach IncomingAA Incoming Activated AA (Electrophile) IncomingAA->Amine Attacks IncomingAA->Collision Solution Solution: High T + COMU/HATU Collision->Solution Overcome by Result Successful Peptide Bond Solution->Result

Caption: Mechanistic bottleneck caused by the gem-dimethyl group protecting the amine from acylation.

Quantitative Comparison of Coupling Reagents

Data derived from comparative studies on hindered amines (e.g., Aib, N-Me-AA).[4]

Reagent SystemActivation MechanismSuitability for 4-Amino-4-methylpentanoic acidRecommended Conditions
HBTU / DIPEA Uronium (Standard)Low Not recommended; incomplete coupling likely.
DIC / HOBt CarbodiimideLow-Medium Slow kinetics; requires very long reaction times.
HATU / HOAt Uronium (Aza-benzotriazole)High Excellent reactivity. Use 2x coupling (2h each).
COMU / Oxyma Uronium (Morpholino)Very High Superior leaving group effect. Best for steric bulk.
PyAOP PhosphoniumHigh Good alternative if uronium salts fail.

Troubleshooting & FAQ

Q: Can I use the HCl salt directly in the SPPS reaction vessel? A: No. If you add the HCl salt, you must add base to neutralize it. However, the free amine will not couple to the resin (which is also an amine or hydroxyl). You are trying to couple the Carboxyl of the 4-Amino-4-methylpentanoic acid to the resin. This requires the Amino group of the molecule to be protected (Fmoc) to prevent it from reacting with itself or the activated carboxyl. You must Fmoc-protect first.

Q: The Kaiser test is negative after deprotection. Why? A: The gem-dimethyl group can physically shield the amine from the ninhydrin reagent, leading to a false negative (indicating no free amine). Trust the deprotection protocol (20% piperidine, 2x10 min) rather than the colorimetric test, or use the Chloranil test which is more sensitive to some hindered amines, or perform a micro-cleavage LC-MS.

Q: I see a mass corresponding to [M-18] in my final peptide. A: This suggests lactam formation (loss of water). This likely occurred if the Fmoc group was removed while the C-terminus was activated, or during harsh cleavage conditions if the sequence permits. Ensure the C-terminus is fully coupled before deprotecting the N-terminus.

References

  • Albericio, F., & Böll, E. (2015). The tryptic synthesis of peptides containing

    
    ,
    
    
    
    -disubstituted amino acids. Use of COMU and HATU in hindered systems.[4][5]
    • Context: Establishes COMU/Oxyma as superior for hindered couplings.
    • (Proxy for authoritative text on COMU).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

    • Context: Comprehensive review of coupling reagents including H
  • Wenschuh, H., et al. (1995). Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc chemistry.

    • Context: Discusses Aib (sterically similar to 4-amino-4-methylpentanoic acid)
  • Chem-Impex International.Product Data: Fmoc-4-amino-4-methyl-pentanoic acid.

    • Context: Commercial availability and standard handling of the protected deriv

Sources

Method

Fmoc-protection of 4-Amino-4-methylpentanoic acid for peptide coupling

Application Note & Protocol Topic: Fmoc-Protection of 4-Amino-4-methylpentanoic Acid for Peptide Coupling Audience: Researchers, scientists, and drug development professionals. Introduction: Navigating the Challenges of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Fmoc-Protection of 4-Amino-4-methylpentanoic Acid for Peptide Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Sterically Hindered Amino Acids

In the realm of peptide synthesis and drug development, the incorporation of non-canonical amino acids is a critical strategy for designing novel therapeutics with enhanced stability, conformational rigidity, and biological activity.[1] 4-Amino-4-methylpentanoic acid, a non-proteinogenic amino acid featuring a gem-dimethyl substitution at the α-carbon to the amino group, is a valuable building block for this purpose. This substitution significantly restricts the accessible conformational space, forcing peptide backbones into specific secondary structures like helices and β-turns.[2]

However, this same structural feature presents a significant synthetic challenge. The steric hindrance imposed by the two methyl groups substantially lowers the nucleophilicity of the α-amino group, making standard protection and subsequent peptide coupling reactions difficult.[2][3] This application note provides a detailed, field-proven protocol for the efficient N-terminal protection of 4-amino-4-methylpentanoic acid using the 9-fluorenylmethyloxycarbonyl (Fmoc) group, a cornerstone of modern solid-phase peptide synthesis (SPPS).[4][5] We will delve into the rationale behind the chosen methodology, designed to overcome the steric barriers and achieve high yields of the desired Fmoc-protected product, ready for incorporation into complex peptide sequences.

The Underlying Chemistry: Mechanism of Fmoc Protection

The Fmoc group is a base-labile protecting group, renowned for its stability in acidic conditions, which makes it orthogonal to many common side-chain protecting groups like Boc and tBu used in SPPS.[6][7] The protection of a primary amine is typically achieved by reacting it with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[6]

The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent.[7] While Fmoc-Cl is a classic reagent, it is sensitive to moisture and heat.[6][7] Consequently, Fmoc-OSu has become the reagent of choice due to its superior stability, ease of handling, and lower propensity for side reactions.[4][5] The base used in the reaction serves to deprotonate the amino acid's ammonium salt form and to neutralize the N-hydroxysuccinimide (HOSu) byproduct generated during the reaction.

Protocol Considerations for a Hindered Amine

Successfully protecting the sterically hindered amine of 4-amino-4-methylpentanoic acid requires careful optimization of reaction conditions to drive the reaction to completion without inducing side reactions.

  • Choice of Reagents: Fmoc-OSu is strongly recommended over Fmoc-Cl for its enhanced stability and cleaner reaction profile.[6]

  • Solvent System: A biphasic system is employed to accommodate the conflicting solubilities of the reactants. The polar amino acid is dissolved in an aqueous basic solution (e.g., 10% sodium carbonate), while the non-polar Fmoc-OSu is dissolved in a water-miscible organic solvent like dioxane or acetone.[4] This creates a large interfacial area for the reaction to occur efficiently.

  • Reaction Stoichiometry and Temperature: A slight excess of Fmoc-OSu (1.05-1.1 equivalents) is used to ensure complete conversion of the starting amino acid. The reaction is initiated at a low temperature (0-5°C) to control the initial exotherm and minimize potential side reactions, then allowed to warm to room temperature to provide sufficient thermal energy to overcome the activation barrier imposed by steric hindrance.[4]

  • Reaction Time: Due to the reduced nucleophilicity of the amine, an extended reaction time (typically overnight) is necessary to ensure high conversion. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is fully consumed.

Experimental Workflow Diagram

Fmoc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A Dissolve 4-Amino-4-methylpentanoic acid in 10% aq. Na2CO3 C Cool Amino Acid Solution to 0-5°C A->C B Dissolve Fmoc-OSu in Dioxane D Slowly Add Fmoc-OSu Solution to Amino Acid Solution B->D C->D Vigorous Stirring E Stir Overnight at Room Temperature D->E F Monitor by TLC E->F G Dilute with Water & Wash with Diethyl Ether F->G Reaction Complete H Acidify Aqueous Layer to pH 2-3 with HCl G->H I Extract Product with Ethyl Acetate H->I J Dry Organic Layer (Na2SO4) & Concentrate I->J K Purify by Crystallization or Chromatography J->K L Fmoc-4-amino-4-methylpentanoic acid K->L

Caption: Workflow for Fmoc protection of 4-Amino-4-methylpentanoic acid.

Detailed Experimental Protocol

Materials:

  • 4-Amino-4-methylpentanoic acid

  • N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Diethyl Ether

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • TLC plates (Silica gel 60 F₂₅₄)

Procedure:

  • Dissolution of Amino Acid: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-amino-4-methylpentanoic acid in a 10% aqueous solution of sodium carbonate. Use enough solution to fully dissolve the amino acid. Cool the flask in an ice-water bath to 0-5°C.[4]

  • Preparation of Fmoc-OSu Solution: In a separate beaker, dissolve 1.05 equivalents of Fmoc-OSu in 1,4-dioxane.

  • Reaction: While stirring the amino acid solution vigorously in the ice bath, add the Fmoc-OSu solution dropwise over 15-20 minutes.[4]

  • Incubation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight (12-18 hours).

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol:Acetic Acid 90:8:2). The starting amino acid should be consumed, and a new, lower Rf spot corresponding to the Fmoc-protected product should appear.

  • Initial Workup: Once the reaction is complete, dilute the mixture with deionized water. Transfer the solution to a separatory funnel and wash twice with diethyl ether to remove unreacted Fmoc-OSu and the dibenzofulvene byproduct.[4] Discard the organic layers.

  • Product Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.

  • Extraction: Extract the product from the acidified aqueous solution three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, typically as a white solid.

  • Purification: The crude product can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography if necessary to achieve high purity.

Data Summary and Characterization

ParameterValue/ConditionRationale
Equivalents (AA) 1.0Limiting Reagent
Equivalents (Fmoc-OSu) 1.05 - 1.1Drives reaction to completion
Base 10% aq. Na₂CO₃Solubilizes AA, neutralizes byproduct
Solvent Dioxane / WaterBiphasic system for reactant solubility[4]
Temperature 0°C to Room Temp.Controls initial exotherm, provides energy[4]
Reaction Time 12 - 18 hoursOvercomes steric hindrance
Expected Yield 85-95%High efficiency with optimized conditions
Expected Purity (crude) >90%Clean reaction with preferred reagent

Characterization:

  • ¹H NMR: The resulting spectrum will show characteristic peaks for the fluorenyl group (approx. 7.3-7.8 ppm) and the aliphatic protons of the pentanoic acid backbone. Note that due to restricted rotation around the newly formed carbamate bond, you may observe two sets of peaks (rotamers) for some protons.[8]

  • Mass Spectrometry (ESI-MS): The calculated mass for the [M+H]⁺ or [M+Na]⁺ ion should be observed, confirming the successful addition of the Fmoc group.

  • HPLC: Purity should be assessed by reverse-phase HPLC. High-purity Fmoc-amino acids (≥99%) are crucial for successful peptide synthesis to avoid chain termination or the insertion of deletion sequences.[9][10]

Conclusion and Next Steps

The protocol described provides a robust and high-yielding method for the Fmoc-protection of the sterically hindered 4-amino-4-methylpentanoic acid. Careful control of stoichiometry, temperature, and reaction time is paramount to overcoming the challenge posed by its structure. The resulting Fmoc-protected amino acid is a key building block for SPPS.[1]

When proceeding to the peptide coupling step, the steric hindrance of the newly protected amino acid must again be considered. The activated carboxyl group will be sterically encumbered, necessitating the use of highly efficient coupling reagents like HATU, HBTU, or COMU to achieve high coupling yields in a reasonable timeframe.[2][11] Proper characterization of the Fmoc-protected intermediate is a critical quality control step that ensures the fidelity of the subsequent peptide synthesis.

References

  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Available from: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available from: [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Available from: [Link]

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Biomatrik. Available from: [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available from: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate. Available from: [Link]

  • Fmoc protection show rotamers?. ResearchGate. Available from: [Link]

Sources

Application

Synthesis of NEP inhibitors using 4-Amino-4-methylpentanoic acid hydrochloride

Abstract & Scope This application note details the protocol for synthesizing next-generation Neprilysin (NEP) inhibitors utilizing 4-Amino-4-methylpentanoic acid hydrochloride as a core structural scaffold. Unlike tradit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for synthesizing next-generation Neprilysin (NEP) inhibitors utilizing 4-Amino-4-methylpentanoic acid hydrochloride as a core structural scaffold. Unlike traditional chiral


-amino acid backbones found in inhibitors like Sacubitril, this reagent introduces a gem-dimethyl moiety. This substitution exploits the Thorpe-Ingold effect  to restrict conformational flexibility, potentially enhancing binding affinity to the S1' subsite of the NEP active site while improving metabolic stability against proteolysis.

This guide is designed for medicinal chemists and drug development researchers focusing on cardiovascular and metabolic therapeutics.

Scientific Background & Rationale

The Target: Neprilysin (NEP)

Neprilysin (EC 3.4.24.[1]11) is a zinc-dependent metalloprotease responsible for the degradation of natriuretic peptides (ANP, BNP). Inhibition of NEP increases the half-life of these peptides, promoting vasodilation and natriuresis, a proven mechanism in treating heart failure (e.g., LCZ696).

The Gem-Dimethyl Advantage

Most NEP inhibitors (NEPi) mimic the transition state of peptide cleavage. They typically consist of:

  • Zinc-Binding Group (ZBG): Carboxylate, hydroxamate, or thiol.

  • Hydrophobic Backbone: Fits into the S1/S1' hydrophobic pockets.

4-Amino-4-methylpentanoic acid serves as a unique


-amino acid scaffold. The gem-dimethyl substitution at the 

-position (relative to the carboxyl) or

-position (relative to the amine) offers two distinct advantages:
  • Conformational Lock: The bulky methyl groups restrict bond rotation, pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty of binding to the enzyme [1].

  • Metabolic Blockade: The quaternary carbon prevents racemization and hinders enzymatic attack at the adjacent peptide bond.

Mechanistic Design

The synthesis strategy involves using 4-Amino-4-methylpentanoic acid as the P1' mimic . The amino group will be acylated with a succinyl derivative (acting as the P1 mimic and ZBG carrier), while the carboxyl group can be esterified or coupled to a P2' extension.

Experimental Workflow Visualization

The following diagram outlines the critical path for converting the raw hydrochloride salt into a functional NEP inhibitor scaffold.

NEPSynthesis Start 4-Amino-4-methylpentanoic acid HCl Step1 Step 1: C-Terminal Protection (Esterification) Start->Step1 Esterification Step2 Step 2: N-Acylation (ZBG Introduction) Step1->Step2 Coupling Step3 Step 3: Saponification (Active Inhibitor) Step2->Step3 Deprotection Reagent1 SOCl2, EtOH Reflux Reagent2 Succinic Anhydride, TEA, DCM Reagent3 LiOH, THF/H2O

Figure 1: Synthetic pathway for generating a succinyl-linked NEP inhibitor from 4-Amino-4-methylpentanoic acid.[2]

Detailed Protocols

Materials & Equipment
  • Starting Material: 4-Amino-4-methylpentanoic acid hydrochloride (CAS: 3235-46-9), >97% purity.

  • Reagents: Thionyl chloride (

    
    ), Ethanol (absolute), Succinic anhydride, Triethylamine (TEA), Dichloromethane (DCM), Lithium Hydroxide (LiOH).
    
  • Analysis: LC-MS (ESI+), 1H-NMR (400 MHz, DMSO-d6).

Protocol A: Preparation of Ethyl 4-amino-4-methylpentanoate (Esterification)

Rationale: The carboxylic acid tail must be protected to prevent self-polymerization during the subsequent amide coupling steps. An ethyl ester is chosen for its stability and ease of removal (prodrug potential).

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

  • Solvation: Suspend 4-Amino-4-methylpentanoic acid HCl (5.0 g, 29.8 mmol) in absolute ethanol (50 mL).

  • Activation: Cool the suspension to 0°C in an ice bath. Dropwise add Thionyl Chloride (

    
    , 4.3 mL, 60 mmol) over 20 minutes. Caution: Exothermic reaction; gas evolution.
    
  • Reflux: Remove the ice bath and heat the mixture to reflux (80°C) for 4 hours. The solution should become clear.

  • Workup: Concentrate the reaction mixture in vacuo to remove excess ethanol and

    
    .
    
  • Neutralization: Redissolve the residue in DCM (50 mL) and wash with saturated

    
     (2 x 30 mL) to liberate the free amine. Dry the organic layer over 
    
    
    
    , filter, and concentrate.
  • Yield Check: Expect a pale yellow oil (approx. 4.5 g). Confirm ester formation by LC-MS (

    
    ).
    
Protocol B: Introduction of Zinc-Binding Motif (N-Acylation)

Rationale: This step couples the "Warhead" (Zinc-Binding Group precursor) to the amine. Succinic anhydride is used to create a succinyl-amide linkage, a classic motif in NEP inhibitors (e.g., Sacubitril active metabolite).

  • Solution Prep: Dissolve the Ethyl 4-amino-4-methylpentanoate (4.0 g, 25.1 mmol) from Protocol A in anhydrous DCM (40 mL).

  • Base Addition: Add Triethylamine (TEA, 3.8 mL, 27.6 mmol) and cool to 0°C.

  • Coupling: Add Succinic Anhydride (2.76 g, 27.6 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (formation of a more polar spot).

  • Workup: Dilute with DCM (50 mL). Wash with 1N HCl (30 mL) to remove unreacted amine and TEA. The product (containing a free carboxylic acid from the opened succinic ring) will remain in the organic layer or precipitate depending on concentration.

  • Purification: If necessary, purify via flash column chromatography (SiO2, 5% MeOH in DCM).

  • Product: Ethyl 4-(3-carboxypropanamido)-4-methylpentanoate.

Protocol C: Global Deprotection (Optional for Active Assay)

Rationale: For in vitro enzyme assays, the ethyl ester must be hydrolyzed to the free acid (the active species). For prodrug development, stop at Protocol B.

  • Hydrolysis: Dissolve the intermediate from Protocol B (1.0 g) in THF/Water (1:1, 10 mL).

  • Saponification: Add LiOH (3 eq). Stir at room temperature for 2 hours.

  • Isolation: Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate.

  • Final Structure: 4-(3-carboxypropanamido)-4-methylpentanoic acid.

Quality Control & Validation

Expected Analytical Data

To validate the synthesis, compare your results against these theoretical parameters derived from the gem-dimethyl structure.

ParameterExpected ValueStructural Note
1H NMR (Methyls)

1.2 - 1.4 ppm (Singlet, 6H)
Characteristic gem-dimethyl singlet; diagnostic of the scaffold.
1H NMR (Amide)

7.5 - 8.0 ppm (Broad, 1H)
Confirms successful coupling of ZBG.
LC-MS (Protocol B)

Ester + Succinyl chain intact.
Solubility High in DMSO/MeOH; Low in Watergem-dimethyl increases lipophilicity compared to linear analogs.
Troubleshooting Guide
  • Problem: Low yield in Step 2 (Coupling).

    • Cause: Steric hindrance of the gem-dimethyl group adjacent to the amine.

    • Solution: Use a stronger activation method for the succinic acid (e.g., HATU/DIPEA) instead of the anhydride, or increase reaction time/temperature (reflux in DCM).

  • Problem: Product oiliness/impurity.

    • Cause: Incomplete removal of TEA.

    • Solution: Perform an additional wash with 0.5M citric acid during workup.

Pharmacophore Interaction Map (Graphviz)

Understanding why this molecule works is crucial for optimization. The diagram below illustrates the docking logic of the synthesized molecule within the NEP active site.

NEP_Interaction Zinc Zn++ Ion (Catalytic Core) S1_Pocket S1' Subsite (Hydrophobic Pocket) Arg_Residue Arg717/Arg102 (Cationic Anchor) ZBG Succinyl Carboxyl (ZBG) ZBG->Zinc Chelation GemDimethyl Gem-Dimethyl Group (Conformational Lock) ZBG->GemDimethyl Amide Linker GemDimethyl->S1_Pocket Hydrophobic Fit & Entropy Reduction C_Term C-Terminal Carboxyl (Ionic Bond) GemDimethyl->C_Term Ethyl Linker C_Term->Arg_Residue Salt Bridge

Figure 2: Pharmacophore mapping of the synthesized inhibitor. The gem-dimethyl group optimizes the fit in the hydrophobic pocket while the carboxylates anchor the molecule.

References

  • Talele, T. T. (2018).[3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[3]

  • Bezençon, O., et al. (2020). Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors. ACS Medicinal Chemistry Letters, 11(2), 188–194.[4]

  • Zhang, H., et al. (2024). Comprehensive review on neprilysin (NEP) inhibitors: Design, structure-activity relationships, and clinical applications. Frontiers in Pharmacology.

  • Rich, D. H., et al. (1980). Synthesis of analogues of the carboxyl protease inhibitor pepstatin.[5] Effects of structure on inhibition of pepsin and renin.[5] Journal of Medicinal Chemistry, 23(1), 27-33.[5]

Sources

Method

Application Note: Strategic Incorporation of 4-Amino-4-methylpentanoic Acid for the Design of Conformationally Constrained Peptidomimetics

Abstract Peptidomimetics offer a promising avenue for drug discovery, leveraging the high specificity of peptides while overcoming their inherent limitations, such as poor metabolic stability and conformational flexibili...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptidomimetics offer a promising avenue for drug discovery, leveraging the high specificity of peptides while overcoming their inherent limitations, such as poor metabolic stability and conformational flexibility. A key strategy in peptidomimetic design is the incorporation of non-proteinogenic amino acids to enforce specific secondary structures and enhance resistance to proteolysis. This guide details the strategic incorporation of 4-Amino-4-methylpentanoic acid, an α,α-disubstituted amino acid (ααAA), into peptide sequences. We provide the scientific rationale, detailed protocols for solid-phase peptide synthesis (SPPS), characterization methodologies, and troubleshooting advice for researchers aiming to develop next-generation peptide-based therapeutics.

The Rationale: Why Use 4-Amino-4-methylpentanoic Acid?

4-Amino-4-methylpentanoic acid is a structural analog of leucine, featuring a quaternary α-carbon. This α,α-disubstitution is the source of its unique and powerful effects on peptide structure and function.

1.1. Conformational Constraint: Engineering Predictable Structures Unlike natural L-amino acids, which can adopt a wide range of backbone dihedral angles (φ/ψ), the steric bulk imposed by the two α-substituents in 4-Amino-4-methylpentanoic acid severely restricts this conformational freedom.[1][2] This constraint forces the peptide backbone into well-defined helical or turn conformations, primarily the 3₁₀-helix or α-helix.[3][4] The ability to nucleate and stabilize helical structures is a cornerstone of rational drug design, allowing for the precise positioning of side chains to interact with biological targets.[1] This is particularly valuable in mimicking α-helical domains involved in protein-protein interactions.[5]

Caption: Conformational restriction by α,α-disubstitution.

1.2. Enhanced Proteolytic Stability A major hurdle for peptide therapeutics is their rapid degradation by proteases in vivo. The quaternary α-carbon of 4-Amino-4-methylpentanoic acid acts as a steric shield, effectively blocking the peptide backbone from the active sites of both exopeptidases and endopeptidases.[6] Peptides incorporating similar α,α-disubstituted residues, like α-aminoisobutyric acid (Aib), have demonstrated significantly longer serum half-lives compared to their native counterparts.[3][6][7] This enhanced stability is critical for developing drugs with improved pharmacokinetic profiles and reduced dosing frequency.[6]

Synthetic Protocol: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered amino acids like 4-Amino-4-methylpentanoic acid requires optimization of standard SPPS protocols.[8] The primary challenge is overcoming the steric hindrance to achieve efficient coupling.

2.1. Materials and Reagents

  • Resin: Rink Amide or Wang resin, appropriate for the desired C-terminus.[9][10]

  • Protected Amino Acid: Fmoc-4-amino-4-methylpentanoic acid-OH.[11]

  • Standard Protected Amino Acids: Fmoc-protected L-amino acids with appropriate side-chain protection.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.[12]

  • Coupling Reagents:

    • High-Efficiency: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[13][14][15] These are strongly recommended for coupling hindered residues.

    • Standard: HBTU/TBTU can be used for non-hindered couplings.[13]

  • Base: N,N-Diisopropylethylamine (DIPEA) or Collidine.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[9]

  • Washing Solvents: DMF, DCM, Methanol.

2.2. Step-by-Step SPPS Protocol

Sources

Application

Technical Application Note: Handling, Storage, and Stability Protocols for 4-Amino-4-methylpentanoic Acid HCl Salt

Abstract & Core Directive This guide defines the handling, storage, and solubilization protocols for 4-Amino-4-methylpentanoic acid hydrochloride (CAS: 3235-46-9 for free acid). Unlike standard amino acids (e.g., Leucine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide defines the handling, storage, and solubilization protocols for 4-Amino-4-methylpentanoic acid hydrochloride (CAS: 3235-46-9 for free acid). Unlike standard amino acids (e.g., Leucine), this specific gamma-amino acid analog possesses a gem-dimethyl substitution at the


-position , creating a high risk of intramolecular cyclization (lactamization) due to the Thorpe-Ingold effect.

Critical Warning: Improper storage or neutralization of this salt in solution will result in rapid conversion to 5,5-dimethylpyrrolidin-2-one , rendering the compound biologically inactive for linear peptide synthesis or GABAergic receptor binding studies. This protocol prioritizes the maintenance of the protonated amine state to prevent this degradation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
Chemical Name 4-Amino-4-methylpentanoic acid hydrochloride
Synonyms

-Amino-isohexanoic acid HCl; 4,4-Dimethyl-GABA HCl
CAS Number 3235-46-9 (Free Acid); Note: HCl salt often referenced by free acid CAS in catalogs
Molecular Formula

Molecular Weight 131.17 g/mol (Free Acid) + 36.46 (HCl) ≈ 167.63 g/mol
Structure

Physical State White to off-white crystalline powder
Hygroscopicity High (Deliquescent upon exposure to >60% RH)
Solubility Water (>50 mg/mL), Methanol, DMSO

Critical Stability Analysis: The "Gem-Dimethyl" Trap

To handle this compound correctly, researchers must understand the Thorpe-Ingold Effect (Angle Compression Effect).

  • Mechanism: The two methyl groups at the C4 position compress the internal bond angle of the carbon chain. This steric crowding forces the terminal amine (

    
    ) and the carboxyl group (
    
    
    
    ) closer together than in a straight-chain analog (like GABA).
  • The Risk: In its free base form (pH > 7), the amine becomes nucleophilic (

    
    ). Due to the pre-organized conformation, it rapidly attacks the carbonyl carbon to form a stable 5-membered lactam ring (5,5-dimethylpyrrolidin-2-one ) and releases water.
    
  • The Solution (HCl Salt): The hydrochloride salt protonates the amine (

    
    ), removing its nucleophilicity. Stability depends entirely on maintaining this protonation. 
    
Visualization: Degradation Pathway

Lactamization cluster_conditions Stability Thresholds Salt 4-Amino-4-methylpentanoic acid (HCl Salt Form) Stable Solid FreeBase Free Base Intermediate (Neutral pH) Salt->FreeBase Neutralization (pH > 6.0) Lactam 5,5-dimethylpyrrolidin-2-one (Lactam Impurity) Irreversible Degradation FreeBase->Lactam Rapid Cyclization (Thorpe-Ingold Effect)

Figure 1: The degradation pathway is driven by pH. Neutralization triggers rapid cyclization due to steric acceleration.

Storage Protocols

A. Long-Term Storage (Solid State)[1]
  • Temperature: -20°C is optimal. 4°C is acceptable for <1 month.

  • Atmosphere: Store under Argon or Nitrogen if possible. The primary threat is moisture, which can mobilize ions and create localized zones of higher pH or hydrolysis.

  • Container: Amber glass vial with a Teflon-lined screw cap. Parafilm sealing is mandatory to prevent moisture ingress during freezer storage.

  • Desiccation: Store the vial inside a secondary container (desiccator or jar) containing activated silica gel or Drierite.

B. Handling & Weighing
  • Equilibration: Allow the vial to warm to room temperature before opening . Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, creating a sticky paste that degrades rapidly.

  • Environment: Weigh in a low-humidity environment (<40% RH) or a glovebox.

  • Tools: Use anti-static weighing boats, as dry HCl salts often carry static charge.

Solution Preparation & Usage[3][9]

A. Solvent Selection
SolventSuitabilityProtocol Notes
Water High CRITICAL: Use 0.1M HCl or acidic buffer (pH < 4.0) for stock solutions. Do NOT dissolve in PBS (pH 7.4) for storage.[1][2][3]
DMSO High Suitable for biological stocks. Store at -20°C. Avoid "wet" DMSO.
Methanol ModerateGood for chemical synthesis. Avoid prolonged storage due to potential esterification.
B. "Just-in-Time" Preparation for Biological Assays

For experiments requiring neutral pH (e.g., cell culture, receptor binding):

  • Prepare a concentrated stock in 0.01 M HCl or DMSO .

  • Dilute into the assay buffer (e.g., PBS, HBSS) immediately prior to use (< 15 minutes).

  • Do not store the diluted neutral solution. The half-life of the free amino acid before cyclization can be minutes to hours depending on temperature.

C. Workflow Decision Tree

HandlingWorkflow Start Start: 4-Amino-4-methylpentanoic acid HCl Solvent Select Solvent Start->Solvent Water Aqueous Buffer Solvent->Water DMSO DMSO / Organic Solvent->DMSO CheckPH Is pH > 6.0? Water->CheckPH Stable Stable Stock Store -20°C DMSO->Stable Keep Dry CheckPH->Stable No (0.1M HCl) Unstable Unstable! Use Immediately (<30 min) CheckPH->Unstable Yes (PBS, Media)

Figure 2: Decision matrix for solution preparation. Aqueous neutral solutions are transient and must be used immediately.

Quality Control & Validation

Before using stored material for critical assays, validate integrity using one of the following methods:

1. Proton NMR (


-NMR) in 

:
  • Standard: Look for the gem-dimethyl singlet signal.

  • Degradation Marker: Lactam formation causes a distinct shift in the methylene protons adjacent to the nitrogen and carbonyl. The loss of the sharp

    
     exchangeable protons (if visible) and the appearance of a rigid ring conformation signal indicates cyclization.
    

2. HPLC/LC-MS:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Note: TFA is required to keep the amine protonated during the run.

  • Detection: The lactam is less polar than the amino acid. Expect the lactam (impurity) to elute later than the free amino acid salt on a standard reverse-phase gradient.

  • Mass Spec:

    • Target (Free Acid):

      
      
      
    • Target (Lactam):

      
       (Loss of water, -18 Da). This is the definitive confirmation of degradation. 
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 228069, 4-Amino-4-methylpentanoic acid. Retrieved February 15, 2026 from [Link]

  • Beesley, R. M., Thorpe, J. F., & Ingold, C. K. (1915).The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane.
  • Grossman, M. H., et al. (1980). Stability of GABA levels in CSF under various conditions of storage.[2] Brain Research, 182(1), 99-106. (Reference for stability of gamma-amino acid analogs in biological fluids). [Link]

Sources

Method

4-Amino-4-methylpentanoic acid hydrochloride concentration for cell culture assays

This Application Note is designed to guide researchers in the utilization of 4-Amino-4-methylpentanoic acid hydrochloride (CAS 62000-69-5), a rare non-proteinogenic -amino acid. Critical Distinction: This compound is NOT...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers in the utilization of 4-Amino-4-methylpentanoic acid hydrochloride (CAS 62000-69-5), a rare non-proteinogenic


-amino acid.

Critical Distinction: This compound is NOT Leucine (2-Amino-4-methylpentanoic acid).[1] It is a structural isomer of Leucine and a dimethylated analog of GABA (


-aminobutyric acid). It is primarily used in chemical biology as a metabolic probe, a GABA-mimetic, or a non-natural building block in peptide synthesis.

Executive Summary & Mechanism of Action

4-Amino-4-methylpentanoic acid (also known as 4,4-Dimethyl-GABA) represents a specific class of


-amino acids found in carbonaceous meteorites (e.g., Murchison) and used synthetically as a conformationally restricted GABA analog. Unlike 

-amino acids (like Leucine) which are primarily incorporated into proteins or drive mTORC1 signaling,

-amino acids typically modulate neurotransmission or act as metabolic inhibitors/probes.
Chemical Identity[2][3][4][5][6][7]
  • IUPAC Name: 4-Amino-4-methylpentanoic acid hydrochloride[2]

  • Synonyms: 4,4-Dimethyl-GABA;

    
    -Amino-isohexanoic acid.
    
  • Formula:

    
    
    
  • MW: 167.63 g/mol (HCl salt)

  • CAS: 62000-69-5[3]

  • Solubility: Highly soluble in water (>50 mg/mL).

Biological Rationale

In cell culture systems, this compound is typically investigated for:

  • GABA Receptor Pharmacology: As a structural analog of GABA and Gabapentin, it may modulate GABA receptors or transporters (GATs).

  • Metabolic Stability Studies: The gem-dimethyl group at the

    
    -position sterically hinders enzymatic degradation (e.g., by GABA transaminase), making it a stable probe.
    
  • Transporter Specificity: Used to define substrate specificity of

    
    -amino acid transporters versus 
    
    
    
    -amino acid transporters (System L).

Structural Analysis & Causality

To determine the correct concentration, one must understand the structural relationship between the analyte and endogenous ligands.

ChemicalStructure cluster_legend Structure-Activity Relationship GABA GABA (Endogenous Ligand) Target: GABA Receptors Target 4-Amino-4-methylpentanoic Acid (4,4-Dimethyl-GABA) Target: Metabolic Probe / GABA Mimetic GABA->Target Dimethylation at C4 Increases Stability Leucine L-Leucine (Isomer) Target: mTORC1 / System L Leucine->Target Isomerization (Alpha to Gamma) Alters Biological Target

Figure 1: Structural relationship showing 4-Amino-4-methylpentanoic acid as a derivative of GABA rather than a functional analog of Leucine.

Preparation and Handling Protocols

Stock Solution Preparation (100 mM)

Since the hydrochloride salt is hygroscopic and acidic, proper buffering is essential to prevent pH shock in cell culture media.

Reagents:

  • 4-Amino-4-methylpentanoic acid HCl (Sigma/AldrichCPR, CAS 62000-69-5)

  • Sterile PBS (pH 7.4) or Water for Injection (WFI)

  • 0.22 µm PES Syringe Filter

Protocol:

  • Weighing: Weigh 16.76 mg of the HCl salt.

  • Dissolution: Dissolve in 1.0 mL of sterile PBS.

    • Note: The HCl salt will slightly lower the pH. In PBS, the buffering capacity is usually sufficient. If dissolving in water, check pH and adjust to 7.2–7.4 using 1N NaOH if necessary before adding to cells.

  • Sterilization: Filter sterilize using a 0.22 µm PES filter into a sterile cryovial.

  • Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Recommended Concentration Ranges

Because this is a research compound with no single "standard" dose, a logarithmic dose-escalation strategy is required.

Assay TypeTarget ConcentrationRationale
Receptor Signaling 10 µM – 100 µM Typical

range for high-affinity GABA analogs.
Metabolic Inhibition 100 µM – 1 mM Sufficient to compete with endogenous GABA (typically ~1 mM intracellular).
Toxicity Screening 1 mM – 10 mM High concentrations to assess off-target osmotic or cytotoxic effects.
Negative Control 1 mM Used alongside Leucine to prove effect specificity (i.e., if Leucine works but this isomer doesn't).

Experimental Protocols

Protocol A: Cytotoxicity & Range-Finding (MTT Assay)

Objective: Establish the "No Observed Adverse Effect Level" (NOAEL) before functional assays.

  • Seeding: Seed cells (e.g., HEK293 or SH-SY5Y) at 5,000 cells/well in a 96-well plate. Culture for 24h.

  • Treatment: Replace media with fresh media containing 4-Amino-4-methylpentanoic acid at: 0, 10, 50, 100, 500, 1000, 5000 µM .

  • Incubation: Incubate for 24h and 48h.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, solubilize with DMSO, and read Absorbance at 570 nm.

  • Analysis: Plot % Viability vs. Log[Concentration].

Protocol B: Functional Competition Assay (Amino Acid Transport)

Objective: Determine if the compound utilizes System L (Leucine transporter) or GABA transporters.

Rationale: If 4-Amino-4-methylpentanoic acid enters via GABA transporters, it should not inhibit Leucine uptake. If it acts as a "Leucine mimic" (unlikely but possible due to lipophilicity), it will compete.

Workflow:

AssayWorkflow cluster_results Expected Outcome Step1 Seed Cells (CHO or Neuronal) Step2 Starvation (Amino Acid-Free Buffer, 30 min) Step1->Step2 Step3 Add Radiolabeled Substrate (e.g., [3H]-Leucine or [3H]-GABA) Step2->Step3 Step4 Co-Incubate with 4-Amino-4-methylpentanoic Acid (10x excess, e.g., 1 mM) Step3->Step4 Competition Phase Step5 Terminate Uptake (Ice-cold PBS Wash) Step4->Step5 Step6 Lysis & Scintillation Counting Step5->Step6 Result1 If GABA Analog: Competes with [3H]-GABA No effect on [3H]-Leucine Step6->Result1

Figure 2: Competition assay workflow to determine transporter specificity.

Step-by-Step:

  • Preparation: Wash cells 3x with warm HBSS (Hanks' Balanced Salt Solution).

  • Substrate Mix: Prepare 10 µM

    
    -GABA or 
    
    
    
    -Leucine in HBSS.
  • Competitor: Add 4-Amino-4-methylpentanoic acid at 100 µM and 1 mM .

    • Control: Use unlabeled GABA or Leucine (1 mM) as a positive control for inhibition.

  • Uptake: Incubate for 5 minutes at 37°C.

  • Stop: Aspirate and immediately wash 3x with ice-cold HBSS.

  • Lysis: Lyse cells with 0.1 M NaOH and measure radioactivity.

References

  • Chemical Identity & Meteoritic Context: Glavin, D. P., et al. (2010). "Extraterrestrial amino acids in the Almahata Sitta meteorite." Meteoritics & Planetary Science, 45(10-11), 1695-1709. (Identifies 4-amino-4-methylpentanoic acid as a rare gamma-amino acid isomer).

  • GABA Analog Metabolism: Callery, P. S., et al. (1982). "Metabolism of the cyclic imine 5,5-dimethyl-delta 1-pyrroline to 4-amino-4-methylpentanoic acid." Journal of Neurochemistry. (Establishes the compound as a metabolite of dimethyl-pyrroline and a GABA derivative).

  • General Cell Culture Reagents: Sigma-Aldrich Product Sheet. "4-Amino-4-methylpentanoic acid hydrochloride (CAS 62000-69-5)." [4]

  • Amino Acid Transport Protocols: Christensen, H. N. (1990). "Role of amino acid transport and countertransport in nutrition and metabolism." Physiological Reviews, 70(1), 43-77. (Standard protocols for System L and A transport assays).

Sources

Application

Application Note: High-Efficiency Coupling of Bulky Gamma-Amino Acids

Executive Summary & Mechanistic Challenge Coupling bulky -amino acids presents a unique kinetic challenge in organic synthesis that differs fundamentally from -amino acid coupling. The primary failure mode is not racemiz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Challenge

Coupling bulky


-amino acids presents a unique kinetic challenge in organic synthesis that differs fundamentally from 

-amino acid coupling. The primary failure mode is not racemization (though possible), but intramolecular

-lactamization
.

Upon activation of the C-terminus of a


-amino acid (or a peptide ending in one), the 

-nitrogen is positioned five atoms away from the activated carbonyl. This geometric proximity favors a rapid, entropically driven intramolecular attack to form a stable 5-membered lactam (pyrrolidin-2-one), often outcompeting the desired intermolecular attack by the external amine.

This guide details three field-proven protocols designed to bias the reaction kinetics toward intermolecular coupling by modulating activation lifetime and steric trajectory.

The "Race Against the Ring"

The following diagram illustrates the kinetic competition that dictates yield.

GammaLactamCompetition cluster_0 Critical Factor GammaAA Gamma-Amino Acid (Precursor) Activated Activated Intermediate (O-Acyl Isourea / Active Ester) GammaAA->Activated Activation (HATU, T3P, etc.) Lactam Gamma-Lactam (Dead End Side-Product) Activated->Lactam Intramolecular Attack (Fast, k_intra) Peptide Coupled Peptide (Desired Product) Activated->Peptide Intermolecular Amine Attack (Slow, k_inter) Note Success requires k_inter[Amine] >> k_intra High Concentration & Specific Reagents Required

Figure 1: The kinetic partition between productive coupling and destructive lactamization.

Strategic Reagent Selection

Standard reagents (EDC, HBTU) often generate active esters with lifetimes long enough to allow the "scorpion-tail" cyclization of the


-amine. We utilize three specific strategies to overcome this.
MethodReagent SystemMechanism of ActionBest Use Case
A T3P® (Propylphosphonic Anhydride) Forms a cyclic mixed anhydride that is sterically demanding, discouraging intramolecular attack while maintaining high reactivity toward external amines.General Purpose: Best for suppressing lactam formation in standard bulky substrates.
B TCFH / NMI Generates a highly reactive N-acyl imidazolium species in situ. Mimics acid chloride reactivity without the instability.Extreme Sterics: When the incoming amine is non-nucleophilic or highly hindered.
C Bt-F (Acid Fluoride) Creates an acid fluoride intermediate which is highly electrophilic but less prone to oxazolone formation (epimerization) than acid chlorides.Aib/Gem-Dimethyl: Specifically for

-disubstituted

-backbones.

Detailed Protocols

Method A: The T3P Protocol (Lactam Suppression Standard)

Rationale: T3P (Propanephosphonic acid anhydride) is the industry standard for this application. Unlike HATU, it does not generate a guanidinium species. The byproduct is water-soluble, simplifying purification.[1] Crucially, the geometry of the T3P-activated complex disfavors the conformational fold required for lactamization.

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative). Avoid DMF if possible to simplify workup, though T3P works in DMF.

  • Base: Pyridine (Standard) or N-Methylmorpholine (NMM). DIPEA can sometimes be too bulky; Pyridine is preferred for T3P.

  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF).

Step-by-Step Protocol:

  • Dissolution: Dissolve the N-protected

    
    -amino acid (1.0 equiv) and the amine coupling partner (1.1 equiv) in EtOAc (concentration 0.1 – 0.2 M).
    
    • Note: High concentration favors intermolecular coupling over intramolecular cyclization.

  • Base Addition: Cool the mixture to 0 °C. Add Pyridine (3.0 – 4.0 equiv). Stir for 5 minutes.

  • Activation: Add T3P solution (1.5 – 2.0 equiv) dropwise over 5 minutes.

    • Critical: Do not premix the acid and T3P without the amine present. The amine must be available immediately to intercept the activated species.

  • Reaction: Allow to warm to room temperature (20–25 °C). Monitor by HPLC/UPLC.

    • Timeframe: Typically 1–4 hours.

  • Workup: Dilute with EtOAc. Wash with water (x2), 0.5 M HCl (to remove pyridine), sat. NaHCO3, and brine. Dry over Na2SO4.

Troubleshooting: If conversion is low, increase T3P to 3.0 equiv and run at 35 °C.

Method B: The TCFH-NMI Protocol (For Sterically Hindered Amines)

Rationale: When the incoming amine is bulky (e.g., N-methylated or attached to a quaternary carbon), T3P may be too slow. TCFH (Tetramethylchloroformamidinium hexafluorophosphate) with NMI (N-methylimidazole) generates an N-acyl imidazolium ion, which is significantly more electrophilic than the OBt/OAt esters formed by HATU.

Reagents:

  • Solvent: Acetonitrile (MeCN) is superior to DMF for this specific transformation.

  • Activator: TCFH (1.1 equiv).

  • Base: N-Methylimidazole (NMI) (2.5 – 3.0 equiv).

Step-by-Step Protocol:

  • Setup: In a flame-dried vial, dissolve the bulky

    
    -amino acid (1.0 equiv) and the hindered amine (1.2 equiv) in anhydrous MeCN (0.15 M).
    
  • Base Addition: Add NMI (3.0 equiv) via syringe.

  • Activation: Cool to 0 °C. Add TCFH (1.2 equiv) in one portion.

    • Observation: The solution may turn slightly yellow; this is normal.

  • Reaction: Stir at 0 °C for 1 hour, then warm to ambient temperature.

    • Note: TCFH is highly moisture sensitive. Ensure inert atmosphere (N2/Ar).

  • Quench: Quench with few drops of water. Concentrate MeCN, redissolve in EtOAc, and perform standard aqueous workup.

Method C: Acid Fluoride via TFFH (The "Sledgehammer")

Rationale: For substrates containing gem-dimethyl groups (e.g., Gabapentin/Pregabalin analogs) where steric hindrance is extreme, acid fluorides offer high reactivity with high stability toward water compared to acid chlorides.

Step-by-Step Protocol:

  • Activation: Dissolve N-protected

    
    -amino acid (1.0 equiv) in DCM (dry).
    
  • Fluorination: Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv) and DIPEA (2.5 equiv).

  • Conversion: Stir for 30 minutes at 0 °C.

    • Check: TLC should show conversion of acid to acid fluoride (higher Rf).

  • Coupling: Add the amine partner (1.2 equiv) directly to the mixture.

  • Reaction: Stir at Room Temperature for 2–12 hours.

Decision Logic & Troubleshooting

Use the following logic tree to select the appropriate protocol for your specific substrate.

CouplingLogic Start Start: Gamma-AA Coupling CheckSterics Is the Incoming Amine Sterically Hindered? Start->CheckSterics CheckGem Does Gamma-AA have gem-dimethyl/cyclic bulk? CheckSterics->CheckGem No (Primary/Secondary Amine) MethodB Method B: TCFH / NMI (High Reactivity) CheckSterics->MethodB Yes (N-Me, Alpha-Substituted) MethodA Method A: T3P / Pyridine (Standard High Yield) CheckGem->MethodA No (Linear/Mono-sub) MethodC Method C: Acid Fluoride (Max Steric Tolerance) CheckGem->MethodC Yes (Gabapentin/Aib analogs)

Figure 2: Decision Matrix for protocol selection.

Common Failure Modes
ObservationDiagnosisCorrective Action
Product mass -18 Da

-Lactam formation
Switch to Method A (T3P) . Increase concentration to 0.5 M to favor intermolecular kinetics.
No Reaction Active ester hydrolysis or steric wallSwitch to Method B (TCFH) . Ensure anhydrous solvents.
Epimerization Over-activationSwitch to Method A and maintain 0 °C. Avoid DIPEA; use Collidine or Pyridine.

References

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): An Efficient Reagent for the Synthesis of Amides and Peptides.[2][3][4]Organic Process Research & Development. Available at: [Link]

  • Beutner, G. L., et al. (2018). TCFH−NMI: Direct Access to N‑Acyl Imidazoliums for Challenging Amide Bond Formations.[1][5][6]Organic Letters. Available at: [Link]

  • Carpino, L. A., et al. (2003). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Peptide Assembly.Journal of Organic Chemistry. Available at: [Link]

  • Vasquez, M., et al. (2024). Strategies for the Synthesis of Gamma-Peptides and Foldamers.Chemical Reviews.

Sources

Method

Application Note &amp; Protocol: High-Purity Preparation of 4-Amino-4-methylpentanoic Acid Ethyl Ester from its Hydrochloride Salt

Abstract This document provides a comprehensive, field-tested protocol for the efficient preparation of 4-Amino-4-methylpentanoic acid ethyl ester, a valuable building block in pharmaceutical and chemical synthesis. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the efficient preparation of 4-Amino-4-methylpentanoic acid ethyl ester, a valuable building block in pharmaceutical and chemical synthesis. The procedure details the liberation of the free amino ester from its stable hydrochloride salt via a controlled acid-base neutralization and subsequent liquid-liquid extraction. This guide is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and reproducibility. The causality behind each experimental step is explained to empower the user with a deeper understanding of the process, ensuring a self-validating and robust methodology.

Introduction and Scientific Rationale

4-Amino-4-methylpentanoic acid ethyl ester and related amino acid esters are crucial intermediates in the synthesis of complex organic molecules, including peptidomimetics and active pharmaceutical ingredients (APIs).[1][2] Their utility stems from the presence of two key functional groups: a primary amine and an ester, which allow for a wide range of subsequent chemical transformations.

Amino acid esters are frequently supplied and stored as hydrochloride salts for enhanced stability and ease of handling. The protonated amine group in the salt form is significantly less nucleophilic and less prone to degradation or side reactions compared to the free amine. This protocol addresses the fundamental and common laboratory task of converting the stable salt back into its reactive, free base form immediately prior to its use in a subsequent synthetic step.

The core of this procedure is a classic acid-base neutralization. However, the choice of base is critical to the success of the synthesis. While a strong base like sodium hydroxide would effectively neutralize the ammonium salt, it would also readily saponify (hydrolyze) the ethyl ester functionality, leading to the formation of the corresponding carboxylate salt and a significant reduction in yield. Therefore, a mild, non-nucleophilic base such as sodium bicarbonate or potassium carbonate is employed.[3] These bases are sufficiently alkaline to deprotonate the ammonium ion but are not strong enough to promote significant ester hydrolysis under the reaction conditions. The resulting free amine is then extracted from the aqueous phase into an immiscible organic solvent, leaving behind the inorganic salts.

Reaction Scheme and Workflow

Chemical Reaction

The overall transformation involves the deprotonation of the amine hydrochloride by a weak inorganic base.

G cluster_reactants Reactants cluster_products Products Salt 4-Amino-4-methylpentanoic acid ethyl ester hydrochloride Ester Free Amino Ester (Organic Phase) Salt->Ester + Base Base Sodium Bicarbonate (NaHCO₃) Byproducts NaCl + H₂O + CO₂ (Aqueous Phase) Base->Byproducts + HCl from Salt

Caption: Neutralization of the hydrochloride salt to yield the free amine.

Experimental Workflow

The protocol follows a standard workup procedure for isolating a basic organic compound from an aqueous reaction mixture.

workflow start Start: Dissolve Hydrochloride Salt in H₂O neutralize Neutralization: Slowly add aq. NaHCO₃ to pH ~8-9 start->neutralize extract Extraction: Extract with Ethyl Acetate (3x) neutralize->extract wash Wash: Combine organic layers, wash with brine extract->wash dry Drying: Dry over anhydrous Na₂SO₄ wash->dry evaporate Solvent Removal: Filter and concentrate via rotary evaporation dry->evaporate end End Product: Pure Free Amino Ester evaporate->end

Caption: Step-by-step experimental workflow for the isolation of the free ester.

Materials, Reagents, and Equipment

ItemSpecification / GradeNotes
Chemicals
4-Amino-4-methylpentanoic acid ethyl ester HCl≥97% PurityStarting material
Sodium Bicarbonate (NaHCO₃)Reagent GradeOr Potassium Carbonate (K₂CO₃)
Ethyl Acetate (EtOAc)ACS Grade or equivalentExtraction solvent
Sodium Chloride (NaCl)Reagent GradeFor preparation of brine solution
Sodium Sulfate (Na₂SO₄), AnhydrousReagent GradeDrying agent
Deionized WaterType II or equivalent
Equipment
Magnetic stirrer and stir bar
Erlenmeyer flasks / BeakersVarious sizes
Separatory funnelAppropriate volume
pH paper or pH meterRange 5-10To monitor neutralization
Glass funnelFor filtration
Fluted filter paper
Round-bottom flaskFor solvent evaporation
Rotary evaporatorFor solvent removal
Standard laboratory glasswareGraduated cylinders, pipettes

Environmental Health & Safety (EHS) Precautions

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • PPE: Safety glasses or goggles, a laboratory coat, and nitrile gloves are mandatory.[4]

  • Chemical Handling:

    • Ethyl Acetate: Flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. Keep away from heat, sparks, and open flames.[5]

    • Hydrochloride Salt: Handle as a typical laboratory chemical. Avoid inhalation of dust.

    • General: Avoid contact with skin and eyes and avoid inhalation of vapors or dust.[6][7] Wash hands thoroughly after handling.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Do not pour organic solvents down the drain.

Detailed Experimental Protocol

This protocol is based on a starting quantity of 10.0 g of the hydrochloride salt. The quantities can be scaled accordingly.

5.1. Dissolution of the Hydrochloride Salt

  • Weigh 10.0 g of 4-amino-4-methylpentanoic acid ethyl ester hydrochloride (MW: 195.69 g/mol ) and transfer it to a 250 mL Erlenmeyer flask.

  • Add 100 mL of deionized water to the flask.

  • Place a magnetic stir bar in the flask and stir at room temperature until all the solid has completely dissolved.

5.2. Neutralization to the Free Base

  • Prepare a saturated aqueous solution of sodium bicarbonate by dissolving NaHCO₃ in deionized water until no more solid dissolves.

  • While stirring the dissolved hydrochloride salt solution, slowly add the saturated NaHCO₃ solution dropwise.

  • Causality Check: Effervescence (release of CO₂ gas) will be observed. This is a positive indication that the neutralization reaction is proceeding. Add the base slowly to control the rate of gas evolution and prevent foaming over.

  • Periodically check the pH of the solution using pH paper. Continue adding the bicarbonate solution until the pH is between 8 and 9. This ensures complete deprotonation of the amine.

5.3. Liquid-Liquid Extraction

  • Transfer the aqueous solution containing the free amine to a 500 mL separatory funnel.

  • Add 100 mL of ethyl acetate to the separatory funnel.

  • Stopper the funnel, and while securely holding the stopper and stopcock, invert the funnel and vent to release any pressure.

  • Shake the funnel vigorously for approximately 30-60 seconds, venting frequently.

  • Place the funnel back on a ring stand and allow the layers to fully separate. The upper layer will be the organic (ethyl acetate) phase containing the product.

  • Drain the lower aqueous layer into a clean flask.

  • Drain the upper organic layer into a separate clean 500 mL Erlenmeyer flask labeled "Combined Organic Layers."

  • Return the aqueous layer to the separatory funnel and repeat the extraction two more times with 50 mL portions of ethyl acetate.

  • Experience Insight: Performing multiple extractions with smaller volumes of solvent is more efficient at recovering the product than a single extraction with a large volume.

5.4. Washing and Drying

  • Combine all the organic extracts in the separatory funnel.

  • Prepare a brine solution (saturated aqueous NaCl). Add 50 mL of brine to the separatory funnel, shake, vent, and allow the layers to separate.

  • Rationale: Washing with brine helps to remove the majority of the dissolved water from the organic layer, making the final drying step more efficient.

  • Drain and discard the lower aqueous brine layer.

  • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

  • Add a generous scoop (approximately 5-10 g) of anhydrous sodium sulfate (Na₂SO₄) to the organic solution. Swirl the flask. If the Na₂SO₄ clumps together, add more until some of it remains free-flowing, indicating that all the water has been absorbed. Let it sit for 15-20 minutes.

5.5. Isolation of the Final Product

  • Filter the dried organic solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the Na₂SO₄.

  • Rinse the flask and the filter paper with a small amount (10-15 mL) of fresh ethyl acetate to ensure complete transfer of the product.

  • Connect the round-bottom flask to a rotary evaporator.

  • Remove the solvent under reduced pressure. A water bath temperature of 30-40°C is typically sufficient.

  • Once all the solvent has been removed, a clear, possibly slightly yellowish, oil should remain. This is the 4-amino-4-methylpentanoic acid ethyl ester.

  • Weigh the flask again to determine the final mass of the product and calculate the yield.

Product Characterization and Validation

To ensure the identity and purity of the final product, the following analytical techniques are recommended.

TechniqueExpected Results and Interpretation
Appearance A colorless to pale yellow oil.
¹H NMR The spectrum should show characteristic peaks for the ethyl group (a triplet and a quartet), two methylene groups, two methyl groups on the quaternary carbon, and a singlet for the amine protons (which may be broad and is D₂O exchangeable).[8]
¹³C NMR Expect signals for the ester carbonyl carbon (~173 ppm), the quaternary carbon bearing the amine, and the various aliphatic carbons of the ethyl and pentyl chains.[8]
IR Spec. The spectrum should exhibit a strong C=O stretch for the ester at ~1730 cm⁻¹. The N-H stretching of the primary amine will appear as one or two bands in the 3300-3400 cm⁻¹ region. The broad absorption characteristic of an ammonium salt in the starting material should be absent.[8]
Mass Spec. For the free base (C₈H₁₇NO₂), the molecular weight is 159.23 g/mol . Expect to see a molecular ion peak [M]⁺ at m/z = 159 or a protonated molecular ion [M+H]⁺ at m/z = 160 in ESI-MS.[9]

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Low Yield 1. Incomplete neutralization. 2. Insufficient extraction. 3. Ester hydrolysis.1. Ensure the final pH of the aqueous layer is 8-9. 2. Perform at least three extractions. 3. Avoid using strong bases (e.g., NaOH, KOH) and do not heat the reaction mixture.
Formation of an Emulsion during Extraction Agitation was too vigorous, or concentrations are high.1. Let the funnel stand for a longer period. 2. Add a small amount of brine to help break the emulsion. 3. If persistent, filter the entire mixture through a pad of Celite.
Product is Wet (contains water) Insufficient drying.1. Add more anhydrous Na₂SO₄ and allow for a longer drying time. 2. Ensure the brine wash was performed correctly.
Product Contaminated with Salts Incomplete separation of layers during extraction/washing.Be careful to drain only the desired layer from the separatory funnel. If salt is present in the final product, it can sometimes be removed by re-dissolving in solvent and filtering.

References

  • Pintea, B. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. [Link]

  • Gomes, P. A. C., et al. (2017). Amino Acids in the Development of Prodrugs. Pharmaceuticals. [Link]

  • PubChem. (n.d.). Ethyl 3-amino-4-methylpentanoate. National Center for Biotechnology Information. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solvation Strategies for 4-Amino-4-methylpentanoic Acid HCl

Case ID: #SOL-4AMPA-001 Status: Open Priority: High (Blocking Synthesis/Purification) Agent: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Zwitterion Trap" Welcome to the technical supp...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SOL-4AMPA-001 Status: Open Priority: High (Blocking Synthesis/Purification) Agent: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Zwitterion Trap"

Welcome to the technical support hub for 4-Amino-4-methylpentanoic acid hydrochloride . If you are reading this, you are likely staring at a flask of white powder that refuses to dissolve in your organic solvent of choice (Dichloromethane, THF, or Ethyl Acetate).

The Root Cause: You are fighting lattice energy.[1] This molecule is not merely an organic compound; in its HCl form, it is an ionic crystal lattice.[1] The protonated amine (


) and the counter-ion (

) create strong electrostatic forces that non-polar or aprotic organic solvents (which have low dielectric constants) cannot overcome. To dissolve this molecule, you must either match the polarity or break the lattice .

This guide provides three tiered workflows to solve this solubility bottleneck, ranging from simple solvent switching to advanced phase-transfer catalysis.[1]

Module 1: Solvent Compatibility Matrix

User Query: "Which solvents actually work? I tried DCM and it's a suspension."

Technical Response: The solubility of amino acid salts follows a strict dielectric hierarchy. Do not attempt to dissolve the raw HCl salt directly in lipophilic solvents (DCM, Hexane, Et2O) without additives.

Solvent ClassSolventSolubility RatingRecommendation
Aqueous Water (

)
High (>200 mg/mL)Ideal for stock solutions, but hard to remove.[1]
Protic Organic Methanol (MeOH)Moderate/Good Best organic choice.[1] Heating (40°C) may be required.[1]
Protic Organic Ethanol (EtOH)Low/Moderate Often requires water co-solvent (95% EtOH).[1]
Polar Aprotic DMSO / DMFModerate Good for reactions; difficult to remove (high BP).[1]
Polar Aprotic THF / AcetonitrilePoor/Insoluble STOP. Requires additives (See Module 2).[1]
Non-Polar DCM / TolueneInsoluble STOP. Requires in situ neutralization or PTC.[1]

Module 2: Reaction Optimization (Synthesis)

Ticket #402: "I need to perform an amide coupling (EDC/NHS or HATU) in DCM, but the starting material won't dissolve."

The Fix: In Situ Neutralization (The "Free Base" Trick) You do not need the solid to dissolve before the reaction starts. You need to liberate the reactive amine during the reaction. The HCl salt locks the amine as non-nucleophilic ammonium (


).
Protocol: The "Suspension Coupling" Workflow
  • Suspension: Suspend the 4-Amino-4-methylpentanoic acid HCl in dry Dichloromethane (DCM) or Dimethylformamide (DMF). It will look cloudy.[1]

  • Base Addition: Add 2.0 - 2.5 equivalents of a non-nucleophilic organic base.[1]

    • Recommended:DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).[1]

    • Observation: The mixture may clear up slightly, but often remains a fine suspension.[1] This is normal. The base deprotonates the

      
       to 
      
      
      
      , making it soluble enough to react, driving the equilibrium forward.
  • Reaction: Add your coupling reagents (e.g., HATU, EDC).[1] The reaction will proceed as the free amine is consumed.

Critical Note: Do not use Triethylamine (TEA) if you are doing sensitive esterifications, as it can sometimes cause racemization (less of a risk here due to the achiral gem-dimethyl group, but good practice).

Visualization: The Solubilization Pathway

G Start Insoluble HCl Salt (Lattice Locked) Base Add Organic Base (DIPEA/NMM) Start->Base Suspend in DCM Equilibrium Free Base in Solution (Transient Species) Base->Equilibrium Deprotonation (-HCl) Equilibrium->Start Re-precipitation (If not consumed) Product Coupled Product (Soluble) Equilibrium->Product Coupling Agent (Rapid Consumption)

Figure 1: Mechanism of 'In Situ' Neutralization. The base liberates the reactive amine, which is immediately consumed by the reaction, pulling more solid into solution (Le Chatelier's principle).

Module 3: Extraction & Purification (Workup)

Ticket #405: "I'm trying to extract the molecule from water into Ethyl Acetate, but it stays in the water layer."

The Fix: Isoelectric Point (pI) Management As a zwitterion, this molecule has a pH where it has net neutral charge (Isoelectric point, pI), but even then, it is highly polar. Simple extraction rarely works well.[1]

Troubleshooting Guide: Extraction Strategies
MethodProtocolWhen to use
n-Butanol Extraction Adjust aqueous pH to ~6.0 (approx pI). Extract 3x with n-Butanol .[1]Standard for polar amino acids.[1] n-Butanol is polar enough to pull the zwitterion.[1]
Derivatization (Boc) Add

and NaOH to the water.[1] React for 2h. Acidify to pH 3.[1] Extract with Ethyl Acetate .[1]
Best method if the next step requires a protected amine.[1] Converts polar salt to lipophilic carbamate.[1]
Ion Exchange Pass aqueous solution through Dowex 50WX8 (Cation exchange).[1] Elute with

.[1]
When you need the pure, salt-free amino acid (zwitterion) without organic solvents.

Module 4: Advanced Solubilization (Phase Transfer Catalysis)

Ticket #509: "I need to alkylate the carboxylate group using an alkyl halide in Toluene, but it's completely insoluble."

The Fix: Phase Transfer Catalysis (PTC) If you cannot use polar solvents, you must use a "shuttle" to transport the anion into the non-polar phase.

Protocol: Solid-Liquid PTC Alkylation[1]
  • System: Mix 4-Amino-4-methylpentanoic acid HCl (solid) in Toluene (liquid).

  • Catalyst: Add 5-10 mol% of Tetrabutylammonium Hydrogen Sulfate (TBAHS) or Aliquat 336 .[1]

  • Base: Add solid Potassium Carbonate (

    
    ).
    
  • Mechanism: The quaternary ammonium cation (

    
    ) pairs with the carboxylate anion (
    
    
    
    ), forming a lipophilic ion pair (
    
    
    ) that dissolves in Toluene and reacts with the alkyl halide.
Visualization: Phase Transfer Decision Tree

PTC Problem Solubility Issue in Organic Solvent SolventType Is the solvent Polar (MeOH/DMSO)? Problem->SolventType YesPolar Heat to 40-50°C Sonicate SolventType->YesPolar Yes NoPolar Is the solvent Non-Polar (DCM/Tol/EtOAc)? SolventType->NoPolar No ReactionType Intended Reaction? NoPolar->ReactionType Coupling Amide Coupling (Amine reacting) ReactionType->Coupling Alkylation Esterification/Alkylation (Carboxyl reacting) ReactionType->Alkylation Sol_Coupling Use DIPEA/NMM (In Situ Neutralization) Coupling->Sol_Coupling Sol_Alkylation Use Phase Transfer Catalyst (TBAHS / 18-Crown-6) Alkylation->Sol_Alkylation

Figure 2: Decision Matrix for Solubilization based on Solvent and Reaction Type.

Frequently Asked Questions (FAQ)

Q: Can I just wash the HCl off with water? A: No. The free base (zwitterion) is also water-soluble.[1] Washing with water will dissolve your compound, resulting in yield loss.[1] You must use ion-exchange resins or precise isoelectric precipitation to remove the HCl salt in aqueous media.[1]

Q: Why does my solution turn into a gel in DCM? A: This is common with amino acid salts in chlorinated solvents.[1] The "gel" is a hydrogen-bonded network.[1] Add 5-10% DMF or Methanol to the DCM to break the gel structure and allow for proper stirring.

Q: Is sonication safe for this molecule? A: Yes. 4-Amino-4-methylpentanoic acid is thermally stable and not shear-sensitive.[1] Sonication is highly recommended to break up the crystal lattice before adding bases or catalysts.[1]

References

  • PubChem. (n.d.).[1][2] 4-Amino-4-methylpentanoic acid hydrochloride | C6H14ClNO2.[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Needham, T. E. (1970).[1][3] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Retrieved from [Link][1]

  • Starks, C. M. (1971).[1] Phase-transfer catalysis.[1][4] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.[1] (Foundational text on PTC mechanisms described in Module 4).

Sources

Optimization

Removing hydrochloride salt from 4-Amino-4-methylpentanoic acid for biological assays

Ticket ID: #TCH-AA-044 Topic: Removal of Hydrochloride (HCl) Salt from 4-Amino-4-methylpentanoic Acid Status: Resolved / Guide Published Audience: Biological Researchers, Assay Developers[1] Executive Summary & Decision...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TCH-AA-044 Topic: Removal of Hydrochloride (HCl) Salt from 4-Amino-4-methylpentanoic Acid Status: Resolved / Guide Published Audience: Biological Researchers, Assay Developers[1]

Executive Summary & Decision Matrix

The Core Issue: 4-Amino-4-methylpentanoic acid is typically supplied as a hydrochloride salt (HCl) to maximize stability and solubility.[1] In biological assays, the HCl moiety dissociates, releasing protons (


) that significantly lower the pH of culture media. This causes false positives  (cytotoxicity or enzyme inhibition) driven by acidity rather than the drug's mechanism of action.

The Solution: You do not always need to chemically remove the salt.[2] Use the decision matrix below to select the correct workflow for your specific assay sensitivity.

Method Selection Workflow

DesaltingDecision Start Start: Assay Requirement ConcCheck Is final drug concentration > 10 mM? Start->ConcCheck BufferCheck Is the assay buffer strong? (e.g., >25mM HEPES/Tris) ConcCheck->BufferCheck No (<10 mM) MethodB METHOD B: Ion Exchange (IEX) (Purest, Time Intensive) ConcCheck->MethodB Yes (>10 mM) ChlorideCheck Is the assay sensitive to Chloride ions? (e.g., electrophysiology) BufferCheck->ChlorideCheck Yes BufferCheck->MethodB No (Weak buffer) MethodA METHOD A: Buffer Compensation (Fastest, High Recovery) ChlorideCheck->MethodA No ChlorideCheck->MethodB Yes MethodC METHOD C: Isoelectric Precipitation (High Loss, Simple)

Figure 1: Decision tree for selecting the optimal desalting strategy based on assay conditions.

Technical Protocols

Method A: Buffer Compensation (In-Situ Neutralization)

Best for: Cell viability assays (MTT/CellTiter-Glo), enzymatic screens, and concentrations < 10 mM.[1]

Scientific Rationale: Instead of removing the


 ion (which is biologically abundant and rarely toxic), this method neutralizes the 

protons using a strong buffer or base. This maintains the compound in solution without risking yield loss from purification.

Protocol:

  • Preparation: Dissolve the 4-Amino-4-methylpentanoic acid HCl in a small volume of water (e.g., 100x the final assay concentration).

  • Neutralization:

    • Monitor pH using a micro-pH probe.[1]

    • Slowly add 1N NaOH (sodium hydroxide) until pH reaches ~7.4.[1]

    • Note: The solution may become cloudy as it passes through the isoelectric point (pI ≈ 6.0). Continue adjusting; it often redissolves as you slightly overshoot pI or dilute.[1]

  • Dilution: Dilute to the final stock concentration using your assay buffer (e.g., PBS or HEPES-buffered media).

  • Sterilization: Pass through a 0.22 µm PES or PVDF syringe filter .[1]

    • Critical: Do not skip this step. Non-sterile pH adjustment is a major source of contamination.[1]

Method B: Ion Exchange Chromatography (The Gold Standard)

Best for: High concentrations (>10 mM), chloride-sensitive assays (patch-clamp), or in vivo stock preparation.[1]

Scientific Rationale: This method isolates the zwitterionic (free base) form of the amino acid.[3] It uses a Strong Cation Exchange (SCX) resin to bind the amino acid while allowing the


 ions to wash away. The amino acid is then eluted using a volatile base (Ammonia), which evaporates during lyophilization.[1]

Materials:

  • Resin: Dowex 50W X8 (200-400 mesh), Hydrogen (

    
    ) form.[1]
    
  • Eluent: 1M Ammonium Hydroxide (

    
    ).[1]
    
  • Equipment: Glass column, Lyophilizer (Freeze dryer).[1]

Step-by-Step Workflow:

IEXProtocol Step1 1. Activation Wash resin with H2O Ensure H+ form Step2 2. Loading Apply AA-HCl in H2O (AA+ binds, Cl- passes) Step1->Step2 Step3 3. Wash Rinse with 3-5 CV of distilled H2O Step2->Step3 Step4 4. Elution Apply 1M NH4OH (Displaces AA) Step3->Step4 Step5 5. Isolation Lyophilize eluate (Removes NH3/H2O) Step4->Step5

Figure 2: Cation exchange chromatography workflow for generating free base amino acids.

Detailed Procedure:

  • Column Packing: Swell Dowex 50W X8 resin in distilled water.[1][4] Pack a column volume (CV) approximately 5x the volume of your sample.

  • Loading: Dissolve 4-Amino-4-methylpentanoic acid HCl in minimal water. Load onto the column.[5][6]

    • Mechanism:[1] The amino group (

      
      ) binds to the sulfonate groups on the resin. The 
      
      
      
      ions remain in the mobile phase.
  • Washing: Wash with 3–5 CV of distilled water.

    • QC Check: Test the flow-through with Silver Nitrate (

      
      ).[1] If it turns cloudy (AgCl precipitate), keep washing.[1] Stop when the flow-through is clear.[1]
      
  • Elution: Elute with 1M

    
    . Collect fractions.
    
    • Detection: Use Ninhydrin staining on TLC plates to identify fractions containing the amino acid.

  • Drying: Pool positive fractions and lyophilize (freeze-dry).

    • Result: The volatile ammonia evaporates, leaving the pure zwitterionic free base as a white powder.

Comparative Data: Salt vs. Free Base

PropertyHCl Salt FormFree Base (Zwitterion)Impact on Assay
Molecular Weight ~167.6 g/mol 131.17 g/mol Must adjust mass calculations for molarity.[1]
Water Solubility High (>100 mg/mL)Moderate/LowFree base may precipitate at high conc.[1] near pH 6.[1][7][8]0.
Solution pH Acidic (~2.0 - 3.[1]0)Neutral (~6.0 - 7.[1]0)HCl requires buffering; Free base does not.[1]
Counter-ion Chloride (

)
None

is usually benign, but affects osmolality.[1]

Troubleshooting & FAQs

Q: I converted to the free base, but now it won't dissolve in my media. Why? A: Amino acids are least soluble at their isoelectric point (pI), which for this compound is approx 6.0 [1].[1]

  • Fix: Warm the solution to 37°C. If that fails, adjust the pH slightly away from 6.0 (e.g., to pH 7.4) using a dilute buffer before adding the solid.

Q: Can I use a desalting column (like PD-10 or Sephadex G-25)? A: No. Sephadex columns separate based on size (Molecular Weight Cut-Off).[1] 4-Amino-4-methylpentanoic acid (~131 Da) is too small and will elute with the salt ions.[1] You must use Ion Exchange (Method B) or chemical neutralization.[1]

Q: How do I calculate the new mass required after removing HCl? A: You must correct for the loss of the HCl mass.


[1]
  • Rule of Thumb: Use roughly 78% of the weight you would use for the salt form to achieve the same molar concentration.

Q: Is the Chloride ion toxic to cells? A: Generally, no.[1] Mammalian culture media contains ~110-150 mM NaCl.[1] Adding 1-5 mM of drug (and thus 1-5 mM


) is negligible.[1] The toxicity usually comes from the acidity  (

), not the chloride [2].

References

  • PubChem. (2025).[1][9] 4-Amino-4-methylpentanoic acid: Chemical and Physical Properties. National Library of Medicine.[1] [Link]

Sources

Troubleshooting

Resolving hygroscopic issues with 4-Amino-4-methylpentanoic acid hydrochloride storage

Topic: Storage, Handling, and Recovery of Hygroscopic Amino Acid Salts Executive Summary: The Hygroscopicity Challenge 4-Amino-4-methylpentanoic acid hydrochloride (an analog of Leucine) presents a distinct challenge com...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage, Handling, and Recovery of Hygroscopic Amino Acid Salts
Executive Summary: The Hygroscopicity Challenge

4-Amino-4-methylpentanoic acid hydrochloride (an analog of Leucine) presents a distinct challenge common to amino acid hydrochloride salts: deliquescence . The ionic lattice of the hydrochloride salt is highly energetic, creating a strong thermodynamic drive to solvate with atmospheric moisture.

When this compound absorbs water, two critical failures occur:[1]

  • Stoichiometric Drift: The molecular weight effectively changes as water is incorporated, leading to under-dosing in synthesis (e.g., peptide coupling or reductive amination).

  • Physical Degradation: The powder transitions to a sticky gum or liquid, making transfer impossible and increasing the risk of contamination.

This guide provides field-proven protocols to stabilize, handle, and recover this material.

Troubleshooting Guide (Q&A)
Issue 1: "My powder has turned into a sticky gum or liquid. Is it ruined?"

Status: Recoverable (Usually). Root Cause: The salt has deliquesced. It has absorbed enough atmospheric moisture to dissolve itself in a saturated solution.[2][3][4] Unless the compound has been exposed to biological contaminants or extreme heat, the chemical structure is likely intact. Solution: Do not attempt to scrape it out.

  • Dissolution: Add a minimum amount of dry Methanol (MeOH) to the container to fully dissolve the gum.

  • Transfer: Transfer the solution to a tared round-bottom flask.

  • Recovery: Use Protocol A (Azeotropic Drying) below to recover the solid. Simple vacuum drying often results in a non-crystalline foam; azeotropic drying encourages precipitation.

Issue 2: "The balance reading keeps increasing while I weigh the sample."

Status: Critical Weighing Error. Root Cause: The sample is absorbing water faster than the balance stabilization time. Solution:

  • Immediate Fix: Switch to "Weighing by Difference."

    • Tare a closed vial containing the bulk solid.

    • Remove an estimated amount quickly and close the vial.

    • Weigh the vial again. The loss in weight is your dispensed amount. This isolates the bulk from moisture.

  • Systemic Fix: Use a Glove Bag or Staticmaster ionizer to reduce static, which often exacerbates exposure time by making powder "jump."

Issue 3: "I stored it in the fridge (-20°C), but it got wet immediately after opening."

Status: Condensation Error. Root Cause: Opening a cold container in a warm, humid room causes immediate condensation on the internal walls and the hygroscopic solid (Dew Point effect). Solution:

  • The "30-Minute Rule": Never open a cold chemical container until it has equilibrated to room temperature (approx. 30–60 mins). Wipe the outside of the bottle dry before opening.

  • Desiccant Storage: Store the vial inside a secondary jar containing desiccant silica gel packets.

Technical Data & Storage Specifications
ParameterSpecificationCausality / Reason
Storage Temp Ambient (20–25°C) or +4°CExtreme cold (-20°C) is unnecessary for this stable salt and increases condensation risks.
Atmosphere Inert (Argon/Nitrogen)Prevents oxidation and moisture uptake. Argon is heavier than air and protects better than

.
Container Glass with PTFE-lined capPlastics (PE/PP) are permeable to water vapor over long durations. Glass is impermeable.
Desiccant

(Phosphorus Pentoxide)
Silica gel is often too weak for HCl salts.

is chemically irreversible and superior.
Handling <40% Relative HumidityAbove 40% RH, the rate of moisture uptake accelerates exponentially for amine salts.
Recovery Workflows (Visualized)
Decision Tree: Assessing & Recovering Compromised Material

RecoveryWorkflow Start State of Material FreeFlowing Free-Flowing Powder Start->FreeFlowing Clumped Clumped / Sticky Start->Clumped Liquid Liquid / Goo (Deliquesced) Start->Liquid Action_Store Store in Desiccator (Wrap cap with Parafilm) FreeFlowing->Action_Store Preventative Action_VacOven Vacuum Oven Dry (40°C, <10 mbar, 4-6h) Clumped->Action_VacOven Minor Moisture Check_Color Check Color/Purity Liquid->Check_Color Action_VacOven->FreeFlowing Success Action_Azeotrope Protocol A: Azeotropic Distillation Action_Azeotrope->FreeFlowing Recrystallized Check_Color->Action_Azeotrope White/Colorless Discard Discard (Chemical Degradation) Check_Color->Discard Brown/Yellow (Contamination)

Figure 1: Decision matrix for handling 4-Amino-4-methylpentanoic acid HCl based on physical state.

Detailed Protocols
Protocol A: Azeotropic Recovery of Deliquesced Salt

Use this when the material is too wet for a vacuum oven (i.e., it is a liquid or paste).

Principle: Water forms a lower-boiling azeotrope with toluene or ethanol/heptane mixtures, allowing water to be "carried" out of the solid at lower temperatures than boiling water alone.

  • Dissolution: Dissolve the wet material in the minimum volume of Methanol or Ethanol to get a clear solution.

  • Evaporation: Rotovap to remove the bulk alcohol until a thick oil/foam remains.

  • Azeotrope Addition: Add Toluene (approx. 10 mL per gram of substance). Toluene forms an azeotrope with water (boiling point ~85°C) and is non-solubilizing for the amino acid salt.

  • Strip Solvent: Rotovap the toluene mixture. As the water/toluene azeotrope evaporates, the amino acid HCl should precipitate as a white solid.

  • Repeat: Repeat the toluene addition and evaporation 2x times to ensure total dryness.

  • Final Dry: Place the resulting solid in a vacuum oven at 45°C overnight.

Protocol B: Inert Handling for Synthesis

Use this for precise stoichiometry in sensitive reactions.

  • Preparation: Place the bottle of 4-Amino-4-methylpentanoic acid HCl, a spatula, and the weighing vial inside a Glove Bag .

  • Purge: Flush the bag with Nitrogen or Argon for 3–5 cycles (inflate/deflate).

  • Dispense: Weigh the required amount inside the bag. Cap the reaction vial before removing it from the bag.

  • Seal: Wrap the threads of the storage bottle with Parafilm or Teflon tape before final storage to create a secondary moisture barrier.

References
  • PubChem. (n.d.). 4-Amino-4-methylpentanoic acid.[5][6][7][8][9] National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Drying Organic Solutions and Salts. Dept of Chemistry & Biochemistry. Retrieved February 15, 2026, from [Link]

  • ScienceMadness. (2007).[10] Drying the water out of hygroscopic amine salts (Azeotropic distillation discussion). Retrieved February 15, 2026, from [Link]

Sources

Optimization

Optimizing purification of 4-Amino-4-methylpentanoic acid derivatives

Ticket ID: #AMPA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Invisible" Zwitterion Welcome to the technical support hub for 4-Amino-4-methylpentanoic acid (and its protected...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AMPA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Invisible" Zwitterion

Welcome to the technical support hub for 4-Amino-4-methylpentanoic acid (and its protected derivatives). If you are here, you are likely facing one of three problems:

  • Visibility: You cannot see your compound on standard UV-HPLC (254 nm).

  • Retention: Your compound elutes in the void volume on C18 columns.

  • Isolation: You cannot separate your product from inorganic salts (e.g., after Hofmann rearrangement or hydrolysis).

This molecule is a gamma-amino acid with a primary amine attached to a tertiary carbon. This structural nuance creates significant steric hindrance and zwitterionic behavior that defies standard peptide purification logic.

Module 1: Detection & Visibility

User Issue: "I injected my sample, but the chromatogram is flat at 254 nm."

Root Cause Analysis: 4-Amino-4-methylpentanoic acid lacks a conjugated


-system (chromophore). It is invisible above 210 nm. Furthermore, the steric bulk of the gem-dimethyl group at the 4-position can slow down standard derivatization reactions.
Troubleshooting Protocol: Detection Strategy
MethodSuitabilityCritical Technical Note
Low UV (205-210 nm) LowHigh Noise. Only works with phosphate buffers. Incompatible with Acetate/Formate or gradients >50% MeOH.
CAD / ELSD High Universal. Detects any non-volatile analyte. Ideal for underivatized purity checks.
LC-MS (ESI+) High Most Specific. Operate in Positive Mode (M+H)+. Note: Zwitterions suppress ionization at neutral pH; use 0.1% Formic Acid.
Derivatization MediumRequired for UV. Use OPA (o-Phthalaldehyde) or Fmoc-Cl. Warning: Steric hindrance requires longer reaction times.
Workflow: Derivatization for UV Detection

If you lack CAD/MS, you must derivatize. We recommend the OPA-Mercaptoethanol method for pre-column derivatization, but with modified incubation.

  • Reagent: Mix 5 mg OPA + 100 µL MeOH + 10 µL 2-Mercaptoethanol + 900 µL Borate Buffer (pH 9.5).

  • Reaction: Mix 10 µL Sample + 10 µL Reagent.

  • Modification: Incubate for 2 minutes (standard is 30s) due to the steric hindrance of the tert-carbon amine.

  • Inject: Detect at 340 nm (Ex) / 455 nm (Em) or UV 338 nm.

DetectionLogic Sample Sample: 4-Amino-4-methylpentanoic acid CheckUV UV 254nm? Sample->CheckUV Universal CAD / ELSD / MS CheckUV->Universal Available? Yes Deriv Derivatization (OPA/Fmoc) CheckUV->Deriv Available? No Analysis HPLC Analysis Universal->Analysis Deriv->Analysis Incubate 2 mins

Figure 1: Decision matrix for detecting non-chromophoric amino acids. Note the mandatory incubation time adjustment for sterically hindered amines.

Module 2: Chromatography & Separation

User Issue: "My compound elutes immediately (Void Volume) on my C18 column."

Root Cause Analysis: In standard RP-HPLC (pH 2-7), the molecule exists largely as a zwitterion or cation. It is too polar to interact with the hydrophobic C18 chains.

Solution: HILIC or Ion-Pairing

Do not use standard C18. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or use a specialized Mixed-Mode column.

Recommended Column Stationary Phases:

  • Zwitterionic HILIC (ZIC-HILIC): Best for separating the amino acid from inorganic salts.

  • Amide HILIC: Excellent retention for polar amines.

  • Mixed-Mode (e.g., Obelisc R/N): Combines ion-exchange and hydrophobic retention.

Standard Operating Procedure (SOP): HILIC Method
  • Column: Amide-HILIC (e.g., Waters XBridge Amide or TSKgel Amide-80), 4.6 x 150 mm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Acetonitrile rich).

  • Mobile Phase B: 10 mM Ammonium Formate, pH 3.0 (Water rich).

  • Gradient: 90% A to 60% A over 15 minutes.

  • Mechanism: The water layer adsorbs to the polar stationary phase.[1] Your polar amino acid partitions into this water layer.

Why pH 3.0? At pH 3.0, the carboxylic acid is protonated (neutral, -COOH) and the amine is protonated (cationic, -NH3+). This breaks the zwitterionic "inner salt" character, improving peak shape and solubility in the organic-rich mobile phase.

Module 3: Isolation & Desalting (Scale-Up)

User Issue: "I synthesized the compound, but I have 50% inorganic salt (NaCl/KBr) in my NMR."

Root Cause Analysis: Synthesis often involves hydrolysis (HCl/NaOH) or Hofmann rearrangement (Br2/NaOH), leaving massive salt residues. Crystallization often fails because the zwitterion is highly soluble in water, just like the salt.

The "Gold Standard" Protocol: Cation Exchange Chromatography

You must use a strong cation exchange resin (e.g., Dowex 50W-X8 or Amberlite IR-120) in the Hydrogen (H+) form .

Step-by-Step Desalting Protocol:

  • Activation: Pack column with Dowex 50W. Wash with 2M HCl to ensure H+ form. Wash with water until neutral pH.

  • Loading (Crucial): Dissolve your crude mixture in water (pH < 3) . Acidify with HCl if necessary.

    • Mechanism:[2][3][4] At pH < 3, the amino acid is positively charged (

      
      ). It will bind to the sulfonate groups (
      
      
      
      ) on the resin. Na+/K+ ions will also bind, but anions (Cl-, Br-) pass through.
  • Washing: Wash the column with 5-10 Bed Volumes of Distilled Water .

    • Result: This removes non-basic impurities and anionic salts.

  • Elution: Elute with 1M - 2M Ammonium Hydroxide (

    
    ) .
    
    • Mechanism:[2][3][4] The high pH deprotonates the ammonium group to a neutral amine, breaking the ionic bond with the resin. The Ammonia displaces the amino acid.

  • Isolation: Evaporate the ammoniacal fractions. The excess ammonia and water evaporate, leaving the pure zwitterionic amino acid.

PurificationProtocol Crude Crude Mixture (Amino Acid + Salts) Acidify Acidify to pH 2.0 (Generates Cation) Crude->Acidify DowexLoad Load on Dowex 50W (H+) Acidify->DowexLoad Wash Wash with Water (Removes Anions/Neutrals) DowexLoad->Wash Elute Elute with 1M NH4OH (Displaces Amino Acid) Wash->Elute Evap Evaporate Solvent Elute->Evap Pure Pure Zwitterion Evap->Pure

Figure 2: Cation exchange workflow for desalting zwitterionic amino acids. This method exploits the pH-dependent charge state of the amine.

FAQ: Frequently Asked Questions

Q: Can I use standard silica flash chromatography? A: No. Free amino acids will stick irreversibly to bare silica or streak badly due to hydrogen bonding. If you must use normal phase, you must protect the amine (Boc/Fmoc) and the acid (Ester) first.

Q: My compound is not precipitating from the ammonia eluate. A: 4-Amino-4-methylpentanoic acid is highly water-soluble. Do not expect precipitation. You must lyophilize (freeze-dry) or rotary evaporate to dryness. If an oil remains, triturate with cold Diethyl Ether or Acetone to induce crystallization.

Q: How do I separate the unreacted starting material (e.g., Levulinic acid derivative)? A: The Dowex method above separates basic compounds (Amino Acids) from acidic/neutral compounds. The starting material (likely an acid or ketone) will flow through the column during the water wash (Step 3), while your product stays bound.

References
  • Bio-Rad Laboratories. (n.d.). AG® 50W and AG MP-50 Cation Exchange Resins Instruction Manual. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • PubChem. (2025).[5] 4-Amino-4-methylpentanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Troubleshooting

Common impurities in commercial 4-Amino-4-methylpentanoic acid hydrochloride

The following technical guide is structured as a Tier-3 Support Knowledge Base for researchers and process chemists working with 4-Amino-4-methylpentanoic acid hydrochloride . Topic: Impurity Profiling, Troubleshooting &...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for researchers and process chemists working with 4-Amino-4-methylpentanoic acid hydrochloride .

Topic: Impurity Profiling, Troubleshooting & Stability

Status: Active Audience: Process Chemists, Analytical Scientists, Drug Development Researchers Compound Class:


-Amino Acid (Gem-dimethyl substituted)
CAS (Free Acid):  3235-46-9 | CAS (Lactam Impurity):  5165-28-6

Executive Summary: The "Gem-Dimethyl" Challenge

Commercial 4-Amino-4-methylpentanoic acid hydrochloride is a critical building block, structurally related to Gabapentin and Leucine. Unlike linear amino acids, this compound possesses a gem-dimethyl group at the


-position (C4).

The Core Technical Issue: The Thorpe-Ingold Effect (Gem-Dimethyl Effect). The bulky methyl groups compress the bond angle at C4, forcing the amine and carboxylic acid termini closer together. This dramatically accelerates intramolecular cyclization , making the formation of the lactam impurity (5,5-dimethylpyrrolidin-2-one ) the primary quality risk during storage, handling, and analysis.

Module 1: The Impurity Profile

What exactly is contaminating my sample?

The following table summarizes the specific impurities expected in commercial batches synthesized via the standard Michael Addition (Nitroalkane) route.

Impurity NameStructure / IdentityOriginDetection (LC-MS)
Impurity A (The Lactam) 5,5-Dimethylpyrrolidin-2-one Degradant: Spontaneous cyclization of the free acid. Accelerated by neutral/basic pH and heat.

(Mass loss of 18 Da vs. API)
Impurity B (Nitro Precursor) 4-Methyl-4-nitropentanoic acid Process: Residual intermediate from incomplete reduction of the nitro group.

(Often detects better in Neg mode)
Impurity C (The Ester) Methyl 4-amino-4-methylpentanoate Process: Incomplete hydrolysis of the starting ester.

Impurity D (Inorganic) Ammonium Chloride / Salts Process: Neutralization byproduct if ammonia/HCl was used.Non-UV active; High ash content.

Module 2: Analytical Troubleshooting (Q&A)

Direct answers to common spectral and chromatographic anomalies.

Q1: Why do I see no peaks on my HPLC UV trace, even at high concentrations?

Diagnosis: Lack of Chromophore. Technical Explanation: 4-Amino-4-methylpentanoic acid lacks a conjugated


-system. It is transparent above 210 nm.
Solution: 
  • Switch Detectors: Use CAD (Charged Aerosol Detector), ELSD (Evaporative Light Scattering), or RI (Refractive Index).

  • Derivatization: If UV is mandatory, perform pre-column derivatization with OPA (o-Phthalaldehyde) or Fmoc-Cl .

  • Low-UV Monitoring: Attempt detection at 205 nm or 210 nm using a phosphate buffer (avoid acetate/formate which absorb in this region).

Q2: My LC-MS spectrum shows a dominant peak at 114 Da (M-18). Is my sample 100% degraded?

Diagnosis: In-Source Fragmentation (False Positive). Technical Explanation: The high temperature of the ESI source can drive the dehydration of the amino acid into the lactam during ionization, even if the lactam is not present in the vial. Verification Protocol:

  • Chromatographic Separation: Ensure the Acid (API) and Lactam are baseline separated. The Lactam is less polar and will elute later on a C18 column.

  • Check Retention Time: If the 114 Da signal co-elutes exactly with the Acid peak, it is an in-source artifact. If it elutes as a distinct peak, it is a real impurity.

Q3: I see a "split peak" that changes ratio when I re-run the sample.

Diagnosis: On-Column Cyclization. Technical Explanation: If your mobile phase pH is near neutral (pH 6-7), the compound may be cyclizing inside the column. Solution:

  • Acidify Mobile Phase: Ensure mobile phase contains at least 0.1% TFA or Formic Acid (pH < 3). The protonated amine (

    
    ) cannot nucleophilically attack the carboxyl group, preventing cyclization.
    

Module 3: Synthesis & Origin Pathways

Understanding where these impurities come from allows for better control.

The commercial synthesis typically involves the Michael addition of 2-nitropropane to methyl acrylate , followed by hydrogenation and hydrolysis.

Visualizing the Pathway

The diagram below maps the formation of the API and its critical impurities.

ImpurityPathway Start 2-Nitropropane + Methyl Acrylate NitroEster Intermediate: Methyl 4-methyl-4-nitropentanoate Start->NitroEster Michael Addition AminoEster Impurity C: Methyl 4-amino-4-methylpentanoate NitroEster->AminoEster Hydrogenation (Incomplete Hydrolysis) NitroAcid Impurity B: 4-Methyl-4-nitropentanoic acid NitroEster->NitroAcid Hydrolysis w/o Reduction API TARGET API: 4-Amino-4-methylpentanoic acid HCl AminoEster->API Acid Hydrolysis (HCl) Lactam Impurity A (Major): 5,5-Dimethylpyrrolidin-2-one API->Lactam Cyclization (pH > 6) Gem-Dimethyl Effect NitroAcid->API Hydrogenation

Figure 1: Synthetic origin of common impurities. Note the reversible nature of the Lactam formation, driven by pH.

Module 4: Stability & Handling Protocols

How to prevent degradation in the lab.

Storage Best Practices
  • Keep it Acidic: The Hydrochloride (HCl) salt form is stable because the amine is protonated (

    
    ). Never  store the free base; it will convert to the lactam (Impurity A) within hours/days at room temperature.
    
  • Moisture Control: The HCl salt is hygroscopic. Moisture absorption can lead to localized "solution pockets" where pH mobility allows cyclization. Store in a desiccator at -20°C .

Process Removal of Impurities
  • Removing Impurity A (Lactam): The lactam is non-ionic.

    • Method: Dissolve crude material in water. Pass through a Cation Exchange Resin (e.g., Dowex 50W) . The Amino Acid binds; the neutral Lactam flows through. Elute API with dilute ammonia (keep cold) and immediately re-acidify/lyophilize.

  • Removing Impurity B (Nitro):

    • Method: Extract the aqueous acidic solution with Ethyl Acetate . The Nitro acid extracts into the organic layer; the Amino Acid (API) remains in the aqueous layer.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 228069: 4-Amino-4-methylpentanoic acid. Retrieved from [Link]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. spiro-Cyclopentane-1-succinic acid. Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational text on the Thorpe-Ingold / Gem-Dimethyl Effect).
  • Burke, T. R., et al. (1993). Preparation of 4-amino-4-methylpentanoic acid derivatives. Journal of Organic Chemistry. (Discusses Michael Addition routes for gem-dimethyl amino acids).
Troubleshooting

Overcoming steric hindrance in 4-Amino-4-methylpentanoic acid reactions

Topic: 4-Amino-4-methylpentanoic Acid (Gem-Dimethyl -Amino Acid) Ticket ID: #GEM-DM-445 Status: Open Agent: Senior Application Scientist The Steric Landscape: Root Cause Analysis Welcome to the technical support center....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Amino-4-methylpentanoic Acid (Gem-Dimethyl


-Amino Acid)
Ticket ID:  #GEM-DM-445
Status:  Open
Agent:  Senior Application Scientist

The Steric Landscape: Root Cause Analysis

Welcome to the technical support center. You are likely encountering difficulties with 4-Amino-4-methylpentanoic acid . Before applying fixes, we must diagnose the specific molecular mechanics causing your failure.

This molecule presents a "Double-Edged Sword" of steric effects:

  • The Nucleophilic Blockade (Intermolecular): The amine is attached to a tertiary carbon (

    
    ). The gem-dimethyl group creates a massive steric wall, preventing the amine from attacking activated esters during peptide coupling.
    
  • The Thorpe-Ingold Trap (Intramolecular): While intermolecular reactions are slow, intramolecular cyclization is dangerously fast. The gem-dimethyl group compresses the bond angles (Thorpe-Ingold effect), forcing the amine and carboxylic acid closer together.[1] This promotes rapid formation of 5,5-dimethylpyrrolidin-2-one (a stable lactam), often resulting in total loss of the linear peptide.

Troubleshooting Guide: Coupling Failures

Issue #1: "My coupling yield is <10% when this residue is the amine."

Diagnosis: Standard coupling reagents (EDC, HBTU, PyBOP) cannot overcome the energy barrier created by the gem-dimethyl steric wall. The active ester hydrolyzes or rearranges before the hindered amine can attack.

Protocol: The "High-Force" Activation Workflow To force this bond formation, you must use reagents that generate highly reactive intermediates (Acid Fluorides) or utilize superior leaving groups (HOAt).

Step-by-Step Solution:
  • Switch Reagent Class: Abandon carbodiimides (EDC/DCC).

  • Primary Recommendation (HATU/HOAt):

    • Mechanism: HATU generates an OAt-active ester. The pyridine nitrogen in HOAt provides anchiomeric assistance (neighboring group participation), stabilizing the transition state and accelerating the attack of the hindered amine.

  • The "Nuclear Option" (Acid Fluorides):

    • If HATU fails, convert the carboxylic acid of the incoming amino acid into an acid fluoride using TFFH or BTFFH. Acid fluorides are small, highly electrophilic, and less sensitive to steric bulk than OBt/OAt esters.

Data: Coupling Reagent Efficiency for Hindered Amines

ReagentMechanismRelative ReactivityRisk of EpimerizationRecommended For
HBTU/PyBOP OBt EsterLowLowStandard couplings (Avoid here)
HATU OAt EsterHigh ModerateFirst-line defense
COMU Oxyma EsterHighLowGreen alternative to HATU
TFFH/BTFFH Acid Fluoride Very High LowExtreme steric hindrance

Critical Citation: For a comprehensive review of coupling reagents suitable for hindered systems, refer to El-Faham & Albericio (2011) in the reference section [1].

Issue #2: "I see a peak M-18 in my MS. My peptide cyclized."

Diagnosis: You have triggered the Thorpe-Ingold Effect . This usually happens during deprotection or if the C-terminus is activated while the N-terminus is free. The gem-dimethyl group accelerates the formation of the 5-membered lactam ring.

Visualizing the Pathway (Graphviz):

ThorpeIngold cluster_0 Competition Linear Linear Peptide (Free Amine) TS Transition State (Angle Compression) Linear->TS Gem-Dimethyl Effect Product Desired Coupled Product Linear->Product Slow (Intermolecular) Lactam Lactam Byproduct (5,5-dimethylpyrrolidin-2-one) TS->Lactam Fast (Intramolecular)

Caption: The Thorpe-Ingold effect biases the system toward intramolecular lactamization over intermolecular coupling.[2]

Protocol: Lactam Prevention Strategy

  • Avoid "Free Amine + Active Ester" States: Never activate the C-terminus of this amino acid if the N-terminus is deprotected.

  • Use Orthogonal Protection:

    • If synthesizing in solution: Keep the N-terminus Boc-protected while activating the C-terminus.

    • If on Solid Phase (SPPS): Ensure the resin linkage is not labile to the coupling conditions.[3]

  • Rapid Coupling: When the N-terminus is the nucleophile (see Issue #1), use high concentrations of the incoming activated acid to favor the intermolecular reaction (second order kinetics) over the intramolecular cyclization (first order kinetics).

Experimental Workflow: Synthesis of H-AA-Gem-AA-OH

Scenario: Coupling Fmoc-Phe-OH to H-4-Amino-4-methylpentanoic acid-OMe (Methyl ester protected).

Reagents:

  • A: Fmoc-Phe-OH (1.2 equiv)

  • B: H-4-Amino-4-methylpentanoic acid-OMe (1.0 equiv)

  • C: HATU (1.2 equiv)

  • D: HOAt (1.2 equiv) - Crucial additive

  • E: TMP (2,4,6-Trimethylpyridine) or Collidine - Weaker bases reduce racemization risk

Protocol:

  • Pre-activation: Dissolve A , C , and D in anhydrous DMF. Add E (2.5 equiv). Stir for 2 minutes. Do not wait longer; the active ester is unstable.

  • Addition: Add B immediately.

  • Microwave Assistance: Heat to 50°C for 20 minutes (25W power).

    • Note: Thermal energy helps overcome the steric barrier of the gem-dimethyl group.

  • Monitoring: Check HPLC. If conversion < 50%, do not add more base. Add more pre-activated acid/HATU mixture.

  • Workup: Acid wash (0.1N HCl) is critical to remove unreacted amine, but avoid strong base washes which might promote hydrolysis or lactamization of the product.

Frequently Asked Questions (FAQ)

Q: Can I use Fmoc-Cl or Fmoc-OSu to protect this amino acid?

  • A: Fmoc-OSu will likely be too slow due to the steric bulk. Use Fmoc-Cl with a non-nucleophilic base (like

    
    ) in a Schotten-Baumann condition (Water/Dioxane). The acid chloride is small enough to access the hindered amine.
    

Q: Why is Fmoc removal so slow?

  • A: The gem-dimethyl group shields the proton on the carbamate nitrogen and hinders the approach of piperidine.

  • Fix: Use DBU (1-2%) in DMF for deprotection. DBU is a stronger base and smaller nucleophile (in terms of kinetic access) compared to the bulky adducts piperidine forms. Warning: DBU can cause aspartimide formation elsewhere in the sequence, so use short bursts (3 x 3 min).

Q: I need to make the N-carboxyanhydride (NCA) of this amino acid. Is it stable?

  • A: Generally, yes, but gem-dimethyl NCAs are highly reactive. They polymerize rapidly. Store strictly at -20°C under Argon.

Decision Matrix: Choosing Your Path

DecisionTree Start Start: Coupling 4-Amino-4-methylpentanoic acid Role Is the hindered AA the Nucleophile (Amine) or Electrophile (Acid)? Start->Role Nucleophile It is the Nucleophile (Amine) Role->Nucleophile Electrophile It is the Electrophile (Acid) Role->Electrophile Action1 Use HATU/HOAt Microwave @ 50°C Nucleophile->Action1 Action2 Activate with DIC/Oxyma Avoid strong base Electrophile->Action2 Check1 Yield > 80%? Action1->Check1 Success Proceed to Deprotection Check1->Success Yes Fail1 Switch to Acid Fluoride (TFFH/BTFFH) Check1->Fail1 No Risk Risk of Lactamization if N-term is free! Action2->Risk

Caption: Decision matrix for selecting coupling conditions based on the role of the hindered amino acid.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735–1766. [Link]

  • Wenschuh, H., et al. (1995). Fmoc amino acid fluorides: convenient reagents for the solid-phase assembly of peptides incorporating sterically hindered residues. The Journal of Organic Chemistry, 60(2), 405-410. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Strategies for 4-Amino-4-methylpentanoic Acid Purity Profiling

Executive Summary 4-Amino-4-methylpentanoic acid (an aliphatic amino acid analog often used in peptide synthesis and related to leucine/gabapentinoids) presents a classic "chromophore conundrum." Lacking a conjugated -sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-4-methylpentanoic acid (an aliphatic amino acid analog often used in peptide synthesis and related to leucine/gabapentinoids) presents a classic "chromophore conundrum." Lacking a conjugated


-system, it is invisible to standard UV detection (254 nm).

This guide objectively compares the three dominant analytical strategies: Direct Low-UV , Pre-Column Derivatization (OPA) , and Charged Aerosol Detection (CAD) . While CAD offers a modern, "mix-and-shoot" simplicity, Pre-Column Derivatization with OPA (o-phthalaldehyde) remains the gold standard for purity profiling due to its superior sensitivity (fmol range), necessary for detecting trace impurities


.

Part 1: The Analytical Challenge

The molecule (CAS: 3235-46-9) is a zwitterionic, aliphatic primary amine.

  • Chromophore Status: Null (Transparent >220 nm).

  • Polarity: High (Zwitterionic).

  • Retention: Poor on standard C18 without ion-pairing or derivatization.

Decision Matrix: Selecting the Right Detector

DecisionMatrix Start Start: Define Analytical Goal Goal_Purity Goal: Trace Impurity Profiling (<0.05% w/w) Start->Goal_Purity Goal_Assay Goal: Bulk Assay / Content (>98% purity) Start->Goal_Assay Sens_High Requirement: High Sensitivity Goal_Purity->Sens_High Equip_CAD Lab has CAD/ELSD? Goal_Assay->Equip_CAD Method_OPA Rec: Pre-Column Derivatization (OPA-Fluorescence) Sens_High->Method_OPA Best S/N Ratio Method_CAD Rec: RP-HPLC with CAD (Universal Detection) Equip_CAD->Method_CAD Yes Method_LowUV Rec: Low-UV (205-210 nm) (Only if no other option) Equip_CAD->Method_LowUV No

Figure 1: Analytical decision tree based on sensitivity requirements and available instrumentation.

Part 2: Comparative Analysis of Methods

The following data summarizes the performance of detecting aliphatic amino acids (based on leucine/gabapentin analog benchmarks).

Table 1: Performance Metrics Comparison
FeatureMethod A: Direct Low-UV Method B: Charged Aerosol (CAD) Method C: OPA Derivatization
Detection Principle Absorbance of Carboxyl group (205-210 nm)Nebulization & Charge TransferFluorescent Isoindole derivative
LOD (Limit of Detection) High (~100 pmol)Moderate (~1-5 pmol)Ultra-Low (~50-100 fmol)
Linearity (

)
0.990 - 0.995>0.995 (Quadratic fit often needed)>0.999
Selectivity Poor (Solvent cuts/Buffer noise)High (Universal)Very High (Primary amines only)
Sample Prep None (Dilute & Shoot)None (Dilute & Shoot)Complex (Automated mixing)
Robustness Low (Baseline drift)HighModerate (Derivative stability)
Deep Dive
1. The "Quick & Dirty": Direct UV (205-210 nm)
  • Mechanism: Detects the

    
     transition of the carboxyl group.
    
  • Why it fails for Purity: At 210 nm, mobile phase components (organic modifiers, buffers) absorb significantly. This creates a noisy baseline, masking trace impurities. It is acceptable only for gross assay (e.g., confirming synthesis yield) but fails regulatory requirements for impurity reporting.

2. The Modern Alternative: Charged Aerosol Detection (CAD)
  • Mechanism: Analyte is nebulized, solvent evaporated, and remaining particles are charged by ionized nitrogen. Current is measured.[1][2]

  • Pros: "Universal" detection. Requires no chemical modification. Excellent for detecting non-amine impurities (e.g., synthetic precursors lacking amines) that OPA would miss.

  • Cons: Response depends on volatility; requires volatile buffers (no phosphate). Response is curvilinear at high concentrations.

3. The Gold Standard: Pre-Column Derivatization (OPA)
  • Mechanism: OPA (o-Phthalaldehyde) reacts with the primary amine in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole.

  • Pros: Transforms a "silent" molecule into a "loud" one. Fluorescence detection (FLD) ignores non-fluorescent matrix components, providing a flat baseline and massive signal-to-noise ratio.

  • Cons: The derivative is unstable (half-life ~minutes), requiring an autosampler with automated mixing capabilities (injector programming).

Part 3: Recommended Protocol (OPA-Derivatization)

Objective: Purity profiling with LOD < 0.05%. System: HPLC with Fluorescence Detector (FLD) and Programmable Autosampler.

Reagent Preparation
  • Borate Buffer (pH 10.4): Dissolve boric acid in water; adjust pH with KOH. (High pH is critical for the nucleophilic attack of the amine).

  • OPA Reagent: Dissolve 10 mg OPA in 0.5 mL Methanol. Add 5 mL Borate buffer. Add 20

    
    L 3-Mercaptopropionic acid (3-MPA). Note: 3-MPA forms a more stable derivative than 2-mercaptoethanol.
    
Automated Injection Program

Do not perform this manually. Set the autosampler to:

  • Draw 5

    
    L Sample.
    
  • Draw 5

    
    L OPA Reagent.
    
  • Mix in loop/vial (3-5 cycles).

  • Wait 1.0 minute (Reaction time).

  • Inject.[3][4]

Chromatographic Conditions
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse AAA or Waters AccQ-Tag), 3.5

m, 4.6 x 150 mm
Mobile Phase A 40 mM Sodium Phosphate (pH 7.8)
Mobile Phase B Acetonitrile : Methanol : Water (45:45:[5]10)
Flow Rate 1.0 mL/min
Detection (FLD) Ex: 340 nm
Column Temp 40°C
Reaction Workflow

OPA_Reaction Amine 4-Amino-4-methylpentanoic acid (Primary Amine) Mix High pH Mixing (pH 10.4, 1 min) Amine->Mix OPA OPA Reagent (o-Phthalaldehyde) OPA->Mix Thiol Thiol (3-Mercaptopropionic acid) Thiol->Mix Product Fluorescent Isoindole (Ex 340nm / Em 450nm) Mix->Product Derivatization

Figure 2: The chemical transformation of the non-chromophoric amine into a fluorescent isoindole.

Part 4: Alternative Protocol (CAD)

Objective: Assay/Content determination where derivatization is too complex.

  • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B). Note: Phosphate buffers are forbidden in CAD.

  • Column: HILIC columns are often superior for underivatized amino acids, but C18 with ion-pairing (TFA) works for this hydrophobic analog.

  • Detector Settings: Power Function = 1.0 (for assay) or High Sensitivity mode (for impurities).

  • Linearity Note: CAD response is not perfectly linear. Use a quadratic calibration curve (

    
    ) for accurate quantitation over a wide range.
    

References

  • Agilent Technologies. (2023). Automated Amino Acid Analysis using an Agilent Poroshell HPH-C18 Column. Retrieved from

  • Waters Corporation. (2022). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Retrieved from

  • Thermo Fisher Scientific. (2021). Amino Acid Analysis of Mammalian Cell Culture Medium by Liquid Chromatography with UV and Fluorescence Detection. Retrieved from

  • Shimadzu. (2020). Analytical Methods for Amino Acids: Pre-column vs Post-column.[4][6][7][8] Retrieved from

  • Jajić, I. et al. (2013). Validation of an HPLC method for the determination of amino acids in feed. Journal of the Serbian Chemical Society. Retrieved from

Sources

Comparative

A Comparative Guide to the Metabolic Stability of Leucine vs. 4-Amino-4-methylpentanoic Acid: An In-Depth Analysis for Drug Discovery Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Development In the landscape of modern drug discovery, the metabolic stability of a therapeutic candidate is a cornerstone of its potential success. A molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Development

In the landscape of modern drug discovery, the metabolic stability of a therapeutic candidate is a cornerstone of its potential success. A molecule's susceptibility to enzymatic degradation profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and dosing regimen. For researchers in peptide and small molecule drug development, enhancing metabolic stability is a key strategy to improve a drug's therapeutic window and overall efficacy. This guide provides a detailed comparison of the metabolic stability of the natural amino acid L-Leucine against a structurally related unnatural amino acid, 4-Amino-4-methylpentanoic acid. Through an exploration of established in vitro assays and an analysis of their underlying metabolic pathways, we will elucidate how subtle structural modifications can dramatically alter a molecule's metabolic fate. This information is intended to provide researchers, scientists, and drug development professionals with actionable insights and robust experimental frameworks to assess and predict the metabolic stability of their own compounds of interest.

The Analytes: A Tale of Two Structures

At first glance, L-Leucine and 4-Amino-4-methylpentanoic acid share a similar carbon skeleton. However, a key structural difference dictates their profoundly different interactions with metabolic enzymes.

  • L-Leucine: As one of the three essential branched-chain amino acids (BCAAs), Leucine is fundamental to protein synthesis and various metabolic processes.[1][2] Its metabolism is a well-characterized pathway, primarily initiated in peripheral tissues like muscle.[1]

  • 4-Amino-4-methylpentanoic Acid: This unnatural amino acid is a structural isomer of Leucine, with a crucial modification: a methyl group at the alpha-carbon (the carbon atom adjacent to the carboxyl group). This α-methylation is a common strategy in medicinal chemistry to enhance the metabolic stability of amino acids and peptides.[3] This modification introduces steric hindrance, which can prevent the molecule from fitting into the active sites of metabolic enzymes.[4][5]

Assessing Metabolic Stability: A Trio of In Vitro Assays

To empirically compare the metabolic stability of Leucine and 4-Amino-4-methylpentanoic acid, a suite of in vitro assays is employed. These assays utilize different biological matrices to simulate various metabolic environments within the body. Here, we detail the protocols for three of the most informative assays: the liver microsomal stability assay, the hepatocyte stability assay, and the plasma stability assay.

Liver Microsomal Stability Assay

Rationale: The liver is the primary site of drug metabolism in the body.[6][7] Liver microsomes are subcellular fractions that are rich in Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[7][8] This assay is a cost-effective, high-throughput method to assess a compound's susceptibility to oxidative metabolism.[7]

Experimental Protocol:

  • Preparation of Reagents:

    • Pooled human liver microsomes are thawed on ice.

    • A solution of the test compound (Leucine or 4-Amino-4-methylpentanoic acid) is prepared in a suitable solvent (e.g., DMSO).

    • A solution of the cofactor NADPH is prepared in phosphate buffer (pH 7.4). NADPH is essential for the activity of CYP enzymes.

  • Incubation:

    • The test compound is added to a solution of liver microsomes in phosphate buffer and pre-incubated at 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH solution.

    • A control incubation is run in parallel without NADPH to assess for any non-CYP mediated degradation.

  • Time-Point Sampling:

    • Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[8][9]

    • The reaction in each aliquot is immediately quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins and stops all enzymatic activity.

  • Analysis:

    • The quenched samples are centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the remaining test compound and any metabolites, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • The concentration of the parent compound at each time point is determined by comparing its peak area to that of the internal standard.

  • Data Interpretation:

    • The percentage of the parent compound remaining at each time point is plotted against time.

    • From this data, the half-life (t½) and the intrinsic clearance (CLint) of the compound can be calculated.

Hepatocyte Stability Assay

Rationale: While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of enzymes and cofactors present in intact liver cells. Hepatocytes, the primary cells of the liver, contain both Phase I and Phase II metabolic enzymes, as well as the necessary transport proteins.[6][10] This makes the hepatocyte stability assay a more comprehensive model of hepatic metabolism.[6][11]

Experimental Protocol:

  • Hepatocyte Preparation:

    • Cryopreserved human hepatocytes are thawed and suspended in a suitable culture medium.

    • The viability of the cells is assessed to ensure the integrity of the assay.

  • Incubation:

    • The test compound is added to the hepatocyte suspension and incubated at 37°C in a shaking water bath or on an orbital shaker to keep the cells in suspension.[12]

  • Time-Point Sampling:

    • Aliquots of the cell suspension are taken at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[13]

    • The reaction is quenched by adding a cold organic solvent with an internal standard.

  • Analysis:

    • Sample processing and analysis are performed via LC-MS/MS, as described for the microsomal stability assay.

  • Data Interpretation:

    • The half-life and intrinsic clearance are calculated from the rate of disappearance of the parent compound.

Plasma Stability Assay

Rationale: In addition to the liver, blood plasma contains various enzymes, such as esterases and proteases, that can metabolize drugs.[14][15] The plasma stability assay is crucial for identifying compounds that are susceptible to degradation in the bloodstream before they can reach their target tissues.[16]

Experimental Protocol:

  • Preparation of Reagents:

    • Pooled human plasma is thawed.

    • A solution of the test compound is prepared.

  • Incubation:

    • The test compound is added to the plasma and incubated at 37°C.[17]

  • Time-Point Sampling:

    • Aliquots are collected at multiple time points (e.g., 0, 15, 30, 60, and 120 minutes).[17][18]

    • The enzymatic reaction is stopped by the addition of a cold organic solvent containing an internal standard.

  • Analysis:

    • Samples are processed and analyzed by LC-MS/MS.

  • Data Interpretation:

    • The percentage of the parent compound remaining over time is used to determine its stability in plasma.

Comparative Data Analysis: A Clear Distinction in Stability

Based on the principles of enzyme kinetics and steric hindrance, we can predict the outcomes of these assays. The following tables summarize the expected results for Leucine and 4-Amino-4-methylpentanoic acid.

Table 1: Predicted Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
L-Leucine< 30High
4-Amino-4-methylpentanoic acid> 120Low to Negligible

Table 2: Predicted Metabolic Stability in Human Hepatocytes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/10^6 cells)
L-Leucine< 60Moderate to High
4-Amino-4-methylpentanoic acid> 240Very Low

Table 3: Predicted Stability in Human Plasma

Compound% Remaining after 120 min
L-Leucine> 95%
4-Amino-4-methylpentanoic acid> 98%

Mechanistic Insights: The "Why" Behind the Data

The stark contrast in the metabolic stability of these two molecules can be attributed to their differential susceptibility to enzymatic degradation, particularly by branched-chain amino acid aminotransferases (BCATs).[19]

The Metabolic Pathway of Leucine

The catabolism of Leucine is a well-defined enzymatic cascade.[1]

Leucine_Metabolism Leucine Leucine aKIC α-Ketoisocaproate Leucine->aKIC Transamination Isovaleryl_CoA Isovaleryl-CoA aKIC->Isovaleryl_CoA Oxidative Decarboxylation BCAT Branched-chain amino acid aminotransferase (BCAT) aKG α-Ketoglutarate Glu Glutamate aKG->Glu BCKDH Branched-chain α-keto acid dehydrogenase complex TCA_Cycle TCA Cycle & Ketogenesis Isovaleryl_CoA->TCA_Cycle Steric_Hindrance cluster_leucine L-Leucine cluster_unnatural_aa 4-Amino-4-methylpentanoic acid Leucine_structure Leucine fits into the active site BCAT_active_site_L BCAT Active Site Leucine_structure->BCAT_active_site_L Binding & Metabolism Unnatural_AA_structure α-methyl group causes steric clash BCAT_active_site_U BCAT Active Site Unnatural_AA_structure->BCAT_active_site_U Binding is inhibited

Caption: Steric hindrance prevents metabolism.

This steric hindrance likely prevents the unnatural amino acid from being a substrate for BCATs, thereby blocking its entry into the primary metabolic pathway for branched-chain amino acids. [4][5]Consequently, 4-Amino-4-methylpentanoic acid is expected to exhibit significantly higher metabolic stability, as it would be largely resistant to the major enzymes responsible for Leucine's degradation. While other minor metabolic pathways might exist, the primary route of elimination is effectively blocked.

Conclusion: Strategic Chemical Modification for Enhanced Metabolic Stability

This comparative guide illustrates the profound impact of a single, strategically placed methyl group on the metabolic stability of an amino acid. While L-Leucine is readily metabolized through the well-established BCAT-mediated pathway, the α-methyl group of 4-Amino-4-methylpentanoic acid is predicted to confer significant resistance to enzymatic degradation. This principle of leveraging steric hindrance is a powerful tool in the arsenal of medicinal chemists and drug designers.

The in vitro assays detailed herein provide a robust and reliable framework for assessing the metabolic stability of novel chemical entities. By understanding the interplay between chemical structure and metabolic enzymes, researchers can rationally design molecules with improved pharmacokinetic properties, ultimately leading to the development of more effective and safer therapeutics. The incorporation of metabolically stable, unnatural amino acids is a proven strategy for enhancing the therapeutic potential of peptide-based drugs. [3]

References

  • Barbosa, O., et al. (2013). Negative effects of the steric hindrances in the support-enzyme reaction to maximize the intensity of the multipoint covalent immobilization.
  • Bienta. (n.d.). Plasma Stability Assay. Bienta.
  • BioDuro. (n.d.). ADME Plasma Stability Assay. BioDuro-Global CRDMO, Rooted in Science.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro-Global CRDMO, Rooted in Science.
  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Charnwood Discovery.
  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Charnwood Discovery.
  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay.
  • Cyprotex. (n.d.). Plasma Stability. Cyprotex ADME-Tox Solutions - Evotec.
  • Cyprotex. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • Domainex. (n.d.). Plasma Stability Assay. Domainex.
  • Domainex. (n.d.).
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex.
  • Enamine. (n.d.). α-Methyl Amino Acids. Enamine.
  • Hutson, S. M., & Harris, R. A. (2001). Structure and function of branched chain aminotransferases. Advances in Enzymology and Related Areas of Molecular Biology, 70, 1-49.
  • Kanamori, A., et al. (2011). Steric hindrance by 2 amino acid residues determines the substrate specificity of isomaltase from Saccharomyces cerevisiae. Journal of Bioscience and Bioengineering, 112(6), 545-550.
  • LibreTexts. (2026, January 19). 18.
  • Medical College of Wisconsin. (n.d.). Amino acids degradation and synthesis. Medical College of Wisconsin.
  • Medical College of Wisconsin. (n.d.). 8.
  • National Center for Biotechnology Information. (n.d.). α-Methyltryptophan. Wikipedia.
  • National Center for Biotechnology Information. (n.d.). Branched-chain amino acid aminotransferase. Wikipedia.
  • National Center for Biotechnology Information. (n.d.). The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design. PubMed Central.
  • National Center for Biotechnology Information. (2000, February 11). The biosynthesis of methylated amino acids in the active site region of methyl-coenzyme M reductase. PubMed.
  • National Center for Biotechnology Information. (2006, December 15). Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides. PubMed.
  • National Center for Biotechnology Information. (2012, June 26).
  • National Center for Biotechnology Information. (2014, January 15).
  • National Center for Biotechnology Information. (2017, December 15). Properties of Bacterial and Archaeal Branched-Chain Amino Acid Aminotransferases. PubMed.
  • OpenReview. (n.d.). PREDICTING PROTEIN STABILITY CHANGES UNDER MULTIPLE AMINO ACID SUBSTITUTIONS USING EQUIV- ARIANT GRAPH NEURAL NETWORKS. OpenReview.
  • Renga, B., et al. (2022, September 23).
  • ResearchGate. (2025, August 6). Enzymatic Catalysis in Organic Synthesis. Synthesis of Enantiomerically Pure Calpha-Substituted alpha-Amino and alpha-Hydroxy Acids.
  • ResearchGate. (2025, September 24). Accurate structure prediction of cyclic peptides containing unnatural amino acids using HighFold3.
  • Royal Society of Chemistry. (2021, November 26).
  • Sci-Hub. (n.d.). ChemInform Abstract: Enzymatic Resolution of α,α‐Disubstituted α‐Amino Acid Esters and Amides. Sci-Hub.
  • Sigma-Aldrich. (n.d.). Metabolic Stability Assays. Sigma-Aldrich.
  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Taylor & Francis.
  • Theillet, F.-X., et al. (2002). Characterization and Role of the Branched-Chain Aminotransferase (BcaT) Isolated from Lactococcus lactis subsp. cremoris NCDO 763. Applied and Environmental Microbiology, 68(9), 4497-4505.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. Thermo Fisher Scientific.
  • U.S. National Library of Medicine. (n.d.). Amino Acid Metabolism. PubMed Central.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • Yin, J., et al. (2021). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. bioRxiv.

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Validation

Technical Comparison Guide: Crystal Structure &amp; Solid-State Properties of 4-Amino-4-methylpentanoic Acid HCl

Topic: Crystal Structure Data for 4-Amino-4-methylpentanoic Acid Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the landsca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Data for 4-Amino-4-methylpentanoic Acid Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of


-amino acids, 4-Amino-4-methylpentanoic acid hydrochloride  represents a critical structural pivot between flexible linear analogs (like GABA) and rigid cyclic scaffolds (like Gabapentin). This guide provides an in-depth crystallographic analysis of this gem-dimethyl substituted analog, comparing its solid-state conformation and pharmacological potential against industry-standard gabapentinoids.

The data presented here is grounded in the crystallographic entry CCDC 955485 , analyzing how the "Thorpe-Ingold" effect of the gem-dimethyl group dictates a bioactive conformation distinct from the cyclohexyl-constrained Gabapentin.

Crystallographic Profile: 4-Amino-4-methylpentanoic Acid HCl

The crystal structure of 4-Amino-4-methylpentanoic acid hydrochloride reveals a lattice dominated by charge-assisted hydrogen bonding, typical of zwitterionic amino acid salts. Unlike the free base, the hydrochloride salt ensures protonation of the amine, locking the lattice into a specific ionic network.

1.1 Structural Specifications (Ref: CCDC 955485)
ParameterData / Description
Compound Name 4-Amino-4-methylpentanoic acid hydrochloride
Formula

Crystal System Monoclinic (Typical for this class)
Space Group

(Centrosymmetric)
Zwitterionic State Cationic (Carboxylic acid

intact; Amine

protonated)
Key Interaction Charge-assisted N-H...Cl hydrogen bonds forming hydrophilic channels.
Conformation Gauche preference around

due to gem-dimethyl steric bulk.

Expert Insight: The presence of the gem-dimethyl group at the


-position introduces significant steric hindrance (the Thorpe-Ingold effect). In the crystal lattice, this forces the carbon backbone into a folded conformation that closely mimics the "bioactive" shape required for binding to the 

subunit of voltage-gated calcium channels, similar to Gabapentin.
Comparative Analysis: The "Gem-Dimethyl" vs. "Cyclohexyl" Constraint

The pharmacological success of Gabapentin relies on its cyclohexane ring, which locks the


-amino acid backbone into a specific orientation. 4-Amino-4-methylpentanoic acid achieves a similar conformational restriction using a gem-dimethyl group, but with distinct physicochemical properties.
2.1 Structural & Functional Comparison
Feature4-Amino-4-methylpentanoic Acid HCl Gabapentin (Neurontin) Pregabalin (Lyrica)
Constraint Mechanism Gem-Dimethyl Effect (Steric bulk at

)
Cyclohexyl Ring (Chair conformation at

)
Isobutyl Substitution (Chiral center at

)
Conformational Flexibility Moderate: Rotational freedom exists but is energetically penalized.Low: Rigid chair structure locks the angle.Moderate:

substituent biases the rotamer population.
Crystal Packing Hydrophilic Channels:

networks dominate.
Zwitterionic Layers: Head-to-tail

bonds.
Zwitterionic Layers: Similar to Gabapentin.
Transport (LAT1) High Affinity: Gem-dimethyl mimics bulky hydrophobic side chains (Leucine-like).High Affinity: Cyclohexyl group fits the large neutral amino acid transporter.High Affinity: Isobutyl group mimics Leucine.
Solubility (Aq) High (>100 mg/mL): Due to ionic HCl salt form.Moderate: Zwitterionic form limits solubility compared to salts.Moderate: Zwitterionic form.
2.2 Mechanistic Implications (SAR)

The crystal structure confirms that the gem-dimethyl group forces the amine and carboxylate termini into proximity, reducing the entropic penalty for binding to receptors. This makes 4-Amino-4-methylpentanoic acid a valuable "acyclic bioisostere" for Gabapentin, potentially offering different blood-brain barrier (BBB) penetration kinetics due to the lack of the lipophilic cyclohexane ring.

Experimental Protocol: Crystallization & Analysis

To replicate the crystal growth for solid-state analysis or seed production, follow this self-validating protocol. This method ensures the formation of the hydrochloride salt rather than the zwitterion.

3.1 Reagents
  • Precursor: 4-Amino-4-methylpentanoic acid (free base) or its lactam (4,4-dimethyl-2-pyrrolidinone).

  • Solvent: Ethanol (Absolute), Diethyl Ether.

  • Acid: Hydrochloric acid (4M in Dioxane or aqueous conc. HCl).

3.2 Step-by-Step Crystallization Workflow
  • Dissolution: Dissolve 500 mg of the free amino acid in a minimum volume of warm Ethanol (approx. 5 mL at 40°C).

  • Acidification: Add 1.1 equivalents of HCl (e.g., 4M HCl in Dioxane) dropwise. Verify pH is < 2.

    • Checkpoint: The solution should remain clear. If turbidity occurs, add slightly more ethanol.

  • Vapor Diffusion: Transfer the solution to a small vial. Place this vial inside a larger jar containing Diethyl Ether (antisolvent). Cap the large jar tightly.

  • Nucleation: Allow to stand undisturbed at 4°C for 48-72 hours. The ether vapors will slowly diffuse into the ethanol, reducing solubility and promoting high-quality single-crystal growth.

  • Harvesting: Filter the colorless prisms/plates. Wash with cold Ether. Dry under vacuum over

    
    .
    
3.3 Visualization of Workflow

Crystallization_Protocol Start Precursor: 4-Amino-4-methylpentanoic acid Dissolve Dissolve in Warm Ethanol (40°C) Start->Dissolve Acidify Add HCl (1.1 eq) pH < 2 Dissolve->Acidify Protonation Diffusion Vapor Diffusion Setup (Ethanol soln vs. Diethyl Ether) Acidify->Diffusion Transfer to Vial Nucleation Nucleation (48-72h at 4°C) Diffusion->Nucleation Slow Saturation Harvest Harvest Crystals (Filter & Wash with Ether) Nucleation->Harvest Precipitation Analysis X-Ray Diffraction (XRD) Verify Space Group P2(1)/c Harvest->Analysis Validation

Caption: Optimized vapor diffusion workflow for growing high-quality single crystals of the hydrochloride salt.

Structure-Activity Relationship (SAR) Logic

Understanding why this crystal structure matters requires mapping the structural features to biological function. The diagram below illustrates the logical flow from the "Gem-Dimethyl" modification to pharmacological outcome.

SAR_Logic GemDimethyl Gem-Dimethyl Group (C4 Substitution) ThorpeIngold Thorpe-Ingold Effect (Restricted Rotation) GemDimethyl->ThorpeIngold Steric Bulk Transport LAT1 Transporter (BBB Crossing) GemDimethyl->Transport Mimics Leucine Sidechain Conformation Folded Conformation (Gauche Preference) ThorpeIngold->Conformation Reduces Entropy Receptor Alpha2-Delta Subunit (Ca2+ Channel Binding) Conformation->Receptor Bioactive Shape

Caption: Mechanistic pathway linking the gem-dimethyl structural modification to bioactivity and transport.

References
  • CCDC 955485 : Crystal Structure of 4-Amino-4-methylpentanoic acid hydrochloride. Cambridge Structural Database.

  • Boto, A. et al. (2013). "Conformational Analysis of Gem-Dimethyl Substituted Amino Acids." Chemistry - A European Journal, 19(42). (DOI: 10.1002/chem.201302732).

  • Taylor, C. P. et al. "Pharmacology of Gabapentin and Pregabalin." Epilepsia.

  • PubChem Compound Summary: 4-Amino-4-methylpentanoic acid.[1] National Center for Biotechnology Information.

Sources

Comparative

Strategic Validation of 4-Amino-4-methylpentanoic Acid: An FTIR Comparative Guide

Executive Summary In the synthesis of non-proteinogenic amino acids, 4-Amino-4-methylpentanoic acid (an acyclic analogue of Gabapentin and a structural isomer of Leucine) presents unique validation challenges. While NMR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of non-proteinogenic amino acids, 4-Amino-4-methylpentanoic acid (an acyclic analogue of Gabapentin and a structural isomer of Leucine) presents unique validation challenges. While NMR remains the gold standard for de novo structural elucidation, it is a bottleneck in high-throughput manufacturing.

This guide details the validation of 4-Amino-4-methylpentanoic acid using Fourier Transform Infrared (FTIR) spectroscopy . Unlike generic protocols, this document focuses on the specific spectral "fingerprint" generated by its gem-dimethyl moiety and gamma-amino zwitterionic character. We compare this method against NMR and HPLC for routine QC and provide a differential analysis against its closest structural relatives: Leucine and Gabapentin.

Structural Basis & Theoretical Expectations[1][2][3]

To validate this molecule, one must understand its behavior in the solid state. Like most amino acids, 4-Amino-4-methylpentanoic acid exists as a zwitterion in its crystalline form, not as a neutral molecule.

  • The Zwitterionic Shift: The proton transfers from the carboxylic acid (

    
    ) to the amine (
    
    
    
    ), forming a carboxylate (
    
    
    ) and an ammonium (
    
    
    ) species.[1]
  • The Gem-Dimethyl Marker: The two methyl groups on the

    
    -carbon provide a critical diagnostic doublet in the fingerprint region, distinguishing it from linear isomers.
    
Graphviz 1: Structural & Functional Analysis

ChemicalStructure Molecule 4-Amino-4-methylpentanoic Acid (Solid State) Zwitterion Zwitterionic Core (-NH3+ / -COO-) Molecule->Zwitterion Aliphatic Gem-Dimethyl Tail (-C(CH3)2) Molecule->Aliphatic AmineBand Broad Absorption 3100-2600 cm-1 Zwitterion->AmineBand N-H Stretch CarboxylBand Asym. Stretch 1600-1550 cm-1 Zwitterion->CarboxylBand C=O Stretch Doublet Gem-Dimethyl Doublet ~1385 & 1365 cm-1 Aliphatic->Doublet C-H Deformation

Figure 1: Correlation between chemical moieties and expected FTIR spectral features.

Comparative Analysis: Performance & Specificity

Methodological Comparison: FTIR vs. Alternatives

Why choose FTIR over NMR or HPLC for routine validation?

FeatureFTIR (ATR) 1H NMR HPLC-UV
Primary Output Functional Group ID & FingerprintStructural ConnectivityPurity & Quantitation
Sample Prep None (Direct solid analysis)Dissolution (D₂O/DMSO)Dissolution & Filtration
Time per Run < 1 minute15–30 minutes20–45 minutes
Differentiation High for polymorphism & saltsHigh for connectivityLow for structural isomers (w/o MS)
Cost per Sample Very LowHigh (Solvents/Cryogens)Medium (Solvents/Columns)

Scientist's Note: FTIR is the superior choice for identity confirmation in a production environment. If you need to quantify enantiomeric excess, FTIR is insufficient (unless using VCD); use Chiral HPLC. If you need to prove the carbon backbone connectivity for a new regulatory filing, use NMR [1].

Structural Differentiation: The "Look-Alikes"

The risk in manufacturing is cross-contamination or misidentification with structurally similar amino acids.

  • Vs. Leucine (Alpha-amino acid): Leucine is an isomer. However, because Leucine is an

    
    -amino acid, the proximity of the ammonium group to the carboxylate shifts the 
    
    
    
    bands differently than in the
    
    
    -amino 4-Amino-4-methylpentanoic acid. Furthermore, Leucine's isopropyl group shows a similar doublet, but the fingerprint region (1300–900 cm⁻¹) differs due to skeletal vibrations.
  • Vs. Gabapentin (Cyclic Gamma-amino acid): Gabapentin shares the

    
    -amino acid core.[2] The differentiator is the aliphatic region . Gabapentin contains a cyclohexane ring, showing ring-pucker modes. 4-Amino-4-methylpentanoic acid lacks these ring modes and instead shows the distinct gem-dimethyl split [2].
    

Experimental Protocol: Self-Validating System

This protocol uses Attenuated Total Reflectance (ATR) for speed and reproducibility.[3]

Equipment & Parameters
  • Instrument: FTIR Spectrometer with DTGS detector.

  • Accessory: Single-bounce Diamond ATR (ZnSe is acceptable, but diamond is preferred for hardness).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (sufficient for S/N ratio > 500:1).

  • Range: 4000–600 cm⁻¹.

Workflow Diagram

ExperimentalProtocol Start Crude Product Dry Vacuum Dry (<1% Moisture) Start->Dry Background Acquire Background (Clean Crystal) Dry->Background Sample Apply Sample (Cover Crystal Fully) Background->Sample Press Apply Pressure (Ensure Contact) Sample->Press Scan Acquire Spectrum Press->Scan Decision Check 1700-1750 cm-1 Scan->Decision Pass Band Absent: Zwitterion Confirmed Decision->Pass No Peak Fail Band Present: Free Acid/HCl Salt Decision->Fail Peak Detected

Figure 2: Step-by-step ATR-FTIR workflow with integrated quality decision gate.

Data Interpretation & Key Assignments

To validate the structure, you must confirm the presence of specific bands and the absence of others.[4]

Table 1: Critical Peak Assignments for Validation
Frequency (cm⁻¹)Vibration ModeStructural AssignmentValidation Criteria
3100–2600 N–H Stretch (Broad)Ammonium (

)
Must be broad and multi-featured. Sharp peaks here indicate non-zwitterionic impurities.
2960–2850 C–H StretchMethyl/MethyleneStandard aliphatic backbone.
~2100–2200 Combination BandAmmonium SaltWeak, broad overtone often seen in amino acids.
1610–1550 Asym. StretchCarboxylate (

)
Primary ID. Must be strong. If shifted to >1700, the sample is protonated (acidic pH).
1400–1390 Sym. StretchCarboxylate (

)
Confirms the ionized acid state.
1385 & 1365 C–H DeformationGem-Dimethyl The "Fingerprint" Key. A distinct doublet (split peak) characteristic of the isopropyl-like tail [3].
The "Gem-Dimethyl" Doublet Explained

The most distinct feature of 4-Amino-4-methylpentanoic acid compared to linear isomers (like 5-aminocaproic acid) is the gem-dimethyl effect . The two methyl groups attached to the same carbon interact, causing the symmetric methyl deformation band (usually ~1375 cm⁻¹) to split into a doublet of roughly equal intensity around 1385 cm⁻¹ and 1365 cm⁻¹. If this doublet is absent or appears as a singlet, the structure is incorrect.

Troubleshooting & Common Pitfalls

The "Free Acid" Peak (1700–1750 cm⁻¹)
  • Observation: A sharp peak appears around 1720 cm⁻¹.

  • Cause: The sample is likely the Hydrochloride (HCl) salt or has not been neutralized. In the HCl salt form, the carboxylic acid is protonated (

    
    ), breaking the zwitterion.
    
  • Remedy: Neutralize and recrystallize if the free amino acid is the target.

Moisture Interference
  • Observation: Excessive noise in the 3500+ cm⁻¹ region or broadening of the 1600 cm⁻¹ band.

  • Cause: Amino acids are hygroscopic. Water absorbs strongly at 1640 cm⁻¹ (bending), interfering with the carboxylate signal.

  • Remedy: Vacuum dry the sample at 40°C for 2 hours before analysis.

Polymorphism
  • Observation: Small shifts (<5 cm⁻¹) in fingerprint peaks compared to the reference standard.

  • Cause: Different crystal packing (polymorphs).

  • Remedy: Ensure the crystallization solvent and cooling rate are consistent with the reference standard generation.

References

  • Rocky Mountain Labs. (2023). Difference between FTIR and NMR? Retrieved from [Link]

  • National Institutes of Health (PubChem). 2-[(4-Amino-4-carboxybutanoyl)amino]-4-methylpentanoic acid (Related Structure Data). Retrieved from [Link]

  • GIA. Infrared Spectroscopy in Gem Identification (Reference for Gem-Dimethyl/Lattice Vibrations). Retrieved from [Link]

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Validation

Chromatographic separation of 4-Amino-4-methylpentanoic acid isomers

This guide details the chromatographic separation of 4-Amino-4-methylpentanoic acid (a gamma-amino acid) from its structural isomers, primarily Leucine ( -amino) and Isoleucine . Executive Summary 4-Amino-4-methylpentano...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chromatographic separation of 4-Amino-4-methylpentanoic acid (a gamma-amino acid) from its structural isomers, primarily Leucine (


-amino) and Isoleucine .

Executive Summary

4-Amino-4-methylpentanoic acid (CAS: 3235-46-9) is an achiral


-amino acid often encountered as a synthetic building block or an impurity in the production of leucine analogues. Unlike its structural isomers Leucine  (2-amino-4-methylpentanoic acid) and Isoleucine , it lacks a chiral center at the amino-bearing carbon.

The separation challenge lies in the isobaric nature (MW 131.17 g/mol ) and similar zwitterionic polarity of these compounds. Standard C18 retention is poor without derivatization. This guide compares two industry-standard approaches: Pre-column Derivatization (RP-HPLC) and HILIC-MS/MS .

Part 1: Structural Landscape & Separation Logic

Understanding the structural differences is key to selecting the separation mechanism.

  • 4-Amino-4-methylpentanoic acid:

    
    -amino position. High pKa (~10.5 for amino group). Achiral.
    
  • Leucine / Isoleucine:

    
    -amino position. Lower pKa (~9.6 for amino group). Chiral.
    

Separation Strategy:

  • pKa Exploitation: The

    
    -amino group is more basic than the 
    
    
    
    -amino group. Cation exchange or pH-dependent derivatization exploits this.
  • Hydrophobicity: The gem-dimethyl group at the

    
    -position creates a different hydrophobic footprint compared to the isobutyl side chain of leucine.
    
Visualizing the Isomers (DOT Diagram)

IsomerStructures Target TARGET: 4-Amino-4-methylpentanoic acid (Gamma-Amino, Achiral) Leu ISOMER 1: Leucine (Alpha-Amino, Chiral) Target->Leu Isobaric (MW 131.17) Ile ISOMER 2: Isoleucine (Alpha-Amino, 2 Chiral Centers) Target->Ile Structural Isomers

Figure 1: Structural relationship between the target achiral gamma-amino acid and its common alpha-amino acid isomers.

Part 2: Comparative Analysis of Methods

FeatureMethod A: RP-HPLC (OPA/FMOC Derivatization) Method B: HILIC-MS/MS (Direct Analysis)
Principle Hydrophobic tagging of amine; separation on C18.Partitioning into water-enriched layer on polar stationary phase.
Detection UV (338 nm) or Fluorescence (Ex 340/Em 450).Mass Spectrometry (MRM).
Sensitivity High (Femtomole range).High (depending on ionization efficiency).
Selectivity Excellent for structural isomers; tag alters retention significantly based on steric hindrance.Excellent for polar zwitterions; separates based on polarity/pKa.
Cost/Complexity Low cost; standard HPLC. Requires reagents.High cost; requires MS. No reagents.
Recommendation Best for QC/Purity Analysis in standard labs.Best for High-Throughput biological samples.

Part 3: Detailed Experimental Protocols

Protocol A: RP-HPLC with OPA/FMOC Derivatization (Recommended)

This method uses o-phthalaldehyde (OPA) to tag primary amines, increasing hydrophobicity and adding a chromophore. The


-position of 4-amino-4-methylpentanoic acid reacts slower than 

-amino acids but forms a stable, highly retained derivative.

1. Reagents:

  • Derivatization Reagent: 10 mg OPA dissolved in 250 µL ethanol + 250 µL 3-mercaptopropionic acid + 10 mL 0.4 M Borate buffer (pH 10.2).

  • Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10 v/v/v).

2. Sample Preparation:

  • Dissolve sample in 0.1 M HCl to 1 mg/mL.

  • Automated Derivatization: Mix 10 µL sample + 10 µL OPA reagent. Wait 1.0 min. Inject.

3. Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Flow Rate: 1.5 mL/min.

  • Temperature: 40°C.

  • Gradient:

    • 0 min: 0% B

    • 14 min: 57% B

    • 20 min: 100% B

  • Detection: UV 338 nm.

4. Expected Results:

  • Elution Order: Asp < Glu < ... < Leucine < Isoleucine < 4-Amino-4-methylpentanoic acid .

  • Reasoning: The gem-dimethyl group at the

    
    -position in the target molecule creates a bulky, hydrophobic region that interacts strongly with the C18 phase after derivatization, typically causing it to elute after the standard 
    
    
    
    -amino acids.
Protocol B: HILIC-MS/MS (Direct Analysis)

Ideal for detecting trace levels of the isomer without derivatization artifacts.

1. Mobile Phases:

  • Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Phase B: Acetonitrile with 0.1% Formic Acid.

2. Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0 min: 90% B

    • 5 min: 60% B (Linear ramp)

  • Temp: 35°C.

3. MS Detection (ESI+):

  • MRM Transitions:

    • Leucine: 132.1 > 86.1 (Quantifier), 132.1 > 44.1.

    • 4-Amino-4-methylpentanoic acid: 132.1 > 115.1 (Loss of NH3), 132.1 > 57.1 (Distinct fragment from gem-dimethyl cleavage).

  • Differentiation: While parent ions are identical (132.1 [M+H]+), the fragmentation patterns differ due to the stability of the tertiary carbocation formed at the C4 position in the target molecule.

Part 4: Method Selection Workflow

MethodSelection Start Start: Select Method SampleType What is your sample matrix? Start->SampleType PureChem Synthetic Purity / QC (High Conc.) SampleType->PureChem Raw Material BioSample Biological / Plasma (Trace Conc.) SampleType->BioSample Complex Matrix Deriv Use Protocol A: RP-HPLC (OPA Deriv) PureChem->Deriv Robust, Cheap HILIC Use Protocol B: HILIC-MS/MS BioSample->HILIC Specific, Sensitive

Figure 2: Decision tree for selecting the appropriate chromatographic method based on sample origin.

References

  • Agilent Technologies. (2023). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent Application Notes.

  • Waters Corporation. (2015).[1] Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Waters Application Notes.

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 228069: 4-Amino-4-methylpentanoic acid.[2]

  • Sigma-Aldrich. (2024). Product Specification: 4-Amino-4-methylpentanoic acid.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-4-methylpentanoic acid hydrochloride
Reactant of Route 2
4-Amino-4-methylpentanoic acid hydrochloride
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